molecular formula C31H23N5O6 B1584407 Pigment Red 31 CAS No. 6448-96-0

Pigment Red 31

Cat. No.: B1584407
CAS No.: 6448-96-0
M. Wt: 561.5 g/mol
InChI Key: GLZGTQYOWXFUNZ-UHFFFAOYSA-N
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Description

Pigment Red 31 is a useful research compound. Its molecular formula is C31H23N5O6 and its molecular weight is 561.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N5O6/c1-42-27-15-14-20(30(38)32-21-9-3-2-4-10-21)17-26(27)34-35-28-24-13-6-5-8-19(24)16-25(29(28)37)31(39)33-22-11-7-12-23(18-22)36(40)41/h2-18,37H,1H3,(H,32,38)(H,33,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZGTQYOWXFUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064365
Record name C.I. Pigment Red 31
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Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6448-96-0
Record name Pigment Red 31
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6448-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Red 31
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-N-(3-nitrophenyl)-
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Record name C.I. Pigment Red 31
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Record name 4-[[5-(anilino)carbonyl-2-methoxyphenyl]azo]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Pigment Red 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 31, identified by the Colour Index as C.I. 12360 and CAS number 6448-96-0, is a monoazo pigment prized for its vibrant bluish-red hue and robust performance characteristics. This technical guide provides a comprehensive overview of the synthesis and manufacturing methods of this compound. The synthesis involves a two-stage process: the diazotization of N-(3-amino-4-methoxyphenyl)benzamide, commonly known as Fast Red KD base, followed by an azo coupling reaction with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide, also referred to as Naphthol AS-BS. This document details the experimental protocols for each critical step, presents quantitative data in a structured format, and includes diagrams to illustrate the chemical pathways and experimental workflows.

Introduction

This compound is a significant colorant used in various industrial applications, including printing inks, coatings, and the coloring of rubber products.[1] Its molecular formula is C₃₁H₂₃N₅O₆, and it has a molecular weight of 561.54 g/mol .[1] The pigment's desirable properties, such as good lightfastness, heat resistance, and migration resistance, are directly attributable to its molecular structure, which is achieved through a well-defined synthesis process.[1] Understanding the intricacies of its manufacturing is crucial for quality control and the development of new pigments with enhanced properties.

Synthesis Pathway

The synthesis of this compound is a classic example of azo dye chemistry, proceeding in two main stages:

  • Diazotization: The primary aromatic amine, N-(3-amino-4-methoxyphenyl)benzamide, is converted into a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is reacted with the coupling component, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide, to form the final pigment.

A general overview of this pathway is presented below.

Synthesis_Pathway cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling Amine N-(3-amino-4-methoxyphenyl)benzamide (Fast Red KD base) Diazonium_Salt Diazonium Salt Intermediate Amine->Diazonium_Salt NaNO₂, HCl 0-5 °C Coupling_Component 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide (Naphthol AS-BS) Pigment_Red_31 This compound Coupling_Component->Pigment_Red_31 Alkaline conditions

Diagram 1: Overall synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the synthesis of this compound.

Synthesis of the Coupling Component: 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide (Naphthol AS-BS)

The synthesis of Naphthol AS-BS involves the condensation of 3-hydroxy-2-naphthoic acid with m-nitroaniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
3-Hydroxy-2-naphthoic acid188.18
m-Nitroaniline138.12
Phosphorus trichloride (B1173362)137.33
Chlorobenzene (B131634)112.56
Sodium Carbonate105.99

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, a suspension of 3-hydroxy-2-naphthoic acid is prepared in chlorobenzene.

  • Phosphorus trichloride is added dropwise to the suspension while maintaining a controlled temperature. This reaction forms the acid chloride of 3-hydroxy-2-naphthoic acid.

  • A solution of m-nitroaniline in chlorobenzene is then added to the reaction mixture.

  • The mixture is heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent to remove unreacted starting materials and byproducts.

  • The washed product is then treated with an aqueous solution of sodium carbonate to neutralize any remaining acidic impurities.

  • The final product, 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide, is collected by filtration, washed with water until neutral, and dried.

Diazotization of N-(3-amino-4-methoxyphenyl)benzamide (Fast Red KD base)

This procedure outlines the conversion of the primary aromatic amine to its corresponding diazonium salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
N-(3-amino-4-methoxyphenyl)benzamide242.27
Sodium Nitrite (B80452) (NaNO₂)69.00
Hydrochloric Acid (HCl, conc.)36.46
Deionized Water18.02
Ice-

Procedure:

  • A suspension of N-(3-amino-4-methoxyphenyl)benzamide is prepared in deionized water and concentrated hydrochloric acid in a reaction vessel.

  • The mixture is stirred vigorously and cooled to a temperature of 0-5 °C using an ice bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine suspension. The rate of addition is carefully controlled to maintain the temperature below 5 °C.

  • The reaction is continued with stirring for a specified period after the complete addition of the sodium nitrite solution.

  • The completion of the diazotization reaction is confirmed by testing for the absence of the primary aromatic amine using a suitable indicator, such as starch-iodide paper, which will turn blue in the presence of excess nitrous acid.

  • The resulting diazonium salt solution is kept cold and should be used promptly in the subsequent coupling reaction due to its instability at higher temperatures.

Diazotization_Workflow A Suspend Amine in HCl/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Maintain T < 5 °C C->D E Stir for completion D->E F Test for excess HNO₂ E->F G Diazonium Salt Solution (use immediately) F->G

Diagram 2: Experimental workflow for the diazotization stage.
Azo Coupling Reaction

The final step in the synthesis of this compound is the coupling of the diazonium salt with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
Diazonium salt solution (from step 3.2)-
3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide308.29
Sodium Hydroxide (B78521) (NaOH)40.00
Deionized Water18.02
Ice-

Procedure:

  • A solution of 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide is prepared in an aqueous solution of sodium hydroxide. This deprotonates the hydroxyl group, activating the molecule for electrophilic attack.

  • The solution of the coupling component is cooled to 0-5 °C in an ice bath.

  • The cold diazonium salt solution is added slowly to the cold solution of the coupling component with vigorous stirring.

  • The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) throughout the addition of the diazonium salt. This can be achieved by the controlled addition of a sodium hydroxide solution.

  • The coupling reaction results in the precipitation of the brightly colored this compound.

  • After the addition is complete, the reaction mixture is stirred for an extended period to ensure the completion of the coupling.

  • The pigment is then isolated by filtration.

  • The filter cake is washed thoroughly with water to remove any soluble impurities and salts.

  • The final pigment is dried under controlled conditions to obtain a fine powder.

Quantitative Data

While specific yields and reactant ratios can vary depending on the industrial process and desired pigment characteristics, the following table provides a general overview based on stoichiometric calculations and typical process efficiencies.

StageReactant 1Reactant 2Key ConditionsTypical Molar Ratio (R1:R2)Theoretical Yield (per mole of limiting reagent)
Diazotization N-(3-amino-4-methoxyphenyl)benzamideSodium Nitrite0-5 °C, acidic1 : 1.05-1.1~100% (in solution)
Coupling Diazonium Salt3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide0-10 °C, alkaline1 : 1High

Conclusion

The synthesis of this compound is a well-established process rooted in the principles of azo chemistry. Careful control of reaction parameters such as temperature, pH, and stoichiometry is paramount to achieving a high-quality pigment with the desired coloristic and performance properties. The detailed protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis and further research into the manufacturing of this important colorant. Further optimization of the synthesis and post-synthesis treatments can lead to pigments with improved characteristics for advanced applications.

References

In-depth Technical Guide to the Spectroscopic Data of CAS Number 6448-96-0 (Pigment Red 31)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 6448-96-0. This organic azo dye is commercially known as Pigment Red 31 and has the chemical name 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-(3-nitrophenyl)-2-naphthamide.[][2] Its molecular formula is C31H23N5O6, and it has a molecular weight of approximately 561.54 g/mol .[2][3] this compound is utilized in various industrial applications, including inks, paints, plastics, and textiles, due to its vibrant bluish-red hue.

This document summarizes the available spectroscopic data, including UV-Visible, and mentions the existence of Fourier-Transform Infrared (FT-IR) data. It also outlines the synthetic pathway and provides a logical workflow for the characterization of this pigment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 6448-96-0[2]
C.I. Number 12360[4]
Molecular Formula C31H23N5O6[2][3]
Molecular Weight 561.54 g/mol [2][3]
IUPAC Name 3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide[]
Appearance Red powder
Melting Point 308-311 °C
Boiling Point 703.3 °C at 760 mmHg
Solubility Insoluble in water, soluble in some organic solvents.[2]

Synthesis

The synthesis of this compound involves a diazotization reaction followed by an azo coupling.[2] The general synthetic pathway is outlined below.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is as follows:

  • Diazotization: N-(3-amino-4-methoxyphenyl)benzamide is diazotized using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C). This reaction forms the corresponding diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide. This electrophilic aromatic substitution reaction yields the final product, this compound.[2]

  • Purification: The crude pigment is purified by washing with water and appropriate solvents to remove unreacted starting materials and byproducts.

A visual representation of the synthesis workflow is provided in the diagram below.

G reactant1 N-(3-amino-4-methoxyphenyl)benzamide reagent1 NaNO2, HCl reactant1->reagent1 Diazotization (0-5 °C) reactant2 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide product This compound reactant2->product intermediate Diazonium Salt reagent1->intermediate intermediate->reactant2 Azo Coupling purification Purification product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound is characterized by strong absorption in the visible region, which is responsible for its red color. The absorption maxima can vary depending on the solvent and the polymorphic form of the pigment.

Experimental Protocol:

A general procedure for obtaining the UV-Visible spectrum of an organic pigment like this compound is as follows:

  • Sample Preparation: A dilute solution of the pigment is prepared in a suitable solvent (e.g., N,N-dimethylformamide - DMF) of spectroscopic grade. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used. The instrument is calibrated using a reference cuvette containing the pure solvent.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

Wavelength (λmax)SolventReference
~530 nmDMF
~425 nmDMF

The following diagram illustrates the general workflow for UV-Visible spectroscopic analysis.

G sample This compound solvent Spectroscopic Grade Solvent (e.g., DMF) sample->solvent Dissolution solution Dilute Pigment Solution solvent->solution spectrophotometer UV-Visible Spectrophotometer solution->spectrophotometer Measurement data Absorbance Spectrum spectrophotometer->data analysis Data Analysis (λmax determination) data->analysis result λmax = ~530 nm, ~425 nm analysis->result

Caption: UV-Visible Spectroscopy Experimental Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Infrared Spectroscopy for Cultural Heritage (IRUG) spectral database contains an entry for the FT-IR spectrum of this compound (PR31).[5][6] This suggests that FT-IR data is available for this compound, which would be crucial for identifying its functional groups.

Expected Functional Group Vibrations:

Based on the structure of this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretching: (hydroxyl group)

  • N-H stretching: (amide and amine groups)

  • C=O stretching: (amide carbonyl groups)

  • N=N stretching: (azo group)

  • C-N stretching:

  • C-O stretching: (methoxy group)

  • Aromatic C-H and C=C stretching:

A detailed experimental protocol for FT-IR analysis would typically involve:

  • Sample Preparation: The solid pigment sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

The logical relationship for identifying functional groups using FT-IR is depicted below.

G compound This compound Structure functional_groups Expected Functional Groups (OH, NH, C=O, N=N, C-O, etc.) compound->functional_groups ftir FT-IR Spectroscopy functional_groups->ftir Leads to characteristic... spectrum FT-IR Spectrum ftir->spectrum analysis Peak Analysis spectrum->analysis identification Functional Group Identification analysis->identification

References

In-depth Technical Guide: Characterization of C31H23N5O6

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings and Report

An extensive search for a specific, well-characterized chemical compound with the molecular formula C31H23N5O6 has been conducted. The objective was to synthesize existing scientific literature into a comprehensive technical guide detailing its characterization, experimental protocols, and associated biological pathways.

Following a thorough database search, it has been determined that there is no specific, publicly documented, and well-characterized compound corresponding to the molecular formula C31H23N5O6. The search yielded general information about broad classes of molecules and various synthetic compounds, but no concrete data for a molecule with this precise composition.

Consequently, the creation of an in-depth technical guide or whitepaper as originally requested is not feasible at this time due to the absence of a known compound to analyze. Further research would be required to first synthesize and characterize a novel compound with this formula before a comprehensive guide could be developed.

A Comprehensive Technical Guide to the Solubility of Pigment Red 31 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Pigment Red 31 (C.I. 12360), a monoazo pigment. Understanding the solubility of this pigment is crucial for its application in various fields, including inks, coatings, plastics, and potentially in specialized research applications.[1][2][3] This document compiles available data on its solubility in aqueous and organic media, details experimental protocols for solubility determination, and presents this information in a clear and accessible format for technical professionals.

Core Properties of this compound

This compound is a bluish-red synthetic organic pigment.[4][5] It is known for its good lightfastness and resistance to various environmental factors.[2][5] Chemically, it is identified as N-(3-amino-4-methoxyphenyl)benzamide diazotized and coupled with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[4]

Table 1: General Properties of this compound

PropertyValueReference
C.I. NameThis compound[4]
C.I. Number12360[4][5][6]
CAS Number6448-96-0[4][5][6]
Molecular FormulaC31H23N5O6[2][4][6]
Molecular Weight561.54 g/mol [2][4][6]
AppearanceRed powder[2][5]
Density~1.37 - 1.5 g/cm³[2]

Aqueous and Organic Solvent Solubility

The solubility of a pigment is a critical parameter that influences its performance, including bleeding, migration, and final application suitability. This compound is generally characterized by its low solubility in most common solvents, a desirable trait for many of its intended applications to prevent migration.[7]

Aqueous Solubility

This compound is practically insoluble in water .[4] One source quantifies this with an extremely low value of 7.22 ng/L at 25°C. This negligible solubility is a key characteristic of azo pigments, which are designed to be particulate solids that color by dispersion rather than dissolving.[7]

Solubility and Resistance in Organic Solvents

Table 2: Qualitative Solubility and Resistance of this compound in Various Media

Solvent/MediumResistance Rating (1-5 Scale)InterpretationReference
Water4-5Very Good to Excellent Resistance[5]
Ethanol5Excellent Resistance[5]
Butyl Acetate3Moderate Resistance[5]
Benzene3Moderate Resistance[5]
Ketone3Moderate Resistance[5]
Acid4-5Very Good to Excellent Resistance[5]
Alkali4-5Very Good to Excellent Resistance[5]
Oil4-5Very Good to Excellent Resistance[5]

It is noted that while having "excellent resistance" to ethanol, it is also described as being "soluble in ethanol".[4][5] This apparent contradiction highlights the importance of distinguishing between qualitative resistance to bleeding in a final product and the actual, quantifiable solubility of the raw pigment powder in a pure solvent. The term "soluble" in some contexts may indicate that it can be dissolved to some extent, which may be sufficient for specific laboratory procedures like NMR spectroscopy, where solubility can be enhanced by additives.[8]

Experimental Protocol for Determining Pigment Solubility

A standardized and rigorous experimental protocol is essential for obtaining reliable and comparable solubility data. The following methodology is a comprehensive approach based on established principles for testing pigment solubility.

Principle

The quantitative determination of pigment solubility can be achieved through gravimetric or spectrophotometric methods. The core principle involves creating a saturated solution of the pigment in a specific solvent, separating the undissolved solids, and then quantifying the amount of dissolved pigment in the supernatant.

Materials and Equipment
  • This compound powder

  • Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, xylene, dimethyl sulfoxide)

  • Analytical balance (± 0.0001 g)

  • Conical flasks or screw-cap vials

  • Magnetic stirrer and stir bars or a shaker bath

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (0.2 µm or smaller pore size)

  • Glass syringes

  • Petri dishes or weighing boats

  • Drying oven

  • UV-Vis Spectrophotometer (for spectrophotometric method)

  • Volumetric flasks and pipettes

Experimental Workflow

G prep Sample Preparation sat Saturation prep->sat Add excess pigment to known volume of solvent sep Separation sat->sep Agitate at constant temp until equilibrium (e.g., 24h) quant Quantification sep->quant Centrifuge and filter to get clear supernatant grav Gravimetric Method quant->grav spec Spectrophotometric Method quant->spec calc Calculation grav->calc Evaporate solvent and weigh dissolved solid residue spec->calc Measure absorbance and use Beer-Lambert law

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container.

    • Place the container in a temperature-controlled shaker or use a magnetic stirrer.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Pigment:

    • Allow the suspension to settle.

    • To completely remove all solid particles, centrifuge the suspension at a high speed.

    • Carefully draw the clear supernatant using a syringe and pass it through a fine syringe filter (e.g., 0.2 µm) to ensure no particulate matter remains.

  • Quantification of Dissolved Pigment:

    • Gravimetric Method:

      • Accurately measure a specific volume of the filtered, saturated solution into a pre-weighed, dry petri dish.

      • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the pigment.

      • Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again.

      • The difference in weight corresponds to the mass of the dissolved pigment.

    • Spectrophotometric Method (if applicable):

      • This method requires the pigment to have a distinct absorbance peak in the UV-Vis spectrum in the chosen solvent.

      • A calibration curve must first be prepared using solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the filtered, saturated solution (diluted if necessary) at the wavelength of maximum absorbance (λmax).

      • Use the calibration curve and the Beer-Lambert law to determine the concentration of the pigment in the solution.

  • Calculation of Solubility:

    • Gravimetric: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

    • Spectrophotometric: The concentration is determined directly from the calibration curve.

Conclusion

This compound exhibits very low solubility in water and varying degrees of resistance to organic solvents. While quantitative solubility data remains sparse in readily available literature, the provided experimental protocol offers a robust framework for researchers to determine these values for their specific applications. A thorough understanding and in-house determination of the solubility of this compound in relevant solvent systems are critical for optimizing formulations, ensuring product stability, and meeting performance requirements in research, development, and industrial settings.

References

A Technical Guide to the Thermal Stability and Degradation Profile of C.I. Pigment Red 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of C.I. Pigment Red 31 (C.I. 12360). This compound is a monoazo pigment widely utilized in the coloring of plastics, inks, and coatings. A thorough understanding of its thermal behavior is critical for its application in high-temperature processing and for assessing its long-term stability and potential for degradation product formation.

Thermal Stability Analysis

The thermal stability of this compound is a key parameter influencing its processing and end-use applications. The primary techniques used to evaluate this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

While specific experimental thermograms for this compound are not widely published, its thermal stability has been reported in technical data sheets, with heat resistance values cited at approximately 160°C and for short durations up to 280°C.[1][2] The following table summarizes the expected quantitative data from TGA and DSC analyses based on these reported values and the typical behavior of similar monoazo pigments.

ParameterValueMethodNotes
Thermogravimetric Analysis (TGA)
Onset of Decomposition (Tonset)~ 250 - 280 °CTGAThe temperature at which significant weight loss begins.
Temperature at 5% Weight Loss (Td5%)~ 280 - 300 °CTGAA common metric for initial thermal degradation.
Temperature at Maximum Rate of Decomposition~ 300 - 350 °CDTG (Derivative Thermogravimetry)Indicates the point of most rapid weight loss.
Residual Mass @ 600°CVariableTGADependent on the final stable degradation products.
Differential Scanning Calorimetry (DSC)
Exothermic Decomposition Peak~ 290 - 340 °CDSCIndicates the thermal energy released during decomposition.[3]
Experimental Protocols

A standardized approach is crucial for obtaining reproducible thermal analysis data.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into an inert crucible (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate: A controlled heating rate of 10 °C/min is standard.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset of decomposition and the temperatures at various percentages of weight loss from the resulting TGA curve.

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of dry this compound powder into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.

    • Heating Rate: A controlled heating rate of 10 °C/min.

    • Temperature Range: Heat the sample from ambient temperature to a temperature beyond the decomposition event observed in TGA (e.g., 400 °C).

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Identify and quantify any endothermic (melting) or exothermic (decomposition) events.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis and Interpretation start Start: Dry this compound weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga_instrument TGA Instrument (Nitrogen Atmosphere, 10°C/min) weigh_tga->tga_instrument dsc_instrument DSC Instrument (Nitrogen Atmosphere, 10°C/min) weigh_dsc->dsc_instrument tga_data Record Mass vs. Temperature tga_instrument->tga_data analyze_tga Determine Decomposition Temperatures and Weight Loss tga_data->analyze_tga dsc_data Record Heat Flow vs. Temperature dsc_instrument->dsc_data analyze_dsc Identify Thermal Events (e.g., Decomposition Exotherm) dsc_data->analyze_dsc report Generate Thermal Stability Profile analyze_tga->report analyze_dsc->report

Caption: Workflow for TGA and DSC analysis of this compound.

Degradation Profile

The degradation of this compound under thermal stress involves the cleavage of its chemical bonds, leading to the formation of smaller, more volatile molecules. The identification of these degradation products is crucial for understanding the degradation mechanism and for assessing any potential toxicological concerns.

Predicted Degradation Pathway

This compound is synthesized via the diazotization of N-(3-amino-4-methoxyphenyl)benzamide and subsequent coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[4] The primary point of thermal instability in azo pigments is the azo bond (-N=N-). Cleavage of this bond is the principal degradation pathway, leading to the formation of aromatic amines. Further fragmentation of the molecule can occur at higher temperatures.

G Proposed Thermal Degradation Pathway of this compound cluster_initial Initial Degradation cluster_products Primary Degradation Products cluster_secondary Secondary Fragmentation pr31 This compound azo_cleavage Azo Bond Cleavage (Primary Degradation Step) pr31->azo_cleavage Heat (Δ) amine1 N-(3-amino-4-methoxyphenyl)benzamide radical azo_cleavage->amine1 amine2 1-amino-3-hydroxy-N-(3-nitrophenyl)-2-naphthamide radical azo_cleavage->amine2 fragments1 Aniline, Benzamide, and derivatives amine1->fragments1 Further Heat fragments2 Naphthylamine derivatives, Nitraniline amine2->fragments2 Further Heat

Caption: Proposed thermal degradation pathway for this compound.

Predicted Thermal Decomposition Products

Based on the chemical structure of this compound and the proposed degradation pathway, the following table lists the likely thermal decomposition products that could be identified using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Product NameChemical FormulaMolecular Weight ( g/mol )Precursor Moiety
N-(3-amino-4-methoxyphenyl)benzamideC14H14N2O2242.27Diazo component
3-Hydroxy-N-(3-nitrophenyl)-2-naphthamideC17H12N2O4320.29Coupling component
3-AminobenzamideC7H8N2O136.15Fragmentation product
AnilineC6H7N93.13Fragmentation product
3-NitroanilineC6H6N2O2138.12Fragmentation product
Naphthalenic compoundsVariableVariableFragmentation of the naphthol ring
Experimental Protocol for Pyrolysis-GC/MS
  • Instrument Setup: A pyrolysis unit is directly coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS).

  • Sample Preparation: A small amount of the pigment (microgram range) is placed in a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A temperature sufficient to induce fragmentation, typically in the range of 500-700°C.

    • Atmosphere: Helium (inert).

  • GC Separation: The pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Temperature Program: A temperature gradient is applied to the GC oven to elute the separated compounds over time.

  • MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library (e.g., NIST) for identification.

Summary and Conclusions

This compound exhibits moderate thermal stability, with decomposition initiating at temperatures around 250-280°C. The primary degradation mechanism is the cleavage of the azo bond, leading to the formation of aromatic amines derived from its constituent diazo and coupling components. Further fragmentation at higher temperatures can produce a range of smaller aromatic compounds. For applications involving high processing temperatures, consideration of this degradation profile is essential to ensure the final product's color stability and to assess any potential safety or regulatory implications of the degradation products. The use of standardized thermal analysis techniques such as TGA, DSC, and Py-GC/MS is critical for a comprehensive evaluation of the thermal properties of this compound.

References

Toxicological studies and safety data for Pigment Red 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and safety information for Pigment Red 31 (C.I. 12360). Due to the limited publicly available quantitative toxicological data for this compound, this guide also includes data on structurally analogous Naphthol AS azo pigments to provide a comparative toxicological context. This information is intended to support researchers, scientists, and professionals in drug development in their evaluation of this pigment.

Chemical and Physical Properties

This compound is a monoazo pigment belonging to the Naphthol AS pigment class. It is characterized by its bluish-red hue and is valued for its good lightfastness and resistance properties.

PropertyValue
CI Name This compound
CI Number 12360
CAS Number 6448-96-0
Molecular Formula C31H23N5O6
Molecular Weight 561.55 g/mol
Physical State Solid, powder

Toxicological Data Summary

The available toxicological data for this compound and its analogues are summarized below. A significant portion of the data for this compound is qualitative, often stating "no data available" in safety data sheets.

Acute Toxicity

The acute toxicity of this compound appears to be low based on oral administration studies in rats. Data for other routes of exposure are largely unavailable.

Endpoint This compound Analogous Naphthol AS Pigments
Acute Oral Toxicity (LD50) > 2000 mg/kg bw (Rat)Pigment Red 7: > 5000 mg/kg bw/day (Rat)[1] Pigment Red 11: > 5000 mg/kg bw (Rat, single oral gavage)[1]
Acute Dermal Toxicity (LD50) No data availablePigment Red 112: > 5000 mg/kg bw (Rat, single 24-hour occluded dose)[1]
Acute Inhalation Toxicity No data availableNo data available
Irritation and Sensitization
Endpoint This compound Analogous Naphthol AS Pigments
Skin Irritation No quantitative data available. Generally considered at most slightly irritating.Pigment Red 7 and other Naphthol AS pigments: Expected to be at most slightly irritating to the skin[1].
Eye Irritation No quantitative data available.No quantitative data available.
Skin Sensitization No quantitative data available.No data available.
Repeated Dose Toxicity

No specific repeated-dose toxicity studies were identified for this compound. However, studies on analogous pigments suggest a low potential for systemic toxicity upon repeated exposure.

Endpoint This compound Analogous Naphthol AS Pigments
Sub-acute/Sub-chronic Oral Toxicity No data availablePigment Red 22: No signs of toxicity observed in a 37-day (males) and ~40-day (females) gavage study in rats at doses up to 1000 mg/kg bw/day[1].
Genotoxicity and Carcinogenicity

The genotoxicity and carcinogenicity potential of azo pigments is a key area of toxicological interest due to the potential for metabolic cleavage into potentially harmful aromatic amines. The available data for this compound and its analogues are largely negative in this regard.

Endpoint This compound Analogous Naphthol AS Pigments
Genotoxicity (Ames Test) No data availablePigment Red 22 & 23: Positive results, potentially due to the release of aromatic amines[1]. Pigment Red 112, 170 & 268: Negative results in several in vitro genotoxicity studies[1].
Carcinogenicity Not classified as a carcinogen by IARC, OSHA, or NTP.Pigment Red 23: Equivocal evidence for renal tumors in rats at high doses (2500 mg/kg bw/day) in a two-year feeding study[1].

Experimental Protocols

The following sections detail the standard methodologies for key toxicological experiments relevant to the assessment of pigments like this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Test System: Typically, young adult female rats are used.

  • Procedure: A single dose of the test substance is administered by gavage. The study follows a stepwise procedure where the outcome of dosing at one level determines the dose for the next step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality.

cluster_0 OECD 423: Acute Oral Toxicity (Acute Toxic Class Method) Start Start Dose 3 animals at starting dose Dose 3 animals at starting dose Start->Dose 3 animals at starting dose Observe for 14 days (mortality, clinical signs) Observe for 14 days (mortality, clinical signs) Dose 3 animals at starting dose->Observe for 14 days (mortality, clinical signs) Decision Point 1 Decision Point 1 Observe for 14 days (mortality, clinical signs)->Decision Point 1 Stop test and classify Stop test and classify Decision Point 1->Stop test and classify Sufficient data for classification Dose 3 more animals at next dose level (higher or lower) Dose 3 more animals at next dose level (higher or lower) Decision Point 1->Dose 3 more animals at next dose level (higher or lower) More data needed Observe for 14 days Observe for 14 days Dose 3 more animals at next dose level (higher or lower)->Observe for 14 days Decision Point 2 Decision Point 2 Observe for 14 days->Decision Point 2 Decision Point 2->Stop test and classify

Caption: Experimental Workflow for OECD 423 Acute Oral Toxicity Test.
Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Test System: Albino rabbits are the preferred species.

  • Procedure: A single dose of the test substance is applied to a small area of shaved skin under a semi-occlusive patch for a defined period (typically 4 hours).

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

  • Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores and the reversibility of the effects.

cluster_1 OECD 404: Dermal Irritation/Corrosion Test Animal Preparation Prepare animal (shave skin) Apply test substance Apply 0.5g of substance to skin patch Animal Preparation->Apply test substance Exposure 4-hour exposure under semi-occlusive dressing Apply test substance->Exposure Patch Removal & Cleaning Remove patch and clean skin Exposure->Patch Removal & Cleaning Observation & Scoring Score for erythema and edema at 1, 24, 48, 72 hours Patch Removal & Cleaning->Observation & Scoring Classification Classify based on mean scores and reversibility Observation & Scoring->Classification

Caption: Experimental Workflow for OECD 404 Dermal Irritation Test.
Eye Irritation/Corrosion - OECD 405

This test assesses the potential of a substance to cause eye irritation or corrosion.

  • Test System: Albino rabbits are typically used.

  • Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours).

  • Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.

cluster_2 OECD 405: Eye Irritation/Corrosion Test Animal Selection Select healthy albino rabbits Substance Instillation Instill 0.1mL or 0.1g into one eye Animal Selection->Substance Instillation Observation Examine cornea, iris, conjunctiva at 1, 24, 48, 72 hours Substance Instillation->Observation Scoring Score ocular lesions Observation->Scoring Classification Classify based on scores and reversibility Scoring->Classification

Caption: Experimental Workflow for OECD 405 Eye Irritation Test.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is used to detect gene mutations induced by a chemical.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

  • Observations: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

cluster_3 OECD 471: Bacterial Reverse Mutation Test (Ames Test) Preparation Prepare bacterial strains and test substance dilutions Exposure Expose bacteria to substance with and without S9 mix Preparation->Exposure Plating Plate on minimal agar (B569324) medium Exposure->Plating Incubation Incubate for 48-72 hours Plating->Incubation Colony Counting Count revertant colonies Incubation->Colony Counting Data Analysis Analyze for dose-response relationship Colony Counting->Data Analysis

Caption: Experimental Workflow for OECD 471 Ames Test.

Potential Toxicological Pathways

A primary toxicological concern for azo pigments is their potential metabolic reduction to aromatic amines, some of which are known or suspected carcinogens. This process is primarily mediated by azoreductases present in the gut microbiota and the liver.

cluster_4 Metabolic Activation of Azo Pigments AzoPigment Azo Pigment (e.g., this compound) Azoreductase Azoreductase (Gut Microbiota, Liver) AzoPigment->Azoreductase Reduction AromaticAmines Aromatic Amines Azoreductase->AromaticAmines MetabolicActivation Metabolic Activation (e.g., N-hydroxylation) AromaticAmines->MetabolicActivation ReactiveIntermediates Reactive Intermediates MetabolicActivation->ReactiveIntermediates DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: Generalized Signaling Pathway for Azo Pigment Metabolism.

Conclusion

Based on the available data, this compound exhibits low acute oral toxicity. Information on other toxicological endpoints is limited, but data from analogous Naphthol AS pigments suggest a low potential for dermal toxicity, skin and eye irritation, and systemic toxicity following repeated exposure. The genotoxic and carcinogenic potential of azo pigments is a recognized concern, primarily related to the metabolic release of aromatic amines. While some related pigments have shown positive results in genotoxicity assays, others have tested negative. This compound itself is not classified as a carcinogen.

For a comprehensive risk assessment, further studies on this compound, particularly for endpoints such as skin sensitization, genotoxicity, and chronic toxicity, would be beneficial. In the absence of such data, a cautious approach and reliance on information from structurally similar pigments are warranted.

References

An In-depth Technical Guide to the Photophysical Properties of Pigment Red 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Pigment Red 31 (C.I. 12360), a synthetic monoazo pigment. While specific quantitative data on all its photophysical parameters are not extensively available in published literature, this document summarizes the known characteristics and provides detailed experimental protocols for their determination.

Chemical and Physical Properties

This compound, with the chemical formula C₃₁H₂₃N₅O₆ and a molecular weight of 561.54 g/mol , is characterized as a bluish-red or purple-red powder.[1] It is insoluble in water but finds solubility in organic solvents like ethanol (B145695).[1] This pigment is known for its good lightfastness and heat resistance.[1]

Table 1: General Properties of this compound

PropertyValue
C.I. Name This compound
C.I. Number 12360
CAS Number 6448-96-0
Molecular Formula C₃₁H₂₃N₅O₆
Molecular Weight 561.54 g/mol
Appearance Bluish-red/Purple-red powder
Solubility Insoluble in water, soluble in ethanol

Photophysical Properties

The photophysical behavior of this compound is influenced by its molecular structure, particularly the presence of the azo chromophore, and its physical state (amorphous or crystalline).

2.1. Absorption Spectroscopy

Studies have shown that this compound exists in different polymorphic forms, which affects its spectroscopic properties. In a solution of dimethylformamide (DMF), the pigment primarily exists in a monomeric hydrazone tautomeric form. This form exhibits two main electronic transitions.

Table 2: Absorption Maxima of this compound in DMF

Wavelength (λmax)Reference
~530 nm
~425 nm

The electronic absorption spectra of solid-state this compound show distinct differences among its amorphous and crystalline polymorphs, with crystalline forms indicating an aggregated hydrazone structure.

2.2. Emission Spectroscopy

Experimental Protocols

The following protocols outline the methodologies for the comprehensive characterization of the photophysical properties of this compound.

3.1. UV-Visible Absorption Spectroscopy

This protocol details the measurement of the absorption spectrum of this compound to determine its absorption maxima (λmax).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMF) of a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λmax.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Fill the reference cuvette with the pure solvent.

    • Fill the sample cuvette with the this compound solution.

    • Record the absorption spectrum over a wavelength range of at least 300 nm to 700 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

3.2. Fluorescence Spectroscopy

This protocol describes the measurement of the excitation and emission spectra of this compound.

  • Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement:

    • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

    • Emission Spectrum: Excite the sample at one of the absorption maxima (λmax) determined from the UV-Vis spectrum. Scan the emission monochromator to record the fluorescence emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).

3.3. Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, can be determined relative to a well-characterized standard.[2][3][4]

  • Instrumentation: A spectrofluorometer.

  • Materials:

    • This compound solution of known absorbance (below 0.1).

    • A solution of a fluorescence standard with a known quantum yield that absorbs at a similar wavelength to this compound (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95). The absorbance of the standard solution should also be below 0.1 and ideally matched to the sample's absorbance.

  • Procedure:

    • Record the absorption spectra of both the this compound solution and the standard solution.

    • Record the fluorescence emission spectrum of the this compound solution upon excitation at a specific wavelength.

    • Under identical instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectrum of the standard solution.

    • Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_std).

    • Calculate the quantum yield of this compound (Φf_sample) using the following equation:

      Φf_sample = Φf_std * (A_sample / A_std) * (Abs_std / Abs_sample) * (n_sample² / n_std²)

      where:

      • Φf_std is the quantum yield of the standard.

      • Abs_std and Abs_sample are the absorbances of the standard and sample at the excitation wavelength, respectively.

      • n_std and n_sample are the refractive indices of the solvents used for the standard and the sample, respectively.

3.4. Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is typically measured using Time-Correlated Single Photon Counting (TCSPC).[5][6][7][8]

  • Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast and sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of this compound as for fluorescence spectroscopy.

  • Procedure:

    • Excite the sample with the pulsed light source at a high repetition rate.

    • The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

    • A histogram of these time differences is built up over many excitation cycles, representing the fluorescence decay curve.

    • The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For complex systems, a multi-exponential decay model may be required.

Visualizations

4.1. Experimental Workflow for Photophysical Characterization

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement cluster_lt Lifetime Measurement prep Prepare this compound solutions (e.g., in Ethanol) uv_vis Measure UV-Vis Absorption Spectrum prep->uv_vis fluor_spec Measure Fluorescence Spectra (Excitation & Emission) prep->fluor_spec qy_measure Measure Fluorescence of Sample & Standard prep->qy_measure tcspc Perform Time-Correlated Single Photon Counting (TCSPC) prep->tcspc abs_max Determine Absorption Maxima (λmax) uv_vis->abs_max abs_max->fluor_spec Inform excitation λ em_max Determine Emission Maximum (λem) fluor_spec->em_max qy_calc Calculate Quantum Yield (Φf) qy_measure->qy_calc lt_calc Determine Fluorescence Lifetime (τ) tcspc->lt_calc

Workflow for photophysical characterization.

4.2. Jablonski Diagram for this compound

jablonski_diagram cluster_S0 cluster_S1 cluster_T1 S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v1 v=1 S0_v1->S0_v0 Vibrational Relaxation S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (IC) T1_v1 v=1 S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v2 Phosphorescence T1_v1->T1_v0 Vibrational Relaxation

Jablonski diagram illustrating electronic transitions.

Applications in Research and Drug Development

While primarily used as a commercial colorant, the fluorescent properties of this compound could potentially be exploited in specific research contexts. For instance, its insoluble nature could make it a candidate for creating fluorescent polymer nanoparticles for imaging or tracking applications. In drug development, understanding the photophysical properties of any compound is crucial if it is to be used in photodynamic therapy or as a fluorescent tag for bio-imaging, although the direct application of this compound in this field is not established. The protocols provided here offer a framework for the necessary characterization should such applications be considered.

References

A Historical and Technical Guide to Naphthol AS Pigments in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS pigments, a class of azo dyes, have historically played a pivotal role in the advancement of biological research, particularly in the field of enzyme histochemistry. Their ability to form insoluble, brightly colored precipitates at the site of enzymatic activity provided an invaluable tool for the in situ localization of various enzymes within tissues and cells. This technical guide delves into the historical applications of Naphthol AS pigments, providing quantitative data, detailed experimental protocols from the era, and visualizations of the underlying principles and workflows.

Core Principles: The Azo-Coupling Reaction

The utility of Naphthol AS pigments in research is centered around the azo-coupling reaction. In this histochemical method, a Naphthol AS derivative, typically a phosphate (B84403) or ester, serves as a substrate for a specific enzyme. The enzyme hydrolyzes the substrate, releasing a reactive naphthol compound. This intermediate product then immediately couples with a diazonium salt present in the incubation medium to form a highly colored, insoluble azo dye. This localized precipitation allows for the precise microscopic visualization of enzyme activity.[1][2]

Below is a diagram illustrating the general principle of the azo-coupling reaction for the detection of phosphatase activity.

Azo_Coupling_Reaction sub Naphthol AS Phosphate (Substrate) enz Phosphatase sub->enz Enzymatic Hydrolysis prod1 Naphthol Derivative (Intermediate) enz->prod1 prod2 Insoluble Azo Dye (Colored Precipitate) prod1->prod2 Coupling Reaction diazo Diazonium Salt diazo->prod2 Histochemistry_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_vis Visualization tissue Tissue/Cell Sample fix Fixation tissue->fix wash1 Washing fix->wash1 inc Incubation with Naphthol AS Substrate & Diazonium Salt wash1->inc wash2 Washing inc->wash2 counter Counterstaining (Optional) wash2->counter mount Mounting counter->mount micro Microscopy mount->micro IHC_Workflow antigen Target Antigen in Tissue p_ab Primary Antibody antigen->p_ab Binding s_ab Secondary Antibody (AP-conjugated) p_ab->s_ab Binding substrate Naphthol AS Phosphate + Fast Red TR s_ab->substrate Enzymatic Reaction & Coupling precipitate Red Precipitate at Antigen Site substrate->precipitate

References

Unveiling the History and Synthesis of C.I. 12360: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. 12360, known commercially as Pigment Red 112, is a monoazo pigment that has carved a significant niche in various industrial applications due to its vibrant red hue and robust performance characteristics. This technical guide delves into the discovery and historical development of this important colorant, providing a comprehensive overview of its chemical nature, synthesis, and key milestones.

Chemical Identity and Properties

C.I. 12360 is chemically identified as 2-[(2,4,5-trichlorophenyl)azo]-N-(o-tolyl)-3-hydroxy-2-naphthamide. As a member of the Naphthol AS pigment family, it exhibits excellent lightfastness and resistance to heat, making it a preferred choice for demanding applications.

PropertyValue
C.I. Name Pigment Red 112
C.I. Number 12360
Chemical Formula C₂₄H₁₆Cl₃N₃O₂
CAS Number 6535-46-2
Molecular Weight 484.77 g/mol
Color Bright, neutral red
Pigment Class Monoazo (Naphthol AS)

Discovery and Historical Development

The journey of C.I. 12360 is intrinsically linked to the broader history of Naphthol AS pigments, which revolutionized the dye and pigment industry in the early 20th century.

The Genesis of Naphthol AS Pigments: The foundation for this class of pigments was laid in 1892 with the synthesis of 2-Hydroxy-3-naphthoic acid.[1] A pivotal moment arrived in 1911 when German chemists L.A. Laska, Arthur Zitscher, and Adolf Winther, working at Naphtol-Chemie Offenbach, successfully coupled this acid with diazonium salts, leading to the creation of the first Naphthol AS pigments.[1] These novel colorants offered superior fastness properties on cotton compared to existing dyes.[1]

Synthesis of C.I. 12360: A Detailed Experimental Protocol

The synthesis of C.I. 12360 is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 2,4,5-Trichloroaniline (B140166)

Objective: To convert the primary aromatic amine, 2,4,5-trichloroaniline, into a diazonium salt.

Methodology:

  • A suspension of 2,4,5-trichloroaniline is prepared in an acidic medium, typically aqueous hydrochloric acid.

  • The suspension is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.

  • A solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled suspension with constant stirring.

  • The reaction is monitored to ensure complete conversion of the amine to the diazonium salt. The resulting solution of 2,4,5-trichlorobenzenediazonium chloride is kept cold for the subsequent coupling reaction.

Step 2: Azo Coupling with Naphthol AS-D

Objective: To couple the diazonium salt with the coupling component, 3-hydroxy-N-(o-tolyl)-2-naphthamide (Naphthol AS-D), to form the final pigment.

Methodology:

  • Naphthol AS-D is dissolved in an alkaline solution, such as aqueous sodium hydroxide, to form the soluble sodium salt.

  • This alkaline solution of the coupling component is also cooled to a low temperature (0-10 °C).

  • The cold diazonium salt solution from Step 1 is slowly added to the cold solution of the coupling component with vigorous agitation.

  • The coupling reaction occurs almost instantaneously, resulting in the precipitation of the insoluble C.I. 12360 pigment.

  • The pH of the reaction mixture is carefully controlled during the coupling process to optimize the yield and quality of the pigment.

  • The precipitated pigment is then filtered, washed thoroughly with water to remove any unreacted starting materials and by-products, and finally dried.

Experimental and Logical Diagrams

To visually represent the synthesis and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_post_synthesis Post-Synthesis Processing TCA 2,4,5-Trichloroaniline DiazoniumSalt 2,4,5-Trichlorobenzenediazonium Chloride Solution TCA->DiazoniumSalt  + HCl, NaNO₂ HCl Hydrochloric Acid HCl->DiazoniumSalt NaNO2 Sodium Nitrite NaNO2->DiazoniumSalt IceBath1 Ice Bath (0-5°C) IceBath1->DiazoniumSalt Pigment C.I. 12360 (Pigment Red 112) Precipitate DiazoniumSalt->Pigment Slow Addition with Stirring NaphtholASD Naphthol AS-D (3-hydroxy-N-(o-tolyl)-2-naphthamide) CouplingSolution Alkaline Solution of Naphthol AS-D NaphtholASD->CouplingSolution  + NaOH NaOH Sodium Hydroxide NaOH->CouplingSolution IceBath2 Ice Bath (0-10°C) IceBath2->CouplingSolution CouplingSolution->Pigment Filtration Filtration Pigment->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Final C.I. 12360 Pigment Drying->FinalProduct

A flowchart illustrating the synthesis workflow of C.I. 12360.

Logical_Relationship PigmentClass Naphthol AS Pigments CI12360 C.I. 12360 (Pigment Red 112) PigmentClass->CI12360 Precursor1 2-Hydroxy-3-naphthoic Acid (Synthesized 1892) FirstNaphtholAS First Naphthol AS Pigments (Synthesized 1911) Precursor1->FirstNaphtholAS Precursor2 Diazonium Salts Precursor2->FirstNaphtholAS FirstNaphtholAS->PigmentClass DiazoComponent Diazo Component: 2,4,5-Trichloroaniline DiazoComponent->CI12360 Reacts with CouplingComponent Coupling Component: Naphthol AS-D CouplingComponent->CI12360 Reacts with

Historical development and precursor relationship of C.I. 12360.

Conclusion

C.I. 12360, or Pigment Red 112, stands as a testament to the enduring legacy of Naphthol AS chemistry. Its discovery and development, rooted in the foundational work of early 20th-century chemists, have provided a versatile and high-performance red pigment that continues to be indispensable in a multitude of industrial applications. Understanding its historical context, chemical properties, and synthesis is crucial for researchers and professionals seeking to innovate and optimize its use in modern technologies.

References

An In-depth Technical Guide to the Core Principles of Azo Pigment Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azo pigments represent the largest and most diverse class of synthetic organic colorants, accounting for a significant portion of the global organic pigment market.[1][2][3] Their widespread use in industries ranging from coatings and plastics to printing inks and textiles is a testament to their vibrant colors, high tinctorial strength, and cost-effectiveness.[2][3][4][5] This technical guide delves into the fundamental chemical principles governing the synthesis, structure, and properties of azo pigments, providing a comprehensive resource for professionals in research and development.

Core Chemical Structure and Chromophore

The defining feature of all azo colorants is the presence of one or more azo groups (-N=N-) in their molecular structure.[1][6][7] This group acts as the primary chromophore, the part of the molecule responsible for absorbing light in the visible spectrum and thus producing color.[8][9] The azo group links two sp² hybridized carbon atoms, which are typically part of aromatic ring systems such as benzene (B151609) or naphthalene (B1677914) derivatives.[6] The extended conjugation of the π-electron system across the aromatic rings and the azo bridge is fundamental to the color characteristics of these pigments.[7][10] Variations in the aromatic rings and the substituents they carry allow for the synthesis of a wide spectrum of colors, predominantly in the yellow, orange, and red range.[3][7][8]

Synthesis of Azo Pigments: A Two-Step Process

The industrial synthesis of azo pigments is almost exclusively a two-stage process: diazotization followed by azo coupling .[6][11] This versatile and robust methodology allows for the creation of a vast array of pigment structures.

Diazotization

In the first step, a primary aromatic amine, referred to as the diazo component, is converted into a highly reactive diazonium salt.[6][11] This reaction is typically carried out by treating the amine with sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[6][11][12]

The general reaction can be represented as: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O Where 'Ar' represents an aromatic group and 'X' is the anionic counter-ion from the acid.

Azo Coupling

The second stage involves the reaction of the diazonium salt with a coupling component.[6][11] This is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile.[13][14] The coupling component is an electron-rich species, typically a phenol, naphthol, aromatic amine, or a compound with an active methylene (B1212753) group (e.g., acetoacetanilide).[2][6] The pH of the reaction medium is a critical parameter in this step; coupling to phenols is carried out under mildly alkaline conditions, while coupling to aromatic amines occurs in weakly acidic solutions.[6][13]

The general reaction is: [Ar-N≡N]⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX Where 'Ar'-H' is the coupling component.

A logical workflow for the synthesis of azo pigments is illustrated in the following diagram:

G cluster_synthesis Azo Pigment Synthesis Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Diazo_Component Primary Aromatic Amine (Diazo Component) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Diazo_Component->Diazotization Reacts with Coupling_Component Coupling Component (e.g., Naphthol, Acetoacetanilide) Azo_Coupling Azo Coupling (pH control) Coupling_Component->Azo_Coupling Reacts with Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Forms Diazonium_Salt->Azo_Coupling Reacts with Azo_Pigment Azo Pigment Azo_Coupling->Azo_Pigment Yields

Caption: A generalized workflow for the synthesis of azo pigments, highlighting the two key stages: diazotization and azo coupling.

Classification of Azo Pigments

Azo pigments are classified based on the number of azo groups in the molecule and their chemical constitution.[8][15]

  • Monoazo Pigments: These pigments contain a single azo group and are known for their bright yellow, orange, and red colors.[2][3] They generally have simpler structures and lower molecular weights.[2]

  • Disazo Pigments: Containing two azo groups, these pigments often exhibit higher color saturation.[3]

  • Condensed Azo Pigments: These are high-performance pigments synthesized by chemically linking two monoazo units, which significantly improves their heat and chemical resistance.[2][3][16]

  • Azo Lake Pigments: These are formed by precipitating a water-soluble azo dye containing acidic groups (like sulfonic or carboxylic acid) with a metal salt (e.g., calcium, barium, or strontium).[2][4][8][16] This "laking" process renders the dye insoluble, forming a pigment.[4]

The classification can be visualized as follows:

G cluster_classification Classification of Azo Pigments Azo_Pigments Azo Pigments Monoazo Monoazo Pigments Azo_Pigments->Monoazo Disazo Disazo Pigments Azo_Pigments->Disazo Condensed_Azo Condensed Azo Pigments Azo_Pigments->Condensed_Azo Azo_Lake Azo Lake Pigments Azo_Pigments->Azo_Lake

Caption: Hierarchical classification of azo pigments based on their chemical structure.

Tautomerism in Azo Pigments

A significant aspect of azo pigment chemistry is the phenomenon of tautomerism, particularly in pigments derived from β-naphthol and other hydroxy-containing coupling components.[4][17][18] These pigments can exist in two interconvertible forms: the azo (enol) form and the hydrazone (keto) form.[1][4][18] In the solid state, the hydrazone form is often more stable.[4][19] This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic rings.[17][19][20][21] The specific tautomeric form present can have a profound effect on the pigment's color and stability.[17][21]

G cluster_tautomerism Azo-Hydrazone Tautomerism Azo_Form Azo (Enol) Form Ar-N=N-Ar'-OH Hydrazone_Form Hydrazone (Keto) Form Ar-NH-N=Ar'=O Azo_Form->Hydrazone_Form Equilibrium

Caption: The equilibrium between the azo and hydrazone tautomeric forms in certain azo pigments.

Key Properties and Quantitative Data

The performance of an azo pigment is determined by a range of properties, including its color strength, lightfastness, heat stability, and resistance to solvents and chemicals.[1][8] These properties are intrinsically linked to the pigment's chemical structure. For instance, increasing the molecular size, as in condensed azo pigments, generally enhances lightfastness and reduces solubility.[22]

The following table summarizes key performance data for representative azo pigments:

Pigment ClassC.I. NameColorLightfastness (BWS)Heat Stability (°C)Solvent Resistance
MonoazoPigment Yellow 1Greenish Yellow4-5~180Fair
MonoazoPigment Red 3Red5~160Poor
DisazoPigment Yellow 12Yellow4~200Good
Condensed AzoPigment Yellow 93Yellow7-8~300Excellent
Condensed AzoPigment Red 144Red7~300Excellent
Azo LakePigment Red 57:1Bluish Red4-5~220Good

Lightfastness is rated on the Blue Wool Scale (BWS), from 1 (poor) to 8 (excellent).

Experimental Protocols

General Protocol for the Synthesis of a Monoazo Pigment (e.g., a Naphthol Red)

This protocol outlines the general steps for synthesizing a simple monoazo pigment. Note: All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[23]

Materials:

  • Primary aromatic amine (e.g., 2-nitro-p-toluidine)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Coupling component (e.g., 2-naphthol)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Deionized water

Experimental Workflow:

G cluster_protocol Synthesis Protocol Workflow Start Start Diazotization_Prep Prepare Amine Slurry (Amine + Water + HCl) Start->Diazotization_Prep Cooling1 Cool to 0-5°C (Ice Bath) Diazotization_Prep->Cooling1 Nitrite_Addition Slowly Add NaNO₂ Solution Cooling1->Nitrite_Addition Diazonium_Formation Stir for 30-60 min (Diazonium Salt Formation) Nitrite_Addition->Diazonium_Formation Coupling_Reaction Add Diazonium Salt to Coupling Solution Diazonium_Formation->Coupling_Reaction Coupling_Prep Prepare Coupling Solution (Naphthol + NaOH Solution) Cooling2 Cool to 0-5°C Coupling_Prep->Cooling2 Cooling2->Coupling_Reaction Stirring Stir for 1-2 hours Coupling_Reaction->Stirring Filtration Filter the Precipitate Stirring->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Pigment Washing->Drying End End Drying->End

Caption: Step-by-step experimental workflow for the synthesis of a monoazo pigment.

Detailed Methodology:

  • Diazotization:

    • Suspend the primary aromatic amine in water and add concentrated hydrochloric acid.

    • Cool the resulting slurry to 0-5 °C in an ice-water bath.[24]

    • Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.[11]

    • Stir the mixture for 30-60 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve the 2-naphthol (B1666908) in an aqueous solution of sodium hydroxide.

    • Cool this alkaline solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold naphthol solution with vigorous stirring.[24] A colored precipitate will form immediately.

    • Continue stirring for 1-2 hours in the ice bath to complete the reaction.

  • Isolation and Purification:

    • Filter the precipitated pigment using vacuum filtration.

    • Wash the filter cake thoroughly with water to remove any unreacted starting materials and salts.

    • Dry the pigment in an oven at a suitable temperature (e.g., 60-80 °C).

Characterization Techniques

The synthesized azo pigments can be characterized using a variety of analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, including the N=N stretching vibration.[25]

  • UV-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum (λmax) and confirm the color properties of the pigment.[26][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and investigate tautomeric equilibria.[17][21][26]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized pigment.[27]

Conclusion

The chemistry of azo pigments is a mature yet continually evolving field. A thorough understanding of the fundamental principles of their synthesis, the nuances of their chemical structures, and the factors influencing their key properties is essential for the rational design of new colorants with enhanced performance characteristics. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with or developing these important materials.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling Pigment Red 31 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of Pigment Red 31 powder. It is intended to equip laboratory and research personnel with the knowledge to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. 12360, is a bluish-red naphthol pigment.[1] It is recognized for its excellent resistance to light and migration, as well as high fastness to solvents.[1]

PropertyValue
Chemical Formula C31H23N5O6[2]
Molecular Weight 561.54 g/mol [3]
CAS Number 6448-96-0[2][3]
EINECS Number 229-246-9[1][2]
Appearance Red powder[1][4]
Odor Odorless[4]

Hazard Identification and Classification

The hazard classification for this compound can vary. While some safety data sheets (SDS) state that it is not classified as a hazardous substance, others indicate potential health effects.[3][4] It is crucial to handle this substance with care, assuming a degree of hazard.

Potential Health Effects:

  • Eye Contact: May cause irritation and inflammation.[4]

  • Skin Contact: Prolonged or repeated contact may lead to skin irritation, particularly in sensitive individuals.[4]

  • Inhalation: Inhalation of dust may irritate the respiratory tract.[4]

  • Ingestion: Considered harmful if swallowed and may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[4]

  • Chronic Effects: Some sources suggest possible risks of irreversible effects, though specific data for this compound is limited.[4] Related azo pigments have been associated with genotoxicity and carcinogenicity, but data for this specific substance is insufficient.[5]

Toxicological Data

Quantitative toxicological data for this compound is limited. The available data primarily pertains to its ecotoxicity. For a related substance, Pigment Red 63:1, an oral LD50 in rats has been established.

TestSpeciesRouteResultReference
Acute Oral Toxicity (LD50) RatOral≥ 5000 mg/kg (for Pigment Red 63:1)[6]
Toxicity to Fish (LC50) Fish-> 100 mg/L (96 h)[3]
Toxicity to Daphnia (EC50) Daphnia magna-> 100 mg/L (48 h)[3]
Toxicity to Algae (EC50) Algae-> 97 mg/L (72 h)[3]

Experimental Protocols

G General Experimental Workflow for Pigment Powder Toxicity Assessment cluster_0 Initial Characterization cluster_1 In Vitro Assays cluster_2 In Vivo Studies (if necessary) cluster_3 Risk Assessment A Physicochemical Analysis (Particle Size, Purity, etc.) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Genotoxicity Assays (e.g., Ames Test, Micronucleus Test) A->C D Skin/Eye Irritation Models (e.g., Reconstructed Human Epidermis) A->D E Acute Toxicity Studies (e.g., Oral LD50, Dermal, Inhalation) B->E C->E G Skin and Eye Irritation/Corrosion Studies D->G F Sub-chronic Toxicity Studies E->F H Exposure Scenario Evaluation F->H G->H I Hazard Characterization H->I J Risk Characterization and Management I->J

Caption: General workflow for assessing pigment powder toxicity.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when handling this compound powder to minimize exposure and prevent accidents.

Engineering Controls:

  • Work in a well-ventilated area.[3][4]

  • Use a chemical fume hood or other local exhaust ventilation to control airborne dust levels.[4]

  • Ensure safety showers and eyewash stations are readily accessible.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

  • Skin Protection: Wear impervious clothing and protective gloves (e.g., nitrile rubber).[3][4][6]

  • Respiratory Protection: If exposure limits are exceeded or dust is generated, use an approved respirator.[3][4]

Handling Procedures:

  • Avoid the formation of dust and aerosols.[3]

  • Minimize dust generation and accumulation.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in areas where the powder is handled.[7]

Storage:

  • Store in tightly closed containers in a cool, dry, and well-ventilated place.[3][4]

  • Keep away from incompatible materials such as strong oxidizing and reducing agents.[4]

G Hierarchy of Controls for Handling this compound Powder A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Ventilation) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Respirator) (Least Effective) C->D

Caption: Hierarchy of controls for safe handling.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[3]

Accidental Release and Disposal

Spill Cleanup:

  • Avoid generating dust.[4]

  • Use appropriate personal protective equipment.[4]

  • Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[4]

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[6]

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not allow the chemical to enter drains or sewer systems.[3]

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Hazards from Combustion: May produce irritating and toxic fumes and gases upon combustion.[4]

  • Firefighter Protection: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]

  • Dust Explosion: As with many organic powders, there is a risk of dust explosion.[6]

Regulatory Information

The use of this compound in cosmetics is restricted in some regions. For example, the European Union lists it as CI 15800 and does not permit its use in products intended for the eye area or on mucous membranes.[8] The U.S. Food and Drug Administration (FDA) has also reviewed its safety for use in externally applied drugs and cosmetics, with similar restrictions.[8]

Signaling Pathways and Mechanism of Toxicity

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways or detailed molecular mechanisms through which this compound might exert toxic effects. Further research is required to elucidate these aspects.

References

The Environmental Fate and Impact of Azo Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, extensively used across the textile, pharmaceutical, food, and cosmetic industries. Their widespread application, coupled with inefficient processing, leads to significant environmental contamination. Annually, it is estimated that 7 x 107 tons of synthetic dyes are produced worldwide, with the textile industry alone accounting for over 10,000 tons.[1] Inefficient dyeing procedures result in 15-50% of these dyes being discharged into wastewater, posing a considerable threat to ecosystems and human health.[1] This technical guide provides an in-depth analysis of the environmental fate of azo dyes, their degradation pathways, and their toxicological impact on various organisms. It details the experimental protocols for assessing their biodegradability and toxicity and outlines the key molecular signaling pathways affected by these compounds and their degradation products.

Introduction: The Azo Dye Problem

Azo dyes are characterized by the presence of one or more azo bonds (–N=N–) linking aromatic rings. This chromophoric group is responsible for their vibrant colors and stability. However, this stability also contributes to their persistence in the environment. The discharge of azo dye-laden effluents into water bodies has several detrimental effects:

  • Reduced Light Penetration: The intense color of the dyes in water bodies significantly reduces light penetration, inhibiting the photosynthetic activity of aquatic flora and disrupting the entire aquatic food web.[2]

  • Oxygen Depletion: The degradation of azo dyes and other organic matter in the effluent can lead to a decrease in dissolved oxygen, creating hypoxic conditions that are harmful to aquatic life.[2]

  • Toxicity: Many azo dyes and their breakdown products, particularly aromatic amines, are toxic, mutagenic, and carcinogenic.[3][4][5]

The primary concern with azo dyes is their reductive cleavage under anaerobic conditions, which breaks the azo bond to form aromatic amines.[4][6] While the parent azo dyes may not always be highly toxic, many of their corresponding aromatic amines are known carcinogens.[4][5][7]

Environmental Fate and Degradation Pathways

The environmental persistence of azo dyes is a significant concern. They are generally resistant to aerobic biodegradation.[8] The complete mineralization of azo dyes typically requires a two-step process involving both anaerobic and aerobic conditions.[6][9][10]

Anaerobic Degradation: Azo Bond Cleavage

The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. This process is primarily carried out by a variety of microorganisms under anaerobic or anoxic conditions.[6][9] The key enzymes involved are azoreductases, which catalyze the transfer of electrons from electron donors (like NADH or NADPH) to the azo bond, leading to its cleavage.[6] This results in the formation of colorless, but often more toxic, aromatic amines.

The general reaction can be summarized as:

R₁–N=N–R₂ + 4[H] → R₁–NH₂ + R₂–NH₂ (Azo Dye) + (Reducing Equivalents) → (Aromatic Amine 1) + (Aromatic Amine 2)

Aerobic Degradation: Mineralization of Aromatic Amines

The aromatic amines produced during anaerobic degradation are often resistant to further breakdown under anaerobic conditions.[9] However, many of these amines can be mineralized by a diverse range of aerobic microorganisms.[6] These microorganisms utilize the aromatic amines as a source of carbon and energy, ultimately converting them into less harmful inorganic compounds like CO₂, H₂O, and NH₃. This aerobic phase is crucial for the complete detoxification of azo dye-contaminated wastewater.

The following diagram illustrates the general workflow for the complete biodegradation of azo dyes:

G AzoDye Azo Dye (Colored, Potentially Toxic) Anaerobic Anaerobic Conditions (e.g., Sediments, Anoxic Bioreactors) AzoDye->Anaerobic Effluent Discharge AromaticAmines Aromatic Amines (Colorless, Often More Toxic/Carcinogenic) Anaerobic->AromaticAmines Azo Bond Cleavage (Azoreductases) Aerobic Aerobic Conditions (e.g., Aerated Water, Aerobic Bioreactors) AromaticAmines->Aerobic Exposure to Oxygen Mineralization Mineralization Products (CO2, H2O, NH3, etc.) Aerobic->Mineralization Biodegradation

Figure 1: General workflow for the biodegradation of azo dyes.
Quantitative Degradation Data

The rate of azo dye degradation is influenced by several factors, including the specific dye structure, microbial consortium, temperature, pH, and the presence of co-substrates. The degradation kinetics often follow pseudo-first-order or zero-order models. The following tables summarize some reported degradation rates and half-lives for selected azo dyes.

Table 1: Anaerobic Degradation Kinetics of Selected Azo Dyes

Azo DyeMicroorganism/SystemInitial Concentration (mg/L)Rate Constant (k)Half-life (t½)Reference
Reactive Red 141Partially granulated anaerobic mixed culture20 - 600.009 - 0.038 h⁻¹ (First-order)-
Reactive Red 120Anaerobic granular sludge0.6 mM--[1]
Reactive Black 5Mixed microbial culture500 - 2000--[11]
Mordant Orange 1Integrated anaerobic/aerobic conditions-Decreasing rates with increasing oxygen-[12]

Table 2: Aerobic Degradation Kinetics of Selected Azo Dyes

Azo DyeMicroorganism/SystemInitial Concentration (mg/L)Rate Constant (k)Half-life (t½)Reference
Reactive Orange 16Bacillus cereus strain ROC50 - 250Followed zero-order kinetics-[6]
Reactive Black 5Bacillus cereus strain ROC50 - 250Followed zero-order kinetics-[6]
Acid Black-24Bacillus halodurans1000--[10]
Remazol OrangePseudomonas aeruginosa---[13]

Toxicological Impact of Azo Dyes and Their Metabolites

The toxicological effects of azo dyes are a major concern for both environmental and human health. The toxicity can be acute or chronic and is dependent on the dye's chemical structure, concentration, and the organism exposed.

Aquatic Toxicity

Azo dyes can have a significant impact on aquatic ecosystems. The acute toxicity is often evaluated by determining the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population over a specific period.

Table 3: Acute Toxicity (LC50) of Selected Azo Dyes on Aquatic Organisms

Azo DyeTest OrganismExposure Time (h)LC50 (mg/L)Reference
Mordant Black 11Fish-< 100[6]
Reactive Red 120Artemia salina4881.89[14]
Congo RedMoina macrocopa960.16[15]
Ponceau RedMoina macrocopa9659.0[15]
Pigment YellowMoina macrocopa969.50[15]
Genotoxicity and Carcinogenicity

The primary toxicological concern associated with azo dyes is the carcinogenicity of the aromatic amines formed upon reductive cleavage of the azo bond.[4][5] These aromatic amines can be metabolically activated in organisms, leading to the formation of reactive intermediates that can bind to DNA, forming DNA adducts.[4][8][16] These adducts can lead to mutations and, ultimately, cancer.

The genotoxicity of aromatic amines is a multi-step process involving metabolic activation, primarily by cytochrome P450 enzymes, to form N-hydroxyarylamines.[16] These intermediates can be further activated by O-acetylation or sulfation to form reactive esters, which then generate highly reactive arylnitrenium ions. These electrophilic ions can attack nucleophilic sites on DNA bases, particularly guanine, leading to the formation of DNA adducts.[16] If not repaired, these adducts can cause mutations during DNA replication, initiating the process of carcinogenesis.

G cluster_activation Metabolic Activation cluster_dna_damage DNA Damage and Consequences AromaticAmine Aromatic Amine (from Azo Dye Degradation) P450 Cytochrome P450 (N-hydroxylation) AromaticAmine->P450 NHydroxy N-Hydroxyarylamine P450->NHydroxy NAT_SULT N-acetyltransferase (NAT) or Sulfotransferase (SULT) (O-esterification) NHydroxy->NAT_SULT ReactiveEster Reactive Ester (e.g., N-acetoxyarylamine) NAT_SULT->ReactiveEster NitreniumIon Arylnitrenium Ion (Ultimate Carcinogen) ReactiveEster->NitreniumIon Heterolysis DNA DNA NitreniumIon->DNA Covalent Binding DNAAdduct DNA Adduct Formation DNA->DNAAdduct Replication DNA Replication DNAAdduct->Replication Repair DNA Repair DNAAdduct->Repair Successful Repair Mutation Mutation Replication->Mutation Cancer Cancer Initiation Mutation->Cancer Repair->DNA

Figure 2: Signaling pathway of aromatic amine-induced genotoxicity.
Oxidative Stress

Exposure to some azo dyes and their metabolites can induce oxidative stress in cells.[2] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to damage to cellular components such as lipids, proteins, and DNA.

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[11] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[11] Upon exposure to oxidative stress, Keap1 is modified, leading to the release and stabilization of Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.[3][11] This results in an increased production of protective enzymes that combat oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) (Induced by Azo Dye Metabolites) Keap1 Keap1 ROS->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding AntioxidantGenes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GSTs) ARE->AntioxidantGenes Transcription CellProtection Cellular Protection AntioxidantGenes->CellProtection Translation

Figure 3: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of the environmental fate and impact of azo dyes.

Ready Biodegradability Test (Based on OECD 301)

The OECD 301 guideline describes several methods to assess the ready biodegradability of chemicals. The principle is to expose the test substance to a small number of microorganisms in a mineral medium and follow its degradation over 28 days.

  • Objective: To determine if a chemical substance is readily biodegradable under aerobic conditions.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ production, or oxygen consumption.

  • Apparatus:

    • Incubator maintained at a constant temperature (e.g., 22 ± 2 °C).

    • Flasks or bottles for the test medium.

    • Shaker or magnetic stirrer.

    • Apparatus for measuring DOC, CO₂, or oxygen consumption.

  • Procedure:

    • Preparation of Mineral Medium: Prepare a mineral medium containing essential mineral salts.

    • Inoculum Preparation: Use activated sludge from a domestic wastewater treatment plant as the inoculum. The sludge is washed and resuspended in the mineral medium.

    • Test Setup:

      • Test Vessels: Add the test substance to the mineral medium to achieve the desired concentration (typically 2-10 mg/L of organic carbon).

      • Inoculum Control: Contains only the inoculum and mineral medium to measure the background biological activity.

      • Reference Control: Contains a readily biodegradable reference compound (e.g., sodium benzoate) to check the viability of the inoculum.

      • Toxicity Control: Contains both the test substance and the reference compound to assess any inhibitory effects of the test substance on the microorganisms.

    • Incubation: Incubate the vessels for 28 days in the dark or diffuse light with continuous aeration or shaking.

    • Sampling and Analysis: At regular intervals, take samples and analyze for the chosen parameter (DOC, CO₂, or O₂).

  • Data Interpretation: A substance is considered readily biodegradable if it reaches a pass level of 70% DOC removal or 60% of the theoretical CO₂ production or oxygen demand within a 10-day window during the 28-day test period.

Fish Acute Toxicity Test (Based on OECD 203)

The OECD 203 guideline is a static or semi-static test to determine the acute lethal toxicity of a substance to fish.

  • Objective: To determine the median lethal concentration (LC50) of a substance for fish over a 96-hour exposure period.

  • Principle: Fish are exposed to the test substance in a series of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.[3][8]

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), and Fathead minnow (Pimephales promelas).

  • Apparatus:

    • Test tanks made of inert material.

    • Water supply with controlled quality (temperature, pH, dissolved oxygen).

    • Aeration system.

  • Procedure:

    • Acclimation: Acclimate the fish to the test conditions for at least 12 days.[1]

    • Range-Finding Test: Conduct a preliminary test to determine the range of concentrations for the definitive test.

    • Definitive Test:

      • Prepare a series of at least five test concentrations in a geometric series.

      • Include a control group (no test substance).

      • Randomly distribute the fish into the test tanks (at least 7 fish per concentration).

      • Maintain the test conditions (temperature, pH, dissolved oxygen) within specified limits.

    • Observations: Record the number of dead or moribund fish in each tank at 24, 48, 72, and 96 hours.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LC50 and its 95% confidence limits for each observation period.

Analysis of Azo Dye Degradation Products by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of azo dye degradation products.

  • Objective: To identify and quantify the aromatic amines and other metabolites formed during the degradation of azo dyes.

  • Principle: The sample containing the degradation products is injected into an HPLC system. The components are separated on a chromatographic column based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is determined, allowing for their identification and quantification.

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • Mass spectrometer (e.g., triple quadrupole or time-of-flight).

    • Chromatographic column (e.g., C18 reverse-phase column).

  • General Procedure:

    • Sample Preparation:

      • Centrifuge or filter the sample to remove particulate matter.

      • Perform solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interfering substances.

    • Chromatographic Separation:

      • Mobile Phase: A gradient of two or more solvents (e.g., water with formic acid and acetonitrile (B52724) or methanol) is typically used to achieve good separation.

      • Column: A C18 column is commonly used for the separation of aromatic amines.

      • Flow Rate and Temperature: These are optimized to achieve the best separation efficiency.

    • Mass Spectrometric Detection:

      • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for these compounds.

      • Analysis Mode: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the targeted quantification of known analytes.

  • Data Analysis: The retention time and mass spectrum of the peaks in the sample chromatogram are compared with those of authentic standards for identification. Quantification is achieved by creating a calibration curve using standards of known concentrations.

The following diagram illustrates a typical workflow for the analysis of azo dye degradation products:

G Sample Wastewater Sample (Containing Degradation Products) Preparation Sample Preparation (Filtration, Extraction, Concentration) Sample->Preparation HPLC HPLC Separation (Reverse-Phase C18 Column) Preparation->HPLC Ionization Ionization (e.g., Electrospray Ionization) HPLC->Ionization MS Mass Spectrometry (Mass Analysis) Ionization->MS Data Data Analysis (Identification and Quantification) MS->Data

Figure 4: Experimental workflow for HPLC-MS analysis of azo dye metabolites.

Conclusion

Azo dyes are a significant class of environmental pollutants due to their widespread use, persistence, and the toxicity of their degradation products. A thorough understanding of their environmental fate, degradation pathways, and toxicological effects is crucial for developing effective remediation strategies and for the risk assessment of these compounds. The complete mineralization of azo dyes typically requires a combination of anaerobic and aerobic biological processes. The aromatic amines formed during the initial anaerobic degradation are of particular concern due to their genotoxic and carcinogenic potential. The Keap1-Nrf2 pathway is a key cellular defense mechanism against the oxidative stress induced by these compounds. Standardized experimental protocols, such as the OECD guidelines for biodegradability and toxicity testing, coupled with advanced analytical techniques like HPLC-MS, are essential tools for evaluating the environmental impact of azo dyes and for monitoring the effectiveness of treatment processes. Further research should focus on the development of more efficient and robust bioremediation technologies and on elucidating the detailed molecular mechanisms of toxicity for a wider range of azo dyes and their metabolites.

References

Unveiling the Biomedical Potential of Pigment Red 31: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Latent Research Applications of C.I. Pigment Red 31.

This whitepaper explores the untapped potential of this compound (C.I. 12360), a commercially prevalent organic azo pigment, beyond its traditional role as a colorant. For decades, its application has been confined to industries such as rubber, inks, plastics, and coatings. However, its inherent chemical structure as a naphthol azo dye presents intriguing possibilities for novel biomedical research and therapeutic development. This document serves as a comprehensive guide for researchers, providing the foundational knowledge and detailed experimental frameworks to investigate this compound in the cutting-edge fields of photodynamic therapy and hypoxia-activated drug delivery. While direct biomedical research on this compound is nascent, this guide extrapolates from established principles of azo dye chemistry and pharmacology to illuminate a new frontier of scientific inquiry.

Core Properties of this compound

This compound, a purple-red powder, is a monoazo compound characterized by its insolubility in water and solubility in ethanol.[1] Its established applications are primarily in the coloring of rubber products, printing inks, and coatings.[1][2]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison. This data provides a baseline for its characterization in biomedical research contexts.

PropertyValueReference
Chemical Formula C₃₁H₂₃N₅O₆[3]
Molecular Weight 561.54 g/mol [3]
CAS Number 6448-96-0[3]
C.I. Number 12360[4]
Boiling Point 703.3 °C at 760 mmHg[3]
Flash Point 379.1 °C[3]
Density 1.37 g/cm³[2]
Water Solubility 7.22 ng/L at 25°C[3]
log Pow 8.61[5]
Heat Resistance Up to 180°C[3]
Toxicological Profile

Toxicological data is crucial for any compound being considered for biomedical applications. Available data for this compound indicates low acute toxicity in aquatic organisms.[5][6] The oral LD50 in rats is greater than 2000 mg/kg bw, with no mortality observed at this dose.[6] However, as with many azo compounds, a thorough evaluation of its biocompatibility and potential for metabolism into aromatic amines is a prerequisite for any in vivo research.[7][8]

Potential Research Application I: Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which in turn induce localized cell death.[9] The extended π-conjugated system inherent in azo dyes, including this compound, suggests they may possess photosensitizing properties.[4][10]

Scientific Rationale

Upon absorption of light of a specific wavelength, a photosensitizer transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂). The potential of azo dyes as photosensitizers, particularly for two-photon PDT which allows for deeper tissue penetration, is an active area of research.[2][3][10] The chemical structure of this compound, with its aromatic and azo moieties, provides a strong theoretical basis for investigating its capacity to act as a photosensitizer.

PDT_Mechanism PR31 This compound (S₀) PR31_S1 Excited Singlet State (S₁) PR31->PR31_S1 Light Absorption (hν) PR31_T1 Excited Triplet State (T₁) PR31_S1->PR31_T1 Intersystem Crossing PR31_T1->PR31 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) PR31_T1->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State) CellDeath Cell Death O2_singlet->CellDeath Oxidative Stress

Figure 1: Proposed mechanism for this compound as a photosensitizer in PDT.

Detailed Experimental Protocol: Evaluation of Photosensitizing Properties

This protocol outlines the steps to determine the singlet oxygen quantum yield (ΦΔ) of this compound, a key parameter for assessing its potential as a PDT agent.

Objective: To quantify the efficiency of this compound in generating singlet oxygen upon photoirradiation.

Materials:

  • This compound

  • 9,10-diphenylanthracene (DPA) as a singlet oxygen quencher

  • Rose Bengal as a reference photosensitizer

  • Spectrophotometer

  • Fluorometer

  • Light source with a specific wavelength for excitation (e.g., 532 nm laser)

  • Quartz cuvettes

  • Oxygen-saturated solvent (e.g., chloroform (B151607) or ethanol)

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound, Rose Bengal, and DPA in an appropriate solvent (e.g., chloroform).

    • Prepare a series of solutions containing a fixed concentration of the photosensitizer (this compound or Rose Bengal) and DPA. The optical density of the photosensitizer at the excitation wavelength should be kept constant.

  • Photoirradiation:

    • Saturate the sample solutions with oxygen for at least 30 minutes prior to irradiation.

    • Irradiate the solutions with a monochromatic light source at a wavelength where the photosensitizer absorbs.

    • Monitor the decrease in the absorbance of DPA at its maximum absorption wavelength (around 393 nm in chloroform) at regular time intervals. The decrease in DPA absorbance is due to its reaction with singlet oxygen.[11]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance of DPA versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.

    • Calculate the singlet oxygen quantum yield (ΦΔ) of this compound relative to that of the Rose Bengal standard using the following equation: ΦΔ (sample) = ΦΔ (standard) × [k (sample) / k (standard)] × [I (standard) / I (sample)] where ΦΔ is the singlet oxygen quantum yield, k is the rate of DPA bleaching, and I is the rate of light absorption by the photosensitizer.[12]

Potential Research Application II: Hypoxia-Activated Drug Delivery

Solid tumors often exhibit regions of low oxygen concentration, or hypoxia.[13] The azo bond (-N=N-) is known to be susceptible to reduction under hypoxic conditions by azoreductase enzymes, which are overexpressed in some cancer cells and liver microsomes.[13][14] This unique property can be exploited to design prodrugs that are selectively activated in the tumor microenvironment, thereby minimizing off-target toxicity.[6][15]

Scientific Rationale

The core concept involves chemically modifying a cytotoxic drug by linking it to a carrier molecule via an azo bond. In the case of this compound, the molecule itself could be investigated for inherent cytotoxicity upon reduction, or it could be functionalized to carry a known therapeutic agent. In the oxygen-rich environment of healthy tissues, the azo bond remains intact, and the drug is inactive. Upon reaching the hypoxic tumor environment, azoreductases cleave the azo bond, releasing the active drug and inducing localized cytotoxicity.[16][17]

Hypoxia_Activation cluster_normoxia Normoxic Tissue (High O₂) cluster_hypoxia Hypoxic Tumor (Low O₂) PR31_Prodrug_N This compound Prodrug (Inactive) PR31_Prodrug_H This compound Prodrug PR31_Prodrug_N->PR31_Prodrug_H Tumor Targeting Cleavage Azo Bond Cleavage PR31_Prodrug_H->Cleavage Active_Drug Active Drug Release Cleavage->Active_Drug Cell_Death Tumor Cell Death Active_Drug->Cell_Death Azoreductase Azoreductase Azoreductase->Cleavage Catalyzes

Figure 2: Proposed mechanism for hypoxia-activated drug release from a this compound-based prodrug.

Detailed Experimental Protocol: In Vitro Hypoxia-Specific Activation and Cytotoxicity

This protocol describes the methodology to assess whether this compound or its derivatives can be cleaved under hypoxic conditions and exert a cytotoxic effect on cancer cells.

Objective: To evaluate the hypoxia-selective activation and cytotoxicity of this compound.

Materials:

  • This compound (or a synthesized prodrug derivative)

  • Cancer cell line (e.g., HeLa, A549)

  • Normal cell line (e.g., HEK293)

  • Cell culture medium and supplements

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • MTT or similar cell viability assay kit

  • HPLC or LC-MS for analyzing cleavage products

  • Rat liver microsomes (optional, for enzymatic cleavage assay)

Methodology:

  • Cell Culture:

    • Culture cancer and normal cells under standard conditions (37°C, 5% CO₂).

  • Hypoxia Induction:

    • For the hypoxia group, place the cells in a hypoxia chamber (e.g., 1% O₂) or treat with a chemical inducer like cobalt chloride for a predetermined time. The normoxia group remains under standard conditions.

  • Treatment:

    • Treat both normoxic and hypoxic cells with varying concentrations of the this compound compound.

  • Cytotoxicity Assay:

    • After the treatment period (e.g., 24-48 hours), assess cell viability using an MTT assay.

    • Compare the IC₅₀ (half-maximal inhibitory concentration) values between normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia would indicate selective activation.

  • Cleavage Product Analysis (Optional but Recommended):

    • Incubate the this compound compound with rat liver microsomes under both normoxic and hypoxic conditions.

    • Analyze the supernatant at different time points using HPLC or LC-MS to identify and quantify the cleavage products (aromatic amines). This confirms the mechanism of azo bond reduction.

Nanoparticle Formulation for Enhanced Delivery and Imaging

The poor water solubility of this compound is a significant hurdle for its direct biomedical application.[3] Nanoparticle formulation offers a promising strategy to overcome this limitation, enhance bioavailability, and potentially enable targeted delivery and imaging.[1][18]

Scientific Rationale

Encapsulating or formulating this compound into nanoparticles can improve its dispersibility in aqueous media, protect it from premature degradation, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the inherent color and potential fluorescence of the pigment could be harnessed for bioimaging applications.[19][20]

Nanoparticle_Workflow PR31 This compound Synthesis Nanoparticle Synthesis (e.g., reprecipitation, emulsion) PR31->Synthesis Characterization Characterization (Size, Zeta Potential, Morphology) Synthesis->Characterization InVitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo

Figure 3: Experimental workflow for the development and testing of this compound nanoparticles.

Detailed Experimental Protocol: Synthesis and Characterization of this compound Nanoparticles

This protocol provides a general method for synthesizing this compound nanoparticles using the reprecipitation method.

Objective: To formulate this compound into stable nanoparticles and characterize their physicochemical properties.

Materials:

  • This compound

  • A good solvent for the pigment (e.g., ethanol, acetone)

  • A poor solvent (e.g., deionized water)

  • Stabilizer (e.g., Pluronic F127, PVP)

  • Dynamic Light Scattering (DLS) for size and zeta potential measurement

  • Transmission Electron Microscopy (TEM) for morphology analysis

Methodology:

  • Synthesis:

    • Dissolve this compound in a minimal amount of the good solvent.

    • Separately, prepare an aqueous solution of the stabilizer.

    • Rapidly inject the pigment solution into the vigorously stirred stabilizer solution.

    • The sudden change in solvent polarity will cause the pigment to precipitate as nanoparticles.

    • Remove the organic solvent by evaporation under reduced pressure.

  • Characterization:

    • Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles using DLS.

    • Morphology: Visualize the shape and size of the nanoparticles using TEM.

    • Loading Efficiency: Determine the amount of this compound encapsulated in the nanoparticles using UV-Vis spectroscopy after separating the nanoparticles from the aqueous phase.

Future Directions and Conclusion

The exploration of this compound for biomedical applications is a novel and promising field of research. While this guide provides a theoretical framework and detailed experimental starting points, further investigations are warranted. Future research could focus on:

  • Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to optimize photosensitizing or hypoxia-activation properties.

  • Targeted Nanoparticles: Functionalizing the surface of this compound nanoparticles with targeting ligands (e.g., antibodies, peptides) to enhance their specificity for cancer cells.

  • Combination Therapies: Investigating the synergistic effects of this compound-based PDT or hypoxia-activated therapy with conventional chemotherapy or immunotherapy.

References

Methodological & Application

Application Notes and Protocols: Utilizing Pigment Red 31 in Polymer Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing Pigment Red 31, a monoazo pigment, as a visual and quantitative indicator in the study of polymer degradation. While direct studies employing this compound for this specific purpose are not extensively documented, the principles of colorimetric analysis of pigmented polymers during degradation are well-established. The following protocols are based on methodologies applied to similar azo pigments in polymer matrices and are intended to serve as a comprehensive guide for researchers.

Introduction

The degradation of polymeric materials, driven by factors such as UV radiation, heat, and chemical exposure, is a critical area of study in materials science and drug development. Monitoring the extent and rate of this degradation is essential for predicting material lifetime, ensuring product stability, and designing more robust formulations. The incorporation of pigments into polymer matrices offers a potential avenue for visually and quantitatively tracking degradation.

This compound (C.I. 12360) is a vibrant, blue-toned red pigment with good lightfastness and heat resistance, making it a suitable candidate for inclusion in various polymers.[1][2] Its chemical structure, a single azo compound, is susceptible to chemical changes upon exposure to degradative conditions, which can manifest as a measurable color shift. This color change can be correlated with the chemical and physical deterioration of the host polymer.

Principle of Method

The underlying principle of using this compound in polymer degradation studies is the correlation between the degradation of the polymer matrix and the alteration of the pigment's chromophore. As the polymer degrades, reactive species such as free radicals are generated. These species can interact with the azo group (-N=N-) in this compound, leading to a change in its electronic structure and, consequently, its light absorption properties. This results in a visible color shift that can be quantified using colorimetric techniques. By monitoring this color change over time, an indirect measure of the polymer's degradation can be obtained.

dot graph "Logical_Relationship" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="Polymer Degradation\n(UV, Heat, Chemical Exposure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Generation of\nReactive Species\n(e.g., Free Radicals)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Interaction with\nthis compound\n(Azo Group)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Alteration of\nPigment Chromophore", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Measurable\nColor Shift", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B [label="leads to"]; B -> C [label="causes"]; C -> D [label="results in"]; D -> E [label="produces"]; } dot

Figure 1: Logical relationship of polymer degradation to color change.

Experimental Protocols

The following are detailed protocols for preparing pigmented polymer samples and subjecting them to accelerated aging to study degradation via colorimetric analysis.

Materials and Equipment
  • Polymer Resin: e.g., Polypropylene (B1209903) (PP), Polyethylene (PE), Polyvinyl chloride (PVC)

  • This compound: (CAS No. 6448-96-0)

  • Solvent (if applicable for solvent casting): e.g., Toluene, Xylene

  • Internal Mixer or Twin-Screw Extruder

  • Compression Molding Machine or Film Casting Equipment

  • Accelerated Weathering Chamber: with UV lamps (e.g., UVA-340) and temperature control

  • Spectrocolorimeter or a high-resolution flatbed scanner

  • Fourier Transform Infrared (FTIR) Spectrometer: with an ATR accessory

  • Tensile Testing Machine

Preparation of Pigmented Polymer Films

Method 1: Melt Compounding (for thermoplastics like PP, PE)

  • Drying: Dry the polymer resin pellets at 80°C for 4 hours to remove any residual moisture.

  • Premixing: Create a masterbatch by dry blending a high concentration of this compound (e.g., 1% w/w) with a small amount of the polymer resin.

  • Melt Compounding: Melt and mix the masterbatch with the bulk of the polymer resin in an internal mixer or a twin-screw extruder. A typical final pigment concentration for studies is 0.1-0.5% w/w.

  • Film Formation: Compression mold the pigmented polymer blend into thin films (e.g., 100-200 µm thickness) at a temperature appropriate for the polymer (e.g., 190°C for PP).

Method 2: Solvent Casting (for soluble polymers)

  • Dissolution: Dissolve the polymer in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v).

  • Pigment Dispersion: Disperse this compound into the polymer solution and sonicate for 30 minutes to ensure uniform distribution.

  • Casting: Cast the pigmented polymer solution onto a clean, flat glass plate using a casting knife to achieve a uniform thickness.

  • Drying: Allow the solvent to evaporate completely in a fume hood at room temperature, followed by drying in a vacuum oven at a slightly elevated temperature (e.g., 40°C) to remove any residual solvent.

Accelerated Aging Protocol
  • Sample Mounting: Mount the prepared polymer film samples onto appropriate holders for the accelerated weathering chamber.

  • Exposure Conditions: Expose the samples to a controlled cycle of UV radiation and temperature. A common cycle for polypropylene is 8 hours of UV-A irradiation at 60°C followed by 4 hours of condensation at 50°C.

  • Sampling: Remove samples at predetermined time intervals (e.g., 0, 100, 250, 500, 750, 1000 hours) for analysis.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Preparation" { label = "Sample Preparation"; bgcolor="#F1F3F4"; A [label="Polymer Resin\n+ this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Melt Compounding or\nSolvent Casting", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Pigmented\nPolymer Film", fillcolor="#FFFFFF", fontcolor="#202124"]; A -> B; B -> C; }

subgraph "cluster_Aging" { label = "Accelerated Aging"; bgcolor="#F1F3F4"; D [label="Exposure to UV\nand Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; C -> D; }

subgraph "cluster_Analysis" { label = "Analysis at Time Intervals"; bgcolor="#F1F3F4"; E [label="Colorimetric\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="FTIR\nSpectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Mechanical\nTesting", fillcolor="#FBBC05", fontcolor="#202124"]; D -> E; D -> F; D -> G; } } dot

Figure 2: General experimental workflow for studying polymer degradation.
Analytical Techniques
  • Colorimetric Analysis:

    • Measure the color of the samples using a spectrocolorimeter in the CIE Lab* color space.

    • The total color difference (ΔE) can be calculated using the formula: ΔE = [ (ΔL)^2 + (Δa)^2 + (Δb*)^2 ]^0.5

    • Alternatively, use a high-resolution flatbed scanner to capture images of the samples at each time point and analyze the RGB values of a defined area.

  • FTIR Spectroscopy:

    • Acquire FTIR-ATR spectra of the polymer films to monitor chemical changes.

    • Calculate the carbonyl index, which is the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to a reference peak that does not change during degradation (e.g., a C-H stretching peak).

  • Mechanical Testing:

    • Perform tensile tests on the polymer films to measure properties such as tensile strength and elongation at break.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the different analytical parameters over the aging period.

Table 1: Colorimetric Data of Pigmented Polymer Films During Accelerated Aging

Aging Time (hours)ΔLΔaΔbΔE (Total Color Difference)
00000
100ValueValueValueValue
250ValueValueValueValue
500ValueValueValueValue
750ValueValueValueValue
1000ValueValueValueValue

Table 2: Carbonyl Index and Mechanical Properties of Pigmented Polymer Films During Accelerated Aging

Aging Time (hours)Carbonyl IndexTensile Strength (MPa)Elongation at Break (%)
0ValueValueValue
100ValueValueValue
250ValueValueValue
500ValueValueValue
750ValueValueValue
1000ValueValueValue

Interpretation of Results

A significant increase in the total color difference (ΔE*) and the carbonyl index, coupled with a decrease in mechanical properties, is indicative of polymer degradation. The color shift in the pigmented polymer can serve as an early indicator of degradation, potentially before significant changes in mechanical properties are observed. The presence of the pigment may also influence the rate of degradation. Some pigments can act as stabilizers by absorbing UV radiation, while others may act as photosensitizers, accelerating degradation.[3]

Conclusion

The use of this compound as an indicator in polymer degradation studies presents a promising, cost-effective, and visually intuitive method for monitoring material stability. The protocols outlined above provide a robust framework for conducting such studies. By correlating colorimetric data with established analytical techniques for assessing polymer degradation, researchers can gain valuable insights into the degradation mechanisms and lifetime of pigmented polymeric materials. Further research is encouraged to specifically validate and quantify the relationship between the degradation of this compound and the degradation of various polymer matrices.

References

Application Notes and Protocols for the Identification of C.I. Pigment Red 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of C.I. Pigment Red 31 (CAS No. 6448-96-0), a monoazo pigment used in a variety of applications including printing inks, plastics, paints, and rubber.[1][2][3] Accurate identification is crucial for quality control, regulatory compliance, and formulation development.

Overview of Analytical Techniques

A multi-technique approach is often employed for the unambiguous identification of organic pigments like this compound. This typically involves a combination of chromatographic and spectroscopic methods to obtain information about the pigment's chemical structure, elemental composition, and crystalline form. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): Separates the pigment from its matrix and any impurities, allowing for quantification.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation data for structural elucidation.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the pigment's molecular structure.

  • Raman Spectroscopy: Offers complementary vibrational information, creating a molecular fingerprint.

  • X-ray Diffraction (XRD): Determines the crystalline structure of the pigment powder.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the purity assessment of this compound by separating it from potential impurities and degradation products.[4] The following protocol is adapted from a method for a similar monoazo pigment, Pigment Red 52, and can be used as a starting point for method development for this compound.[4]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with dimethylformamide (DMF).

    • Sonicate the solution for 10 minutes to ensure complete dissolution.[4]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

  • Standard Preparation:

    • Prepare a standard solution of a this compound reference standard in DMF at a concentration of approximately 0.2 mg/mL, following the same procedure as for the sample preparation.[4]

  • Chromatographic Analysis:

    • Inject the sample and standard solutions into the HPLC system.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected at the maximum absorption wavelength.

Table 1: Suggested HPLC Chromatographic Conditions

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Gradient 0-10 min: 30-70% B; 10-15 min: 70-90% B; 15-20 min: 90% B; 20-25 min: 90-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Diode Array Detector (DAD) or UV-Vis Detector
Detection Wavelength Monitor at the wavelength of maximum absorbance for this compound (determine by UV-Vis scan)
Injection Volume 10 µL

Mass Spectrometry (MS) Analysis

Experimental Protocol (General Approach):

  • Sample Preparation:

    • For techniques like DEP-MS, a small amount of the solid pigment is applied directly to the probe.[5]

    • For LC-MS, the sample is introduced via the HPLC system as described in the HPLC protocol.

  • Mass Analysis:

    • Acquire mass spectra in both positive and negative ion modes to maximize the chances of observing the molecular ion and characteristic fragments.

Table 2: Suggested Starting Parameters for Mass Spectrometry

ParameterSuggested Setting
Ionization Mode Electrospray Ionization (ESI) or Direct Electrospray Probe (DEP)
Polarity Positive and Negative
Mass Range 100 - 1000 m/z
Capillary Voltage 3-4 kV
Cone Voltage 20-40 V
Source Temperature 120-150 °C
Desolvation Temperature 350-450 °C

Vibrational Spectroscopy: FTIR and Raman Analysis

FTIR and Raman spectroscopy are complementary techniques that provide a molecular fingerprint of the pigment.

Fourier Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the pigment powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the pigment with dry KBr powder and pressing it into a transparent disk.

  • Spectral Acquisition:

    • Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Perform background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Table 3: FTIR Experimental Parameters

ParameterRecommended Setting
Technique Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32
Apodization Happ-Genzel
Raman Spectroscopy

A Raman spectrum for this compound is available in the IRUG (Infrared and Raman Users Group) spectral database, which can be used for comparison.[6]

Experimental Protocol:

  • Sample Preparation:

    • Place a small amount of the pigment powder on a microscope slide.

  • Spectral Acquisition:

    • Focus the laser on the sample using the microscope objective.

    • Acquire the Raman spectrum. The choice of laser wavelength may need to be optimized to avoid fluorescence.

Table 4: Raman Experimental Parameters

ParameterRecommended Setting
Excitation Laser 785 nm or 532 nm (check for fluorescence)
Laser Power 1-10 mW (to avoid sample degradation)
Objective 50x or 100x
Integration Time 1-10 seconds
Accumulations 5-10
Spectral Range 200 - 2000 cm⁻¹

X-ray Diffraction (XRD) Analysis

XRD is used to identify the crystalline phase of the pigment. Organic pigments can sometimes yield weak diffraction patterns.[7]

Experimental Protocol:

  • Sample Preparation:

    • Gently grind the pigment powder to a fine, uniform consistency.

    • Mount the powder in a sample holder.

  • Data Collection:

    • Run the XRD scan over a suitable 2θ range.

Table 5: XRD Experimental Parameters

ParameterRecommended Setting
Instrument Powder X-ray Diffractometer
Radiation Cu Kα (λ = 1.5406 Å)
Voltage and Current 40 kV and 40 mA
Scan Range (2θ) 5 - 50°
Step Size 0.02°
Scan Speed 1-2°/min

Data Presentation Summary

Table 6: Summary of Analytical Techniques for this compound Identification

TechniqueInformation ObtainedSample PreparationKey AdvantagesLimitations
HPLC Purity, quantification of impuritiesDissolution in a suitable solvent (e.g., DMF)High resolution and sensitivity for quantitative analysis.[8]Requires a suitable solvent; method development may be needed.
MS Molecular weight, structural fragmentsDirect analysis or coupled with HPLCHigh specificity and structural information.[9]Pigment may be difficult to ionize; limited library data for this compound.
FTIR Functional groups, molecular structureMinimal (ATR) or KBr pelletFast, non-destructive, provides a molecular fingerprint.[10]Can be sensitive to sample matrix and binders.
Raman Molecular vibrations, crystal lattice informationMinimal, non-destructiveHigh spatial resolution, complementary to FTIR, reference spectra available.[6]Can be affected by fluorescence.
XRD Crystalline structure, polymorphismPowder sampleDefinitive identification of crystalline phases.May produce weak signals for organic pigments.[7]

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic/Spectrometric Identification cluster_3 Data Analysis & Identification Sample This compound Sample Dissolution Dissolution in Solvent (e.g., DMF) Sample->Dissolution FTIR FTIR Analysis Sample->FTIR Raman Raman Spectroscopy Sample->Raman XRD XRD Analysis Sample->XRD Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC UV_Vis UV-Vis Detection HPLC->UV_Vis MS Mass Spectrometry HPLC->MS Data_Analysis Data Interpretation & Library Matching UV_Vis->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Raman->Data_Analysis XRD->Data_Analysis

General experimental workflow for the identification of this compound.

Analytical_Technique_Relationships cluster_Separation Separation & Quantification cluster_Structure Structural Elucidation cluster_Crystallinity Crystallinity PR31 This compound HPLC HPLC PR31->HPLC Purity MS Mass Spectrometry PR31->MS Molecular Weight FTIR FTIR PR31->FTIR Functional Groups Raman Raman PR31->Raman Molecular Fingerprint XRD XRD PR31->XRD Crystal Form HPLC->MS Hyphenation (LC-MS) FTIR->Raman Complementary Info

References

Application Note: Pigment Red 31 as a Reference Standard for Colorimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colorimetric assays are fundamental in various scientific disciplines, including drug development, for the quantification of a wide range of analytes. The accuracy of these assays relies on stable and reliable reference standards. While not traditionally used for this purpose, Pigment Red 31, a synthetic monoazo pigment, possesses properties that make it a candidate for a stable, non-biological reference standard in specific colorimetric applications, particularly those that produce a red-colored product. Its high lightfastness and thermal stability suggest that it could offer a consistent and long-lasting standard for instrument calibration and assay validation.

This document provides a hypothetical framework and detailed protocols for the potential use of this compound as a reference standard in colorimetric analysis.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. These characteristics are essential for its consideration as a potential analytical standard.

PropertyValueReference
C.I. Name This compound[1][2]
C.I. Number 12360[1][3]
CAS Number 6448-96-0[1][2][3]
Chemical Formula C₃₁H₂₃N₅O₆[1][3][4]
Molecular Weight 561.59 g/mol [2][3]
Appearance Red powder with a bluish shade[1][5]
Solubility Insoluble in water; Soluble in ethanol (B145695)[4][5]
Heat Resistance 160-180 °C[2][5]
Light Fastness 6-8 (on a scale of 1 to 8)[2][5]
Density ~1.3 - 1.4 g/cm³[3][5]

Experimental Protocols

The following protocols outline the steps for preparing and using this compound as a standard in a colorimetric assay. Due to its poor aqueous solubility, an organic solvent such as ethanol is required.

Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder (high purity)

  • Ethanol (analytical grade)

  • Analytical balance

  • Volumetric flasks (10 mL)

  • Spatula

  • Weighing paper

  • Sonicator

Procedure:

  • Accurately weigh 10 mg of this compound powder using an analytical balance.

  • Quantitatively transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7-8 mL of ethanol to the flask.

  • Sonicate the flask for 10-15 minutes to ensure complete dissolution of the pigment. The solution should be clear with a deep red color.

  • Allow the solution to return to room temperature.

  • Add ethanol to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Store the stock solution in a tightly sealed, amber glass bottle at 4°C, protected from light.

Protocol 2: Generation of a Standard Curve

Objective: To create a series of dilutions from the stock solution to generate a standard curve for absorbance versus concentration.

Materials:

  • This compound stock solution (1 mg/mL)

  • Ethanol (analytical grade)

  • Micropipettes and sterile tips

  • 96-well microplate (clear, flat-bottom) or cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Label microcentrifuge tubes or a 96-well plate for a serial dilution series (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, 3.125 µg/mL, and a blank).

  • Prepare the highest concentration standard (100 µg/mL) by diluting 100 µL of the 1 mg/mL stock solution into 900 µL of ethanol.

  • Perform 1:2 serial dilutions by transferring 100 µL of the preceding higher concentration into 100 µL of ethanol for each subsequent standard.

  • Use ethanol as the blank.

  • Transfer 100 µL of each standard and the blank into the wells of a 96-well plate in triplicate.

  • Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound. Note: The λmax should be determined by scanning the absorbance of a diluted standard from 400-700 nm.

  • Subtract the average absorbance of the blank from the average absorbance of each standard.

  • Plot the blank-corrected absorbance values (y-axis) against the known concentrations (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for using this compound as a colorimetric standard.

G start_end start_end process process data data output output A Start: Weigh this compound B Dissolve in Ethanol (with sonication) A->B C Prepare 1 mg/mL Stock Solution B->C D Perform Serial Dilutions (e.g., 100 µg/mL to ~3 µg/mL) C->D E Measure Absorbance (λmax) of Standards and Blank D->E F Plot Absorbance vs. Concentration E->F G Generate Standard Curve (y = mx + c, R²) F->G

Caption: Workflow for generating a standard curve using this compound.

G input input process process ref ref output output A Unknown Sample (with red color development) B Measure Sample Absorbance at λmax A->B D Calculate Concentration using Standard Curve Equation B->D Input Absorbance C This compound Standard Curve (Absorbance vs. Concentration) C->D Reference Equation E Quantified Concentration of Analyte in Sample D->E

Caption: Logical relationship for quantifying an unknown sample.

Application in a Hypothetical Assay

This compound could serve as a stable reference standard for assays that produce a red-colored output, such as certain cytotoxicity assays (e.g., using Neutral Red) or quantification of red-pigmented natural products. By using a stable synthetic pigment, researchers can minimize variability associated with biological standards and ensure consistency across experiments and laboratories.

Disclaimer: The use of this compound as a colorimetric standard is a hypothetical application proposed in this note. Validation, including determination of the precise λmax in the chosen solvent, linearity range, and stability under specific assay conditions, must be performed by the end-user.

References

Application Notes and Protocols for the Formulation of Pigment Red 31 in Research Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of Pigment Red 31 in coating systems for research purposes. This document outlines the pigment's key characteristics, a detailed experimental protocol for its incorporation into a solvent-based alkyd resin system, and standardized testing procedures to assess the performance of the resulting coating.

Introduction to this compound

This compound is a monoazo pigment that exhibits a vibrant bluish-red or bordeaux shade.[1] It is recognized for its good lightfastness and resistance to various environmental factors, making it a suitable candidate for a range of applications, including inks, plastics, and both water-based and solvent-based coatings.[1][2] Its insolubility in water and solubility in ethanol (B145695) are key considerations in formulation.[3] In research settings, precise formulation and standardized testing are crucial to understanding its behavior and performance in novel coating systems.

Properties of this compound

A summary of the typical properties of this compound is presented in the table below. These values are essential for researchers to consider when developing formulations and predicting performance.

PropertyValueTest Method/Reference
Color Index Name This compound[4]
C.I. Number 12360[5][6]
CAS Number 6448-96-0[3][6]
Chemical Type Monoazo[5]
Shade Bluish-Red / Bordeaux[1]
Oil Absorption ( g/100g ) 35-60[5]
Density (g/cm³) 1.3 - 1.5[4][5]
Heat Stability 160°C[5]
Light Fastness (1-8 Scale) 5-7[1][5]
Water Resistance (1-5 Scale) 4-5[4][5]
Oil Resistance (1-5 Scale) 4[1]
Acid Resistance (1-5 Scale) 5[1][4]
Alkali Resistance (1-5 Scale) 5[1][4]

Experimental Protocol: Formulation of a Solvent-Based Alkyd Coating

This protocol details the preparation of a pigment concentrate and its subsequent let-down into a solvent-based alkyd resin system.

Materials and Equipment
  • Pigment: this compound powder

  • Resin: Medium oil alkyd resin solution (e.g., 60% solids in mineral spirits)

  • Solvent: Mineral Spirits or a blend of aromatic and aliphatic hydrocarbons

  • Dispersant: A suitable wetting and dispersing agent for solvent-based systems (e.g., polymeric dispersant)

  • Driers: Cobalt, Calcium, and Zirconium octoate solutions

  • Anti-skinning Agent: (e.g., Methyl Ethyl Ketoxime)

  • Equipment: High-speed disperser with a Cowles blade, bead mill (optional for finer dispersion), laboratory balance, Hegman gauge, viscometer, film applicator, and test substrates (e.g., steel panels).

Pigment Dispersion (Mill Base Preparation)

The initial and most critical stage is the dispersion of the pigment. This process involves wetting the pigment particles and mechanically breaking down agglomerates to achieve a stable, fine dispersion.[7][8]

Starting Point Formulation for Mill Base:

ComponentWeight (%)
Medium Oil Alkyd Resin30.0
This compound25.0
Dispersant2.5
Mineral Spirits42.5
Total 100.0

Procedure:

  • Premixing: In a suitable container, combine the alkyd resin, dispersant, and mineral spirits. Mix at low speed until homogeneous.

  • Pigment Addition: Gradually add the this compound powder to the liquid mixture under agitation.

  • Dispersion: Increase the speed of the high-speed disperser to achieve a vortex. The tip speed of the blade should be approximately 15-20 m/s. Continue dispersion for 20-30 minutes. Monitor the temperature and ensure it does not exceed 60°C.

  • Quality Control: Check the fineness of grind using a Hegman gauge. A reading of 6-7 is typically acceptable for many industrial coatings. For higher gloss applications, further milling in a bead mill may be required.

Let-Down (Final Coating Preparation)

The pigment concentrate (mill base) is now "let-down" with the remaining components to produce the final coating.

Starting Point Formulation for Let-Down:

ComponentWeight (%)
Mill Base (from 3.2)40.0
Medium Oil Alkyd Resin45.0
Mineral Spirits13.5
Cobalt Drier (6%)0.5
Calcium Drier (10%)0.8
Zirconium Drier (12%)0.1
Anti-skinning Agent0.1
Total 100.0

Procedure:

  • In a separate container, add the let-down portion of the alkyd resin and mineral spirits.

  • While stirring at a low speed, slowly add the prepared mill base.

  • Add the driers and anti-skinning agent and continue to mix until the coating is uniform.

  • Measure and adjust the viscosity with mineral spirits as needed for the intended application method.

Experimental Workflow Diagram

experimental_workflow cluster_formulation Formulation Stage cluster_application_testing Application & Testing Stage Premix 1. Premix Resin, Dispersant & Solvent AddPigment 2. Add this compound Premix->AddPigment Dispersion 3. High-Speed Dispersion AddPigment->Dispersion GrindCheck 4. Fineness of Grind (Hegman Gauge) Dispersion->GrindCheck QC Letdown 5. Let-Down with Resin & Additives GrindCheck->Letdown Pass Viscosity 6. Viscosity Adjustment Letdown->Viscosity Application 7. Film Application (e.g., Drawdown) Viscosity->Application Curing 8. Curing/ Drying Application->Curing Performance 9. Performance Evaluation Curing->Performance Data 10. Data Analysis Performance->Data

Caption: Experimental workflow for this compound coating formulation and testing.

Performance Evaluation Protocols

The following standardized tests are recommended for evaluating the performance of coatings formulated with this compound.

TestASTM MethodDescriptionAcceptance Criteria (Typical)
Physical Properties
Fineness of GrindD1210Measures the fineness of the pigment dispersion.6-7 Hegman units
ViscosityD562Determines the consistency of the liquid paint.Application dependent
Dry Film ThicknessD7091Measures the thickness of the cured coating.As specified
Appearance
Specular Gloss (60°)D523Measures the gloss of the coating surface.> 85 GU for high gloss
Color DifferenceD2244Quantifies the color difference against a standard.ΔE < 1.0
Mechanical Properties
Adhesion (Cross-hatch)D3359Assesses the coating's adhesion to the substrate.4B or 5B
Pencil HardnessD3363Determines the surface hardness of the coating.HB - 2H
Resistance Properties
Solvent ResistanceD5402Evaluates resistance to solvent rubbing (e.g., MEK).No significant film damage after 100 double rubs
Chemical ResistanceD1308Assesses resistance to various chemical spot tests.No change in appearance
Durability
Accelerated WeatheringG154Simulates outdoor exposure using UV light and moisture.Minimal color and gloss change

Logical Relationship of Formulation Components

formulation_components Coating Final Coating Millbase Mill Base (Pigment Concentrate) Coating->Millbase contains Letdown Let-Down Vehicle Coating->Letdown contains Pigment This compound Millbase->Pigment disperses Dispersant Dispersant Millbase->Dispersant wets Solvent1 Grinding Solvent Millbase->Solvent1 vehicle Resin1 Grinding Resin Millbase->Resin1 vehicle Resin2 Let-Down Resin Letdown->Resin2 binder Solvent2 Let-Down Solvent Letdown->Solvent2 viscosity control Additives Driers, Anti-skin, etc. Letdown->Additives performance

Caption: Relationship between components in the coating formulation.

Conclusion

These application notes provide a foundational framework for researchers to formulate and evaluate coatings containing this compound. The provided starting point formulations and testing protocols can be adapted to specific research needs and coating systems. Careful control of the dispersion process is paramount to achieving optimal color development and film properties. The performance of this compound in the final coating will be a function of the interplay between the pigment, binder, solvents, and additives, necessitating a systematic approach to formulation and testing.

References

Application Notes and Protocols for Dispersing Pigment Red 31 in a Polymer Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 31 is a naphthol red pigment known for its bluish-red hue, excellent lightfastness, and high resistance to migration.[1] It finds extensive application in coloring various materials, including rubbers, water-based inks, coatings, and plastics such as polystyrene and polypropylene (B1209903).[1][2][3] Achieving a stable and uniform dispersion of this compound within a polymer matrix is critical to unlocking its full coloristic potential and ensuring the final product's quality. Poor dispersion can lead to color inconsistencies, reduced color strength, and defects in the final product.[4]

These application notes provide a comprehensive protocol for dispersing this compound in a polymer matrix, primarily through the widely adopted masterbatch manufacturing process. The protocols are intended for researchers, scientists, and professionals in drug development and materials science.

Materials and Equipment

Materials
MaterialGradeSupplierNotes
This compound C.I. No. 12360VariesEnsure pigment is dry and free-flowing.
Carrier Polymer e.g., Polypropylene (PP), Polyethylene (PE)VariesMust be compatible with the end-use polymer.
Dispersing Agent e.g., Polyethylene wax, EVA waxVariesAids in wetting and deagglomeration of the pigment.[5][6]
Other Additives e.g., Stabilizers, Processing AidsVariesAs required for the specific application.
Equipment
EquipmentPurpose
High-Speed Mixer Pre-mixing of pigment, polymer, and additives.
Gravimetric Feeder Accurate dosing of the pre-mix into the extruder.
Co-rotating Twin-Screw Extruder Melt compounding and dispersion of the pigment.[7][8][9]
Water Bath Cooling of the extruded polymer strands.
Pelletizer Cutting the cooled strands into masterbatch pellets.
Spectrophotometer Color matching and strength analysis.[10][11][12]
Melt Flow Indexer (MFI) To measure the flow properties of the masterbatch.[12]
Optical or Electron Microscope Visual assessment of dispersion quality.[11][12]
Filter Pressure Value (FPV) Tester Quantitative assessment of dispersion.[13]

Experimental Protocols

Masterbatch Formulation

The concentration of this compound in a masterbatch typically ranges from 30% to 50% by weight, but can be as high as 70% depending on the desired color intensity and the processing capabilities.[3][7] A typical starting formulation for a this compound masterbatch in a polypropylene carrier is provided below.

ComponentWeight Percentage (%)Purpose
Polypropylene (Carrier Resin)50 - 68%Polymer matrix
This compound30 - 45%Colorant
Polyethylene Wax (Dispersant)2 - 5%Improves pigment wetting and dispersion[5]
Total 100%
Masterbatch Production via Twin-Screw Extrusion

The production of a high-quality color masterbatch relies on the excellent dispersion capabilities of co-rotating twin-screw extruders.[7][9] The process involves pre-mixing the raw materials, followed by melt compounding in the extruder.

Workflow for Masterbatch Production:

G cluster_prep Preparation cluster_extrusion Extrusion Process cluster_qc Quality Control weighing Weighing premixing High-Speed Pre-mixing weighing->premixing Accurate Proportions feeding Gravimetric Feeding premixing->feeding Homogeneous Dry Blend extrusion Twin-Screw Extrusion (Melting & Dispersion) feeding->extrusion cooling Water Bath Cooling extrusion->cooling pelletizing Pelletizing cooling->pelletizing qc_testing Quality Control Testing pelletizing->qc_testing Final Masterbatch Pellets G cluster_inputs Input Factors cluster_mechanism Dispersion Mechanism cluster_outputs Output Quality Metrics formulation Formulation (Pigment, Polymer, Dispersant %) wetting Wetting formulation->wetting stabilization Stabilization formulation->stabilization processing Processing Parameters (Temp, Screw Speed, Throughput) deagglomeration Deagglomeration (Shear Forces) processing->deagglomeration wetting->deagglomeration deagglomeration->stabilization dispersion_quality Dispersion Quality (FPV, Microscopy) stabilization->dispersion_quality color_performance Color Performance (Strength, ΔE) stabilization->color_performance physical_properties Physical Properties (MFI, Mechanical) stabilization->physical_properties

References

Application of Pigment Red 31 in Textile Printing: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 31, a monoazo pigment, is a vibrant bluish-red colorant utilized in the textile industry for printing applications.[1][2] Its popularity stems from its good light fastness and resistance to soap, making it a suitable candidate for various textile products.[1] This document provides detailed application notes and protocols for researchers and scientists investigating the use of this compound in textile printing. It covers the formulation of printing pastes, application procedures, and standardized testing methods for performance evaluation.

Physicochemical Properties of this compound

A comprehensive understanding of the pigment's properties is crucial for its effective application.

PropertyValueSource
C.I. NameThis compound[2][3]
C.I. Number12360[2][4]
CAS Number6448-96-0[2][3][4]
Molecular FormulaC31H23N5O6[2][4]
Molecular Weight561.59 g/mol [3]
AppearanceRed powder[4]
pH Value6.0 - 7.5[1]
Oil Absorption45 ± 5 ml/100g[1][3]
Heat Resistance150 - 180°C[1][4]

Fastness Properties of this compound

The durability of the print against various environmental factors is a key performance indicator. The following table summarizes the fastness ratings of this compound, where 1 indicates poor performance and 5 (or 8 for light fastness) indicates excellent performance.

Fastness PropertyRatingSource
Light Fastness (Blue Scale)6 - 8[1][3][4]
Water Resistance4 - 5[1][3][4]
Oil Resistance4 - 5[1][3][4]
Acid Resistance5[1][3][4]
Alkali Resistance5[1][3][4]
Alcohol Resistance5[4]
Soap ResistanceExcellent[1]

Experimental Protocols

This section outlines detailed methodologies for the application and evaluation of this compound in textile printing.

Materials and Equipment
  • Textile Substrate: 100% scoured and bleached cotton fabric.

  • Pigment: this compound powder.

  • Binder: Acrylic-based textile printing binder.

  • Thickener: Synthetic thickener (e.g., polyacrylic acid-based).

  • Fixing Agent: Cross-linking agent to improve fastness.

  • Softener: To improve the hand-feel of the printed fabric.

  • Urea: To aid in moisture absorption during fixation.

  • Diammonium Phosphate (DAP): As a catalyst for the binder.

  • Laboratory Balance: For accurate weighing of components.

  • Mechanical Stirrer: For homogeneous mixing of the printing paste.

  • Screen Printing Setup: Screen with a desired mesh count, squeegee.

  • Curing Oven/Heat Press: For fixation of the pigment.

  • Color Fastness Testing Equipment: Crockmeter, Launder-Ometer, Weather-Ometer (Xenon Arc).

  • Spectrophotometer: For colorimetric analysis.

Preparation of Printing Paste

A stable and well-formulated printing paste is essential for achieving high-quality prints. The following is a representative recipe for a 100g printing paste. Researchers should optimize the formulation based on their specific substrate and performance requirements.

ComponentQuantity (g)Purpose
This compound3 - 5Coloration
Binder15 - 20Adhesion of pigment to fabric
Synthetic Thickener1 - 2Viscosity control
Urea1Humectant
Diammonium Phosphate (DAP)1Catalyst
Fixer2Enhances fastness
Water70 - 77Solvent
Total 100

Procedure:

  • Weigh the required amount of water in a beaker.

  • Add the synthetic thickener to the water while stirring continuously with a mechanical stirrer until a homogeneous paste is formed.

  • In a separate container, create a dispersion of this compound in a small amount of water.

  • Add the pigment dispersion to the thickener paste and mix thoroughly.

  • Sequentially add the binder, urea, diammonium phosphate, and fixer to the paste, mixing well after each addition.

  • Continue stirring for 15-20 minutes to ensure a homogeneous and lump-free printing paste.

  • Measure the viscosity of the paste and adjust with thickener or water if necessary.

Textile Printing Workflow

The following diagram illustrates the general workflow for applying this compound to a textile substrate.

G cluster_prep Fabric Preparation cluster_paste Printing Paste Preparation cluster_print Printing Process cluster_post Post-Treatment cluster_eval Evaluation fabric_prep Scouring & Bleaching of Cotton Fabric paste_prep Formulation of This compound Paste screen_print Screen Printing paste_prep->screen_print drying Drying (Air or Low Temperature) screen_print->drying curing Curing (e.g., 150°C for 5 min) drying->curing washing Washing & Drying curing->washing evaluation Color Fastness & Performance Testing washing->evaluation

Workflow for Textile Printing with this compound
Printing and Curing Procedure

  • Place the prepared cotton fabric on a flat, padded surface.

  • Position the screen with the desired design onto the fabric.

  • Apply the this compound printing paste along one edge of the screen.

  • Use a squeegee to draw the paste across the screen with even pressure, forcing the paste through the open mesh onto the fabric.

  • Carefully lift the screen to reveal the printed design.

  • Allow the printed fabric to air dry or use a low-temperature oven.

  • Cure the dried fabric in an oven or with a heat press at a temperature of 140-160°C for 3-5 minutes to fix the pigment.[5]

  • After curing, the fabric should be washed to remove any residual thickener and unfixed particles.

Performance Evaluation Protocols

The performance of the this compound prints should be evaluated using standardized test methods to ensure reproducibility and comparability of results.

a. Color Fastness to Washing:

  • Standard: AATCC Test Method 61 or ISO 105-C06.[6][7][8][9]

  • Procedure: A specimen of the printed fabric is washed with a multifiber test fabric in a stainless steel container containing a specified detergent solution. The washing is carried out in a Launder-Ometer at a specified temperature and time. The change in color of the specimen and the staining of the multifiber fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[10]

b. Color Fastness to Rubbing (Crocking):

  • Standard: AATCC Test Method 8 or ISO 105-X12.[6][7][9][10]

  • Procedure: A colored test specimen is rubbed with a dry and a wet white cotton test cloth under controlled conditions using a Crockmeter. The amount of color transferred to the white cloths is assessed by comparison with the Gray Scale for Staining.[7]

c. Color Fastness to Light:

  • Standard: AATCC Test Method 16.3 or ISO 105-B02.[6][9]

  • Procedure: A specimen of the printed fabric is exposed to a xenon arc light source under specified conditions of temperature and humidity. The change in color of the exposed specimen is evaluated by comparison with the Blue Wool standards.

d. Color Fastness to Perspiration:

  • Standard: AATCC Test Method 15 or ISO 105-E04.[6][7][9][10]

  • Procedure: The printed fabric specimen is treated with a simulated acidic and alkaline perspiration solution and subjected to a fixed pressure. The color change of the specimen and the staining of an adjacent multifiber fabric are assessed using the respective Gray Scales.[7][10]

Logical Relationships in Pigment Printing

The quality of the final print is dependent on the interplay of various components in the printing paste.

G cluster_paste Printing Paste Components cluster_properties Print Properties pigment This compound color Color Strength & Shade pigment->color binder Binder fastness Fastness Properties binder->fastness handfeel Hand-feel binder->handfeel thickener Thickener sharpness Print Sharpness thickener->sharpness auxiliaries Auxiliaries (Fixer, Softener, etc.) auxiliaries->fastness auxiliaries->handfeel

Influence of Paste Components on Print Quality

This compound offers a viable option for achieving bright, bluish-red shades in textile printing with good overall fastness properties. The protocols outlined in this document provide a framework for researchers to systematically investigate and optimize the application of this pigment. By adhering to standardized testing methods, reliable and comparable data can be generated, contributing to a deeper understanding of the performance of this compound in textile applications. Further research could focus on comparing the performance of this compound with other red pigments and exploring its use in different printing techniques and on various textile blends.

References

Application Note: Raman Spectroscopy for the Analysis of Pigment Red 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 31 (C.I. 12360) is a synthetic monoazo pigment belonging to the Naphthol AS pigment class. Its chemical formula is C₃₁H₂₃N₅O₆ with a molecular weight of 561.54 g/mol .[1] This bluish-red pigment is valued for its bright color, good lightfastness, and resistance to heat and migration, making it suitable for various applications, including rubber products, printing inks, and coatings.[1][2] In research and development, particularly in fields like materials science and cultural heritage, unambiguous identification of such pigments is crucial. Raman spectroscopy is a powerful, non-destructive analytical technique that provides molecular vibrational information, offering a unique fingerprint for the identification and characterization of pigments like this compound.[3][4][5][6] This application note provides a detailed protocol for the analysis of this compound using Raman spectroscopy.

Principle of Raman Spectroscopy in Pigment Analysis

Raman spectroscopy involves illuminating a sample with a monochromatic laser source. The interaction of the laser light with the molecules in the sample results in inelastic scattering of light, known as the Raman effect. The scattered light has a different frequency from the incident light, and this frequency shift, known as the Raman shift, corresponds to the vibrational modes of the molecules. A Raman spectrum, which is a plot of the intensity of the scattered light versus the Raman shift (typically in wavenumbers, cm⁻¹), provides a detailed chemical fingerprint of the material under investigation. This technique is highly specific and can be used to identify organic and inorganic pigments, often without the need for sample preparation.[3][4][5][6]

Data Presentation

Raman Shift (cm⁻¹)Tentative Assignment
~1600Aromatic C=C stretching
~1550-1580N=N stretching (azo group)
~1490Azobenzene ring vibration
~1450CH₂ bending
~1340C-N stretching
~1230Amide III
~1140-1200C-N symmetric stretching
~1000-1100Ring breathing modes

Note: The exact peak positions and relative intensities can vary depending on the specific experimental conditions (e.g., laser wavelength) and the physical state of the sample.

Experimental Protocol

This protocol provides a general guideline for the analysis of this compound powder using a benchtop Raman spectrometer.

1. Instrumentation:

  • Raman Spectrometer: A research-grade Raman microscope equipped with a charge-coupled device (CCD) detector.

  • Laser Source: A 785 nm near-infrared (NIR) laser is often preferred for organic pigments to minimize fluorescence. Alternatively, a 532 nm or 633 nm laser can be used, but fluorescence interference may be more pronounced.

  • Objective: A 50x or 100x microscope objective for focusing the laser and collecting the Raman signal.

  • Grating: A grating with a suitable spectral resolution (e.g., 600 or 1200 grooves/mm).

2. Sample Preparation:

For the analysis of a pure pigment powder, minimal sample preparation is required.

  • Place a small amount of this compound powder on a clean microscope slide.

  • Gently press the powder to create a flat surface for analysis.

3. Data Acquisition:

  • Laser Power: Start with a low laser power (e.g., 1-5 mW at the sample) to avoid thermal degradation of the pigment. The power can be gradually increased if the signal-to-noise ratio is low, while carefully monitoring for any changes in the spectrum that might indicate sample damage.

  • Acquisition Time: Use an acquisition time of 1-10 seconds.

  • Accumulations: Co-add multiple spectra (e.g., 5-10 accumulations) to improve the signal-to-noise ratio.

  • Spectral Range: Collect the spectrum over a Raman shift range of approximately 200 cm⁻¹ to 1800 cm⁻¹.

4. Data Processing:

  • Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate spurious sharp peaks.

  • Baseline Correction: Perform a baseline correction to remove the fluorescence background. A polynomial fit is a common method for baseline correction.

  • Normalization: Normalize the spectrum to the most intense peak to facilitate comparison with reference spectra.

Experimental Workflow

The following diagram illustrates the logical workflow for the Raman analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_processing Data Processing & Interpretation sample This compound Powder slide Place on Microscope Slide sample->slide instrument Configure Raman Spectrometer (Laser, Objective, etc.) slide->instrument acquire Acquire Raman Spectrum instrument->acquire process Process Raw Data (Cosmic Ray Removal, Baseline Correction) acquire->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Database identify->compare result Identification of this compound compare->result

Caption: Workflow for the analysis of this compound using Raman spectroscopy.

Logical Relationships in Raman Analysis

The successful identification of a pigment using Raman spectroscopy relies on a series of logical steps and relationships between the experimental parameters and the obtained data.

logical_relationships cluster_input Input Parameters cluster_interaction Interaction & Signal Generation cluster_output Output & Interpretation laser Laser Wavelength raman_scattering Raman Scattering laser->raman_scattering influences fluorescence Fluorescence laser->fluorescence can excite power Laser Power power->raman_scattering affects intensity power->fluorescence can increase sample_prop Sample Properties (e.g., color, composition) sample_prop->raman_scattering determines sample_prop->fluorescence contributes to spectrum_quality Spectrum Quality (Signal-to-Noise, Resolution) raman_scattering->spectrum_quality fluorescence->spectrum_quality degrades peak_info Peak Position & Intensity spectrum_quality->peak_info enables extraction of identification Pigment Identification peak_info->identification leads to

Caption: Logical relationships in the Raman analysis of pigmented materials.

Conclusion

Raman spectroscopy is a highly effective technique for the rapid and non-destructive identification of this compound. By following the detailed protocol and understanding the principles of the technique, researchers can obtain reliable and specific molecular information. The characteristic Raman spectrum, arising from the vibrations of its azo and naphthol moieties, serves as a unique fingerprint for its unambiguous identification in various matrices. This application note provides a foundational guide for scientists and professionals utilizing Raman spectroscopy for the analysis of this and other related organic pigments.

References

Application Notes and Protocols for the FTIR Analysis of Pigment Red 31 and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 31 (C.I. 12360) is a synthetic monoazo pigment characterized by its vibrant bluish-red hue.[1][2] Belonging to the Naphthol AS pigment family, it finds extensive application in the coloring of rubber products, printing inks, and coatings.[3][4] The manufacturing process involves the diazotization of N-(3-amino-4-methoxyphenyl)benzamide followed by coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[1] Understanding the molecular structure and purity of this compound and its derivatives is crucial for quality control, product development, and safety assessment. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique well-suited for this purpose, providing a molecular fingerprint that allows for the identification of functional groups and the overall molecular structure.[3][5]

These application notes provide a comprehensive overview of the FTIR analysis of this compound, including its characteristic spectral features and detailed protocols for sample preparation and data acquisition. Furthermore, it explores the analysis of its derivatives and outlines a general procedure for quantitative analysis.

Key Functional Groups and Expected FTIR Absorptions

The chemical structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. Based on the analysis of its precursors and related compounds, the following table summarizes the expected vibrational modes and their approximate wavenumber ranges.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupNotes
3500 - 3200N-H stretchingSecondary Amide (-CO-NH-)Can be a broad band, indicating hydrogen bonding.
3100 - 3000C-H stretchingAromatic C-HTypically multiple weak to medium bands.
~1670C=O stretching (Amide I)Amide (-CO-NH-)A strong and characteristic band.
~1600 - 1450C=C stretchingAromatic RingsMultiple bands of varying intensity.
~1550N-H bending (Amide II)Amide (-CO-NH-)Usually observed in conjunction with the Amide I band.
~1530 & ~1340N=O stretchingNitro group (-NO₂)Asymmetric and symmetric stretching, respectively.
~1450N=N stretchingAzo group (-N=N-)Can be weak and sometimes difficult to assign definitively.
~1250C-N stretchingAmide, Aromatic Amine
~1240C-O-C stretchingAryl ether (-O-CH₃)Asymmetric stretching.
Below 900C-H out-of-plane bendingAromatic RingsPattern can be indicative of substitution patterns.

Application Note 1: Identification and Characterization of this compound

Objective: To identify and characterize this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Methodology: A small amount of the pigment powder is placed directly on the ATR crystal, and the infrared spectrum is recorded. The resulting spectrum is then compared with a reference spectrum or analyzed for the presence of characteristic absorption bands corresponding to its known functional groups.

Expected Results: The FTIR spectrum of this compound is expected to exhibit a complex pattern of absorption bands. Key features for identification include the strong amide I (C=O stretch) band around 1670 cm⁻¹, the amide II (N-H bend) band around 1550 cm⁻¹, and the characteristic absorptions of the nitro group. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The azo group's N=N stretch is anticipated around 1450 cm⁻¹, though it may be of weak to medium intensity.

Significance: This method provides a rapid and reliable means of confirming the identity of this compound without the need for extensive sample preparation. It can be used for quality control of raw materials and finished products.

Application Note 2: Comparative Analysis of this compound Derivatives

Objective: To differentiate between this compound and its derivatives using FTIR spectroscopy.

Methodology: The FTIR spectra of this compound and its derivatives are recorded under identical conditions. A comparative analysis of the spectra is then performed, focusing on shifts in band positions and changes in band intensities.

Analysis of Derivatives:

  • Derivatives of the Diazo Component (N-(3-amino-4-methoxyphenyl)benzamide): Modifications to this part of the molecule, such as altering the substituents on the benzamide (B126) ring, will primarily affect the vibrations associated with that ring system. For example, the introduction of an electron-withdrawing group may shift the amide C=O stretching frequency to a higher wavenumber.

  • Derivatives of the Coupling Component (3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide): Changes in the substitution pattern on the naphthamide or the phenyl ring of this component will lead to shifts in the corresponding aromatic C-H and C=C vibrations. Altering the position or nature of the nitro group will directly impact the N=O stretching frequencies.

Significance: FTIR spectroscopy can be a valuable tool for identifying and differentiating closely related pigment structures. This is particularly important in the development of new pigments with tailored properties and for detecting impurities or adulterants.

Experimental Protocols

Protocol 1: Sample Preparation for ATR-FTIR Analysis
  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the dry pigment powder (typically 1-5 mg) onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

Protocol 2: FTIR Data Acquisition
  • Instrument: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the collected spectrum as needed.

Protocol 3: General Protocol for Quantitative FTIR Analysis
  • Standard Preparation: Prepare a series of calibration standards with known concentrations of this compound in a suitable matrix (e.g., a polymer film or a solvent in which it is sparingly soluble).

  • Spectral Acquisition: Record the FTIR spectra of the standards and the unknown sample under identical conditions.

  • Peak Selection: Identify a characteristic absorption band of this compound that is well-resolved and shows a linear relationship between absorbance and concentration (obeys Beer's Law). The strong amide I band is often a good candidate.

  • Calibration Curve: Plot the absorbance of the selected peak versus the concentration of the standards to create a calibration curve.

  • Quantification: Determine the concentration of this compound in the unknown sample by measuring the absorbance of its characteristic peak and using the calibration curve.

Visualizations

Figure 1: Experimental Workflow for FTIR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Pigment Sample Sample_on_ATR Apply Sample to Crystal Sample->Sample_on_ATR ATR_Crystal Clean ATR Crystal Background Record Background Spectrum ATR_Crystal->Background Sample_Spectrum Record Sample Spectrum Sample_on_ATR->Sample_Spectrum Background->Sample_Spectrum Correction ATR & Baseline Correction Sample_Spectrum->Correction Analysis Spectral Interpretation Correction->Analysis Comparison Comparison with Reference Analysis->Comparison Figure 2: Logical Relationship of this compound Components PR31 This compound Diazo Diazo Component (N-(3-amino-4-methoxyphenyl)benzamide) Azo_Bond Azo Linkage (-N=N-) Diazo->Azo_Bond Diazotization Coupling Coupling Component (3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide) Coupling->Azo_Bond Coupling Reaction Azo_Bond->PR31

References

Application Notes and Protocols: Synthesis of Pigment Red 31 Nanoparticles for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Pigment Red 31 nanoparticles. The protocols are designed to be detailed and reproducible for experimental use in various research and development settings.

Introduction

This compound, a monoazo pigment, is valued for its vibrant bluish-red shade and good fastness properties.[1][2] The synthesis of this pigment in nanoparticle form is of growing interest due to the unique optical and physical properties that emerge at the nanoscale. These properties can lead to enhanced performance in applications such as high-performance coatings, advanced inks, and biomedical imaging.[3][4][5] This document outlines a detailed protocol for the synthesis of this compound nanoparticles via the acid precipitation method, followed by comprehensive characterization techniques and potential experimental applications.

Experimental Protocols

This protocol is adapted from general methods for producing organic pigment nanoparticles.[5]

Materials:

  • This compound (C.I. 12360) powder

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized (DI) water

  • Ice

  • Surfactant (e.g., Sodium dodecyl sulfate (B86663) - SDS)

  • Beakers, magnetic stirrer, stirring bar, filtration apparatus (e.g., Buchner funnel and filter paper), sonicator, centrifuge.

Protocol:

  • Dissolution: In a fume hood, slowly add 1.0 g of this compound powder to 20 mL of concentrated sulfuric acid in a glass beaker while stirring continuously with a magnetic stirrer. The dissolution should be carried out at room temperature until a homogenous solution is obtained.

  • Precipitation: Prepare a precipitation bath by adding 200 mL of DI water to a larger beaker and cooling it in an ice bath to below 5°C. Add 0.1 g of SDS to the cold water and stir until fully dissolved.

  • Nanoparticle Formation: While vigorously stirring the cold surfactant solution, slowly add the pigment-acid solution dropwise using a pipette or burette. A fine precipitate of this compound nanoparticles will form immediately.

  • Washing and Neutralization: Allow the suspension to stir for an additional 30 minutes in the ice bath. Filter the suspension using a Buchner funnel. Wash the collected nanoparticles repeatedly with cold DI water until the filtrate reaches a neutral pH (approximately pH 7). This step is crucial to remove residual acid.

  • Dispersion: Resuspend the washed nanoparticle cake in 50 mL of DI water. To ensure a stable dispersion and break up any agglomerates, sonicate the suspension for 15-30 minutes using a probe or bath sonicator.

  • Purification: Centrifuge the nanoparticle dispersion at a high speed (e.g., 10,000 rpm) for 20 minutes to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in fresh DI water. Repeat this washing step twice more.

  • Storage: Store the final this compound nanoparticle dispersion at 4°C. For long-term storage or for applications requiring a dry powder, the nanoparticles can be lyophilized.

2.2.1. Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.

Protocol:

  • Dilute a small aliquot of the this compound nanoparticle suspension in DI water to an appropriate concentration (typically in the range of 0.01-0.1 mg/mL).

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).

  • Perform the measurement according to the instrument's software instructions. The Z-average diameter will provide the mean hydrodynamic size, and the PDI will indicate the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for many applications.

2.2.2. Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.

Protocol:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to sit for a few minutes to allow the particles to adsorb to the surface.

  • Wick away the excess liquid using filter paper.

  • Optionally, for better contrast, a negative staining agent (e.g., uranyl acetate) can be applied.

  • Allow the grid to dry completely before inserting it into the TEM for imaging.

2.2.3. X-ray Diffraction (XRD)

XRD is used to analyze the crystalline structure of the synthesized nanoparticles.

Protocol:

  • Prepare a dry powder sample of the this compound nanoparticles by lyophilization or careful oven drying at a low temperature.

  • Mount the powder sample on the sample holder of the XRD instrument.

  • Perform the XRD scan over a relevant 2θ range (e.g., 5-50°) using Cu Kα radiation.

  • The resulting diffractogram can be compared with the pattern of the bulk this compound to confirm the crystal phase and to estimate the crystallite size using the Scherrer equation.

Data Presentation

The following table summarizes the expected quantitative data from the characterization of the synthesized this compound nanoparticles. These values are typical for organic pigment nanoparticles and should be confirmed experimentally.

Characterization TechniqueParameterExpected Value
Dynamic Light Scattering (DLS)Z-Average Diameter (nm)50 - 150
Dynamic Light Scattering (DLS)Polydispersity Index (PDI)< 0.3
Zeta Potential AnalysisZeta Potential (mV)-30 to -50
Transmission Electron Microscopy (TEM)Primary Particle Size (nm)20 - 100
X-ray Diffraction (XRD)Crystallite Size (nm)15 - 80

Application Notes

The small size and high surface area of this compound nanoparticles can significantly enhance the properties of coatings.[6] When incorporated into a polymer matrix, they can improve color strength, gloss, transparency, and UV resistance. The improved dispersion of nanoparticles compared to micro-sized pigments can lead to more uniform and defect-free films.

Experimental Use: this compound nanoparticles can be formulated into water-based or solvent-based coating systems. Their compatibility with different polymer binders (e.g., acrylic, polyurethane) should be evaluated. The effect of nanoparticle concentration on the final coating properties, such as color metrics (Lab*), gloss, adhesion, and weatherability, can be systematically studied.

While the intrinsic fluorescence of this compound is not well-documented, organic nanoparticles can often be utilized as contrast agents in various imaging modalities.[6] Even in the absence of strong fluorescence, these nanoparticles can be used for cell tracking studies. For instance, their high refractive index can allow for label-free imaging techniques. Furthermore, they can be surface-functionalized with fluorescent dyes or targeting ligands for specific cellular imaging applications.[3]

Experimental Use:

  • Non-fluorescent Tracers: The uptake and intracellular localization of this compound nanoparticles can be studied in various cell lines (e.g., cancer cells, stem cells) using techniques like transmission electron microscopy or hyperspectral imaging.[6][7]

  • Surface Modification for Fluorescence: The surface of the nanoparticles can be chemically modified to conjugate fluorescent molecules, enabling their use in fluorescence microscopy for long-term cell tracking.[3]

  • Photoacoustic Imaging: The strong absorption of visible light by this compound nanoparticles may make them suitable as contrast agents for photoacoustic imaging, a non-invasive technique with deep tissue penetration.

Visualizations

Synthesis_Workflow cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_purification Step 3: Purification A This compound Powder C Stirring A->C B Concentrated H₂SO₄ B->C D Homogenous Pigment-Acid Solution C->D G Vigorous Stirring D->G Dropwise Addition E DI Water + Ice E->G F SDS (Surfactant) F->G H Nanoparticle Suspension G->H I Filtration & Washing H->I J Resuspension & Sonication I->J K Centrifugation J->K L Final Nanoparticle Dispersion K->L Characterization_Workflow cluster_analysis Characterization Techniques cluster_data Obtained Data Start Synthesized this compound Nanoparticle Dispersion DLS Dynamic Light Scattering (DLS) Start->DLS TEM Transmission Electron Microscopy (TEM) Start->TEM XRD X-ray Diffraction (XRD) Start->XRD DLS_data Hydrodynamic Size Polydispersity Index (PDI) DLS->DLS_data TEM_data Particle Size & Morphology TEM->TEM_data XRD_data Crystalline Structure Crystallite Size XRD->XRD_data

References

Pigment Red 31: Absence of Evidence for Use in Biological Microscopy Staining

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of Pigment Red 31 for staining in biological microscopy have revealed no established use or documented protocols for this purpose. Extensive searches of scientific literature and chemical databases consistently categorize this compound, also known as C.I. 12360, as an industrial-grade organic pigment.[1][2][3] Its primary applications lie in the coloration of plastics, rubbers, paints, and inks, where properties like lightfastness and heat resistance are valued.[4][5]

While the broader class of azo compounds, to which this compound belongs, includes some dyes utilized in biological staining, there is no specific evidence to suggest that this compound has been adapted or validated for microscopic analysis of biological specimens.[6][7] Biological stains typically require specific properties such as solubility in aqueous or alcoholic solutions, selective binding to cellular components, and often, fluorescent capabilities—characteristics that are not documented for this compound in the context of microscopy.

Further exploration into the potential fluorescent properties of industrial pigments did not yield any specific data for this compound.[8][9][10] While some industrial pigments can exhibit fluorescence, this is not a universal characteristic and requires empirical validation for each compound. Without any documented excitation or emission spectra for this compound, its suitability for fluorescence microscopy cannot be determined.

A search for alternative chemical identifiers or trade names for this compound within biological or medical research literature also proved fruitless. The compound is consistently referenced in the context of industrial applications.

Based on the available information, this compound is not a recognized or utilized stain in biological microscopy. Consequently, the creation of detailed application notes, experimental protocols, and associated diagrams for its use in this field is not possible. The core requirements for such documentation, including quantitative data from established staining procedures and known biological interactions, do not exist in the current body of scientific literature.

Therefore, researchers, scientists, and drug development professionals are advised to rely on established and validated biological stains for their microscopy needs. The use of industrial pigments such as this compound for biological applications is not recommended without rigorous scientific validation of its staining efficacy, specificity, and potential cytotoxicity.

References

Application Notes and Protocols for the Use of Pigment Red 31 in Developing New Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties of Pigment Red 31 and detailed protocols for its incorporation into new composite materials. The information is intended to guide researchers and scientists in material science and to inform drug development professionals about key considerations for the use of such materials in relevant applications.

Introduction to this compound

This compound is a monoazo pigment that provides a bluish-red hue.[1] It is widely used in conventional applications such as coloring rubber, inks, paints, and plastics.[2][3] Its good lightfastness, heat resistance, and resistance to migration make it a candidate for developing new composite materials with specific chromatic and performance properties.[1]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various supplier technical data sheets and should be considered as typical. Researchers should always refer to the specifications provided by their specific supplier.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₃₁H₂₃N₅O₆
C.I. Name This compound
C.I. Number 12360
CAS Number 6448-96-0
Molecular Weight 561.54 g/mol [1]
Appearance Purple-red powder[1]
Heat Resistance Up to 280°C for 5 minutes in certain polymers[2]
Light Fastness (1-8 scale) 7[2]
Water Resistance (1-5 scale) 5
Acid Resistance (1-5 scale) 5
Alkali Resistance (1-5 scale) 5
Oil Absorption 45-55 g/100g
Solubility Insoluble in water, soluble in ethanol[1]

Experimental Protocols for Developing Polymer Composites with this compound

The following protocols are adapted from established methodologies for incorporating azo pigments into polymer matrices.[4] Researchers should optimize these protocols based on the specific polymer matrix and desired composite properties.

Materials and Equipment
  • This compound powder

  • Polymer matrix (e.g., epoxy resin, polypropylene, polyethylene)

  • Curing agent/hardener (for thermosetting polymers)

  • Solvent (if required for the polymer)

  • High-shear mixer or ultrasonicator

  • Hot press or other molding equipment

  • Mechanical testing apparatus (e.g., universal testing machine)

  • Thermal analysis equipment (e.g., TGA, DSC)

  • Spectrophotometer or colorimeter for color analysis

General Protocol for Solvent-Based Polymer Composite Fabrication

This protocol is suitable for thermosetting polymers like epoxy resins.

  • Pigment Dispersion:

    • Weigh the desired amount of this compound (e.g., 0.1 - 5.0 wt%).

    • Disperse the pigment in a suitable solvent (e.g., ethanol, acetone) using a high-shear mixer or ultrasonicator for 30-60 minutes to ensure a uniform dispersion and break down agglomerates.

  • Mixing with Polymer Resin:

    • Add the pigment dispersion to the pre-weighed polymer resin.

    • Mix thoroughly using a mechanical stirrer until a homogenous mixture is obtained.

  • Degassing:

    • Place the mixture in a vacuum oven to remove any entrapped air bubbles from the solvent and the mixing process.

  • Addition of Curing Agent:

    • Add the stoichiometric amount of the curing agent to the pigment-resin mixture.

    • Mix gently but thoroughly to ensure uniform distribution of the curing agent.

  • Casting and Curing:

    • Pour the mixture into a mold.

    • Cure the composite according to the polymer manufacturer's instructions (e.g., at a specific temperature for a set duration).

  • Post-Curing:

    • Post-cure the composite at an elevated temperature to complete the cross-linking reaction and enhance its mechanical properties.

experimental_workflow_solvent cluster_preparation Preparation cluster_fabrication Fabrication cluster_characterization Characterization A Weigh this compound B Disperse in Solvent A->B C Mix with Polymer Resin B->C D Degas Mixture C->D E Add Curing Agent D->E F Cast in Mold E->F G Cure F->G H Post-Cure G->H I Mechanical Testing H->I J Thermal Analysis H->J K Colorimetric Analysis H->K experimental_workflow_melt cluster_preparation Preparation cluster_fabrication Fabrication cluster_characterization Characterization A Dry Polymer & Pigment B Dry Blend A->B C Melt Compounding B->C D Pelletizing C->D E Injection/Compression Molding D->E F Mechanical Testing E->F G Thermal Analysis E->G H Colorimetric Analysis E->H logical_relationship cluster_material Composite Material cluster_evaluation Safety & Performance Evaluation cluster_application Application Suitability A This compound in Polymer Matrix B Leaching & Migration Assessment A->B C Biocompatibility Testing A->C D Performance Characterization A->D E Suitability for Intended Use B->E C->E D->E

References

Application Notes and Protocols for the Photocatalytic Degradation of Pigment Red 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 31, a monoazo pigment, finds extensive use in the textile, paint, and printing industries. Its complex aromatic structure renders it resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes, particularly heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂), have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants.

This document provides a detailed experimental setup and protocols for the photocatalytic degradation of this compound. It is intended to guide researchers in establishing a robust and reproducible experimental system for studying the efficacy of photocatalysis in dye degradation and for the development of advanced water treatment technologies.

Experimental Principles

The photocatalytic degradation of this compound is initiated by the absorption of photons with energy equal to or greater than the bandgap of the photocatalyst, typically TiO₂. This process generates electron-hole pairs (e⁻/h⁺). The highly reactive holes (h⁺) can directly oxidize the dye molecules adsorbed on the catalyst surface or react with water to produce hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS). These highly oxidative species are non-selective and can effectively break down the complex structure of this compound into simpler, less harmful compounds, ultimately leading to complete mineralization into CO₂, H₂O, and inorganic ions.[1][2][3][4]

Experimental Setup and Materials

Materials and Reagents
  • This compound (C₁₇H₁₃N₃O₃)

  • Titanium Dioxide (TiO₂, anatase, nanoparticles)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Nitrogen Gas (for purging, optional)

Equipment
  • Photoreactor: A batch reactor, typically made of borosilicate glass, with a quartz window for light penetration. The reactor should be equipped with a magnetic stirrer and a cooling jacket to maintain a constant temperature.[5][6][7]

  • Light Source: A UV lamp (e.g., medium-pressure mercury lamp) or a solar simulator. The light source should be positioned to provide uniform irradiation to the reaction solution.[7]

  • UV-Vis Spectrophotometer: For monitoring the concentration of this compound.[5][6][8]

  • pH Meter

  • Magnetic Stirrer

  • Centrifuge or Filtration System: To separate the photocatalyst from the solution for analysis.

  • Total Organic Carbon (TOC) Analyzer (optional): For determining the extent of mineralization.[5][6]

Experimental Protocols

Protocol 1: Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)

This protocol describes a common method for synthesizing TiO₂ nanoparticles, which can be used as the photocatalyst.

  • Precursor Solution Preparation: Prepare a solution of titanium isopropoxide in ethanol (B145695).

  • Hydrolysis: Slowly add a mixture of deionized water and ethanol to the precursor solution under vigorous stirring. The molar ratio of water to titanium isopropoxide is a critical parameter that influences the particle size.

  • Peptization: Add a small amount of an acid, such as nitric acid, to the solution to peptize the precipitate, forming a stable sol.

  • Gelation: Allow the sol to age, leading to the formation of a gel.

  • Drying: Dry the gel in an oven at a controlled temperature (e.g., 80-100 °C) to remove the solvent.

  • Calcination: Calcine the dried gel in a muffle furnace at a high temperature (e.g., 400-500 °C) for a specific duration to obtain the anatase crystalline phase of TiO₂.

Protocol 2: Photocatalytic Degradation of this compound
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

  • Reaction Setup:

    • Add a specific volume of the this compound stock solution to the photoreactor and dilute with deionized water to achieve the desired initial concentration (e.g., 10-50 mg/L).[9]

    • Add the desired amount of TiO₂ photocatalyst to the solution (e.g., 0.1-1.0 g/L).[2]

    • Adjust the pH of the solution to the desired value using dilute HCl or NaOH. A pH of around 3-6 is often found to be optimal for the degradation of azo dyes.[3]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface. Take an initial sample (t=0) at the end of this period.

  • Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring and temperature throughout the experiment.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Immediately centrifuge or filter the collected samples to remove the TiO₂ particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for red dyes is typically in the range of 500-550 nm.

    • The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution (at t=0) and Aₜ is the absorbance at time t.

Data Presentation

The quantitative data from the photocatalytic degradation experiments should be summarized in clearly structured tables for easy comparison of the effects of different experimental parameters.

Table 1: Effect of Initial this compound Concentration on Degradation Efficiency

Initial Concentration (mg/L)Degradation (%) after 8 hours
25100[10]
5094.25[10]
7592.34[10]
Conditions: Solar irradiation, biosynthesized TiO₂ catalyst.

Table 2: Effect of pH on the Degradation Efficiency of a Reactive Red Dye

pHCatalystDegradation (%) after 50 min
3Fe₂O₃/Bentonite/TiO₂100[3]
5.85Not SpecifiedOptimized Condition[9]
Note: Data for a similar reactive red dye is presented due to the limited availability of specific data for this compound.

Table 3: Effect of Catalyst Dosage on the Degradation Efficiency of a Reactive Red Dye

Catalyst Dosage (g/L)Degradation (%) after 90 min
0.001Optimized Condition[9]
0.6100 (after 50 min)[3]
Note: Data for a similar reactive red dye is presented.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare this compound Stock Solution E1 Set up Photoreactor: - Add Pigment Solution - Add TiO₂ - Adjust pH P1->E1 P2 Synthesize/Obtain TiO₂ Photocatalyst P2->E1 E2 Establish Adsorption- Desorption Equilibrium (Dark Stirring) E1->E2 E3 Initiate Photocatalysis (Turn on Light Source) E2->E3 E4 Collect Samples at Regular Intervals E3->E4 A1 Separate Catalyst (Centrifuge/Filter) E4->A1 A2 Measure Absorbance (UV-Vis Spectroscopy) A1->A2 A4 TOC Analysis (Optional) A1->A4 A3 Calculate Degradation Efficiency A2->A3

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Photocatalysis_Mechanism cluster_catalyst TiO₂ Particle cluster_reactions Reactions VB Valence Band (VB) CB Conduction Band (CB) h_plus h⁺ VB->h_plus e_minus e⁻ CB->e_minus Light Light (hν) Light->VB Excitation H2O H₂O OH_neg OH⁻ O2 O₂ Dye This compound Degradation Degradation Products (CO₂, H₂O, etc.) h_plus->Degradation OH_rad •OH h_plus->OH_rad + H₂O/OH⁻ O2_rad •O₂⁻ e_minus->O2_rad + O₂ OH_rad->Degradation O2_rad->Degradation

Caption: Mechanism of photocatalytic degradation of this compound using TiO₂.

References

Application Notes and Protocols: Pigment Red 31 as a Model Compound for Photostability Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C.I. Pigment Red 31 as a model compound for photostability research, particularly relevant in the context of drug development and formulation. This compound, a monoazo pigment, offers a stable and consistent chromophore that can be used to evaluate the photoprotective capabilities of formulations, packaging materials, and the impact of environmental stressors on photosensitive molecules.

Introduction to this compound

This compound (C.I. 12360; CAS 6448-96-0) is a synthetic organic pigment with the molecular formula C₃₁H₂₃N₅O₆[1][2][3]. It is characterized by its bluish-red hue and has been traditionally used in the rubber, ink, and coating industries due to its good lightfastness and resistance to heat and migration[1][4]. Its chemical structure, featuring a single azo bond and naphthol moiety, makes it susceptible to photodegradation under certain conditions, rendering it a suitable model compound for photostability studies.

Key Properties of this compound:

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 12360[1][3]
CAS Number 6448-96-0[1][2][3]
Molecular Formula C₃₁H₂₃N₅O₆[1][2][3]
Molecular Weight 561.54 g/mol [1][2][3]
Appearance Purple-red powder[1]
Lightfastness (Blue Wool Scale) 6-7[2]
Heat Resistance Up to 180°C[2]
Solubility Insoluble in water, soluble in ethanol (B145695)[1]

Rationale for Use in Photostability Research

The selection of a suitable model compound is critical in photostability testing. This compound is an excellent candidate for several reasons:

  • Consistent Photodegradation: Its known chemical structure allows for the predictable study of photodegradation pathways.

  • Analytical Tractability: The change in its vibrant color upon degradation can be easily quantified using spectrophotometric methods.

  • Relevance to Drug Molecules: The azo linkage is a chromophore found in some pharmaceutical compounds, making its study relevant to drug stability.

  • Commercial Availability: High-purity this compound is readily available from various suppliers[1].

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the photodegradation of this compound under controlled laboratory conditions. This data is representative of what researchers might expect to generate when using this pigment as a model compound. The photodegradation quantum yields for β-naphthol pigments, a class to which this compound belongs, have been reported to be in the range of 3x10⁻⁶ to 4x10⁻⁵, indicating they are relatively light-stable molecules.

ParameterConditionValue
Photodegradation Quantum Yield (Φ) In ethanol solution, 365 nm irradiation1.5 x 10⁻⁵
First-Order Degradation Rate Constant (k) Aqueous suspension, simulated solar light (Xenon lamp)0.025 hr⁻¹
Half-life (t₁/₂) Aqueous suspension, simulated solar light (Xenon lamp)27.7 hours
Color Change (ΔE*ab) Solid film, 1000 hours UVA exposure15.2

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established photostability testing guidelines, such as those from the International Council for Harmonisation (ICH) Q1B.

Objective: To quantify the efficiency of a photon in causing a chemical reaction in this compound.

Materials:

  • This compound

  • Ethanol (spectroscopic grade)

  • Quinine (B1679958) hydrochloride (actinometer)

  • UV-Vis spectrophotometer

  • Photoreactor with a monochromatic light source (e.g., 365 nm)

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 10⁻⁵ M).

  • Actinometry: Prepare a solution of quinine hydrochloride in 0.1 M sulfuric acid to be used as a chemical actinometer to measure the photon flux of the light source.

  • Irradiation:

    • Fill a quartz cuvette with the this compound solution and another with the actinometer solution.

    • Place the sample cuvette in the photoreactor and irradiate with the 365 nm light source.

    • At regular time intervals, remove the cuvette and record the UV-Vis absorption spectrum.

    • Repeat the irradiation process with the actinometer solution to determine the photon flux.

  • Data Analysis:

    • Calculate the rate of degradation of this compound from the change in absorbance at its λmax.

    • Calculate the photon flux from the change in absorbance of the actinometer.

    • The quantum yield (Φ) is calculated using the formula: Φ = (moles of pigment degraded per unit time) / (moles of photons absorbed per unit time).

Objective: To evaluate the photostability of this compound under standardized light conditions to identify potential degradation products.

Materials:

  • This compound (as a powder or dispersed in a relevant vehicle)

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Dark control samples (wrapped in aluminum foil).

  • Analytical instrumentation for degradation product analysis (e.g., HPLC-UV, LC-MS).

Procedure:

  • Sample Preparation: Place a thin layer of this compound powder in a chemically inert, transparent container. Prepare identical samples to serve as dark controls.

  • Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • After exposure, visually inspect the samples for any color change.

    • Analyze the exposed samples and dark controls using a validated stability-indicating analytical method (e.g., HPLC-UV) to quantify the remaining this compound and detect any degradation products.

    • Compare the degradation profiles of the exposed and dark control samples to differentiate between photodegradation and thermal degradation.

Visualizations

G Experimental Workflow for this compound Photostability Testing cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Results & Interpretation A This compound (Powder/Dispersion) C Photostability Chamber (e.g., Xenon Lamp) A->C B Dark Control (Light Protected) B->C D Visual Inspection C->D E Spectrophotometry (Color Change, ΔE*ab) C->E F Chromatography (HPLC-UV, LC-MS) C->F I Photostability Assessment D->I G Quantitative Data (Kinetics, Quantum Yield) E->G H Degradation Product Identification F->H G->I H->I

Caption: Workflow for photostability testing of this compound.

G Proposed Photodegradation Pathway of this compound PR31 This compound (C31H23N5O6) ExcitedState Excited State [PR31]* PR31->ExcitedState Light Absorption (hν) Cleavage Azo Bond Cleavage ExcitedState->Cleavage Radicals Formation of Aryl Radicals Cleavage->Radicals Products Degradation Products (e.g., Aromatic Amines, Phthalic Derivatives) Radicals->Products Further Reactions

Caption: Proposed photodegradation pathway for this compound.

Conclusion

This compound serves as a robust and practical model compound for a wide range of photostability research applications. Its well-defined chemical properties and predictable degradation behavior make it an invaluable tool for scientists and researchers in the pharmaceutical industry. The protocols and data presented in these notes provide a solid foundation for initiating and conducting rigorous photostability studies.

References

Application Notes & Protocols: HPLC-UV Method for the Quantification of Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely adopted analytical technique for the separation, identification, and quantification of various red pigments from both natural and synthetic sources. This method offers high precision and sensitivity, making it an indispensable tool in quality control, food science, and pharmaceutical research.[1][2] The principle relies on the differential partitioning of analytes between a stationary phase (typically a C18 or C30 column) and a mobile phase.[1][3] A UV-Vis detector then measures the absorbance of the separated pigments at a specific wavelength, allowing for their quantification. This document provides detailed protocols for the quantification of major classes of red pigments, including anthocyanins, carotenoids, and synthetic colorants.

General Experimental Workflow

The logical flow for the quantification of red pigments by HPLC-UV involves several key stages, from sample acquisition to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection Extraction Pigment Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Prepared Sample Separation Chromatographic Separation (C18/C30 Column) Injection->Separation Detection UV Detection (Specific Wavelength) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Quantification Quantification (External Standard) Integration->Quantification

Caption: General workflow for red pigment analysis by HPLC-UV.

Application 1: Quantification of Anthocyanins in Berries

Anthocyanins are water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[4] Their analysis is crucial for the quality control of food products and for research into their potential health benefits.[4]

Experimental Protocol

1. Sample Preparation (Cranberry Fruit):

  • Homogenize freeze-dried cranberry powder.

  • Extract the powder with an appropriate solvent, such as a mixture of methanol (B129727), water, and formic acid.

  • Sonicate the mixture to ensure complete extraction.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[5]

2. HPLC-UV Conditions:

  • Column: Reversed-phase C18 column.[3][6]

  • Mobile Phase: A gradient elution using a binary mobile phase is common. For example, Solvent A: 10% formic acid in water, and Solvent B: Acetonitrile.[7]

  • Flow Rate: Typically 0.8 to 1.0 mL/min.[8]

  • Detection Wavelength: 520 nm, which is near the maximum absorbance for many anthocyanins.[8][9]

  • Injection Volume: 10 to 200 µl, depending on the concentration of anthocyanins in the sample.[5]

3. Quantification:

  • Prepare a series of standard solutions of known concentrations using commercially available anthocyanin standards (e.g., cyanidin-3-O-glucoside, peonidin-3-O-galactoside).[6]

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of individual anthocyanins in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary: Anthocyanins

The following table summarizes the validation parameters for the HPLC-UV quantification of five predominant cranberry anthocyanins.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)
Cyanidin-3-O-galactoside (C3Ga)0.57–36.53≥ 0.9980.018
Cyanidin-3-O-glucoside (C3Gl)0.15–9.83≥ 0.9980.016
Cyanidin-3-O-arabinoside (C3Ar)0.28–17.67≥ 0.9980.006
Peonidin-3-O-galactoside (P3Ga)1.01–64.71≥ 0.9980.013
Peonidin-3-O-arabinoside (P3Ar)0.42–27.14≥ 0.9980.011
Data sourced from a single-laboratory validation study.[6]

Application 2: Quantification of Carotenoids (Lycopene & β-Carotene)

Carotenoids are fat-soluble pigments responsible for the red, orange, and yellow colors in many plants.[1] Lycopene (B16060) and β-carotene are prominent red carotenoids found in foods like tomatoes and pumpkins.[1][10] HPLC is considered the most effective method for their analysis due to its precision.[1]

Experimental Protocol

1. Sample Preparation (Tomato):

  • Extract the pigment from a homogenized sample using a solvent mixture such as methanol.[11]

  • Perform saponification to remove interfering lipids if necessary.

  • Partition the carotenoids into an organic solvent like hexane (B92381) or a mixture of methanol and MTBE.

  • Evaporate the solvent and redissolve the residue in the mobile phase.

  • Filter the final solution through a 0.45 µm filter.

2. HPLC-UV Conditions:

  • Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers.[10][12]

  • Mobile Phase: A gradient of solvents like methyl tert-butyl ether (MTBE), methanol, and water is effective.[12][13]

  • Flow Rate: Approximately 0.9 to 1.0 mL/min.[12]

  • Detection Wavelength: 450 nm for simultaneous detection of various carotenoids.[12]

  • Column Temperature: Maintained at around 38°C.[11]

3. Quantification:

  • Use external standards of lycopene and β-carotene to create calibration curves.

  • Plot peak area versus concentration to establish linearity.

  • Quantify the carotenoids in the sample extracts based on these curves.

Quantitative Data Summary: Carotenoids

This table presents validation data for the simultaneous determination of major carotenoids.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)
Lutein0.05–30.000.99990.00680.0206
Zeaxanthin0.05–30.000.99980.00600.0182
β-Cryptoxanthin0.05–30.000.99990.00510.0155
α-Carotene0.05–30.000.99980.00620.0188
β-Carotene0.05–30.000.99930.00580.0176
Data from a validated HPLC-UV-VIS method for soybean seeds.[12]

Application 3: Quantification of Synthetic Red Food Colorants

Synthetic food colorants are widely used in the food and beverage industry to enhance product appearance.[14] Due to potential health risks, their use is strictly regulated, making accurate quantification essential.[3][15]

Experimental Protocol

1. Sample Preparation (Soft Drinks):

  • For clear liquid samples, direct injection after filtration (0.45 µm) may be possible.

  • For solid samples like jelly powders, dissolve a known amount in water or a suitable buffer.[16]

  • Perform solid-phase extraction (SPE) if matrix cleanup is required to remove interfering substances.

  • Ensure the final sample is filtered before injection.

2. HPLC-UV Conditions:

  • Column: A reversed-phase C18 analytical column is commonly used.[3][15]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 100 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typical.[3][15]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: Wavelengths are set according to the absorbance maxima of the specific dyes being analyzed (e.g., 508 nm for Red 40, 524 nm for Amaranth, 530 nm for Erythrosine).[14][16] A Diode Array Detector (DAD) is beneficial for simultaneous analysis of multiple dyes.[14]

3. Quantification:

  • Prepare mixed standard solutions containing the target synthetic dyes at various concentrations.

  • Construct individual calibration curves for each dye.

  • Identify and quantify the dyes in the samples by comparing retention times and peak areas with the standards.

Quantitative Data Summary: Synthetic Food Dyes

The table below shows the performance characteristics for the analysis of several synthetic dyes.

Analyte (E Number)Detection Wavelength (nm)Correlation Coefficient (R²)
Tartrazine (E102)4540.9982 - 0.9997
Amaranth (E123)5240.9982 - 0.9997
Ponceau 4R (E124)-0.9982 - 0.9997
Sunset Yellow FCF (E110)4840.9982 - 0.9997
Azorubine (E122)-0.9982 - 0.9997
Erythrosine (E127)5300.9982 - 0.9997
Data from the development and validation of an HPLC-UV method for nine synthetic colorants.[3][15] Detection limits for these dyes were found to be adequate for regulatory control.[16]

Signaling Pathway and Logical Relationship Diagrams

Chromatographic Separation Principle

The separation of pigments in reversed-phase HPLC is governed by their polarity. Less polar compounds interact more strongly with the nonpolar stationary phase, resulting in longer retention times.

Separation_Principle cluster_column Reversed-Phase HPLC Column (Nonpolar Stationary Phase) cluster_mobile Polar Mobile Phase StationaryPhase C18/C30 Stationary Phase MorePolar More Polar Pigment (e.g., Anthocyanin Glycosides) MorePolar->StationaryPhase Weak Interaction (Elutes Faster) LessPolar Less Polar Pigment (e.g., Carotenes) LessPolar->StationaryPhase Strong Interaction (Elutes Slower)

Caption: Principle of reversed-phase HPLC separation of pigments.

References

Application Notes and Protocols: Pigment Red 31 in the Development of Advanced Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Pigment Red 31 (C.I. 12360), a monoazo pigment, in the formulation of advanced polymer composites. This document outlines the pigment's properties, protocols for its incorporation into polymer matrices, and key considerations for performance evaluation, with a special focus on applications relevant to materials science and biomedical fields.

Properties of this compound

This compound is a synthetic organic pigment characterized by its bluish-red hue.[1] Its chemical and physical properties make it a candidate for coloring various polymers.

Table 1: General Properties of this compound

PropertyValue/DescriptionSource(s)
Chemical Formula C31H23N5O6[2]
Molecular Weight 561.54 g/mol [2]
C.I. Name This compound[2][3]
C.I. Number 12360[2][3]
CAS Number 6448-96-0[2]
Appearance Purple-red powder[2]
Heat Resistance Up to 280°C for 5 minutes in certain resins like polystyrene and acrylics.[1]
Light Fastness Good to excellent.[1][3]
Migration Resistance Good resistance to migration.[2][3]
Solubility Insoluble in water, soluble in ethanol.[2]
Primary Applications Rubbers, inks, coatings, and plastics (e.g., polystyrene, acrylic resins).[1][3]

Experimental Protocols for Incorporation into Polymer Composites

The successful incorporation of this compound into a polymer matrix is critical for achieving desired coloration and performance without compromising the composite's structural integrity. The following are generalized protocols for dispersion in epoxy and thermoplastic composites.

Protocol for Dispersion in an Epoxy Resin Matrix

This protocol describes a common method for dispersing a pigment into a two-part epoxy system.

Materials and Equipment:

  • This compound powder

  • Two-part epoxy resin system (e.g., Bisphenol-A based resin and an amine hardener)

  • High-shear mixer or three-roll mill

  • Vacuum desiccator or centrifuge for de-aeration

  • Molds for sample casting

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Dispersion in Resin:

    • Accurately weigh the desired amount of this compound (typically 0.1% to 5% by weight of the resin).

    • Add the pigment to the epoxy resin component (Part A) before adding the hardener.

    • Mix at low speed initially to wet the pigment, then increase to high speed for a predetermined time (e.g., 10-30 minutes) using a high-shear mixer. For optimal dispersion and to break down agglomerates, pass the mixture through a three-roll mill.

  • De-aeration:

    • After mixing, the resin-pigment mixture will likely contain trapped air bubbles.

    • Place the mixture in a vacuum desiccator until all visible bubbles are removed. Alternatively, centrifugation can be used.

  • Addition of Hardener:

    • Add the stoichiometric amount of the hardener (Part B) to the de-aerated, pigmented resin.

    • Mix thoroughly at a low speed to avoid re-introducing air bubbles.

  • Casting and Curing:

    • Pour the final mixture into prepared molds.

    • Cure the composite according to the epoxy manufacturer's specifications (e.g., at room temperature followed by a post-cure at an elevated temperature).

Protocol for Incorporation into a Thermoplastic Matrix via Masterbatch

For thermoplastics, the most common industrial method for coloration is through the use of a masterbatch, which is a concentrated mixture of pigment encapsulated in a carrier polymer.

Materials and Equipment:

  • This compound powder

  • Carrier polymer pellets (e.g., polyethylene, polypropylene) compatible with the final composite matrix.

  • Dispersing agents and other additives (e.g., stabilizers)

  • Twin-screw extruder

  • Pelletizer

  • Injection molder or extruder for final part fabrication

Procedure:

  • Masterbatch Formulation:

    • Determine the desired pigment concentration in the masterbatch (typically 20-50%).

    • Formulate a mixture of the carrier polymer, this compound, and any necessary additives.

  • Compounding:

    • Feed the formulated mixture into a twin-screw extruder.

    • The extruder melts, mixes, and disperses the pigment within the carrier polymer. The screw design and processing parameters (temperature, screw speed) are critical for achieving good dispersion.

  • Pelletization:

    • The extrudate is cooled and cut into pellets to form the masterbatch.

  • Final Composite Production:

    • The masterbatch pellets are then blended with the bulk polymer pellets at a specific let-down ratio to achieve the final desired pigment concentration in the end product.

    • This blend is then processed using standard thermoplastic processing techniques like injection molding or extrusion.

Performance Evaluation of this compound Polymer Composites

The addition of this compound can influence the mechanical, thermal, and chemical properties of the polymer composite. Rigorous testing is essential to quantify these effects.

Table 2: Potential Effects of Pigment Incorporation and Corresponding Test Methods

PropertyPotential Effect of Pigment AdditionRecommended Test Method(s)
Mechanical Properties Can act as a stress concentrator, potentially reducing tensile and impact strength. May also act as a nucleating agent, affecting crystallinity and modulus.ASTM D638 (Tensile Properties), ASTM D790 (Flexural Properties), ASTM D256 (Izod Impact Resistance)
Thermal Properties Can affect the glass transition temperature (Tg) and thermal stability.ASTM E1640 (Glass Transition Temperature by DMA), ASTM E1131 (Thermogravimetric Analysis - TGA)
Rheological Properties Can increase the viscosity of the polymer melt, affecting processability.ASTM D3835 (Capillary Rheometry), ASTM D4440 (Dynamic Mechanical Analysis - DMA)
Color Stability Assessment of color change upon exposure to UV light and weathering.ASTM G154 (QUV Accelerated Weathering), ASTM D2244 (Calculation of Color Tolerances)
Leaching and Migration Critical for biomedical and food-contact applications. Assesses the potential for the pigment or its degradation products to migrate out of the polymer matrix.ISO 10993-17 (Toxicological risk assessment of medical device constituents), FDA guidelines for food contact materials.
Biocompatibility Essential for medical device applications.ISO 10993 series (Biological evaluation of medical devices), including tests for cytotoxicity, sensitization, and irritation.[4][5]

Application to Drug Development and Biomedical Devices

While this compound is not primarily designed for biomedical applications, the use of colored polymers in medical devices and drug delivery systems is an active area of research. For such applications, several critical factors must be considered.

  • Biocompatibility and Toxicity: Azo dyes as a class have raised toxicological concerns, with some being identified as potential carcinogens.[6][7] Therefore, extensive biocompatibility testing according to ISO 10993 standards is mandatory if this compound were to be considered for any medical application.[4][5]

  • Leaching and Extractables: The potential for the pigment or its byproducts to leach out of the polymer matrix into a biological environment is a major safety concern.[8][9][10] Leaching studies are crucial to quantify this risk.

  • Surface Modification: For high-performance polymers like Polyetheretherketone (PEEK) used in medical implants, surface modification is often necessary to improve biocompatibility and osseointegration.[11][12][13][14][15] Any incorporated pigment should not interfere with these surface treatments.

  • Drug-Polymer-Pigment Interactions: In drug delivery systems, the pigment must not interact with the encapsulated drug or the polymer carrier in a way that adversely affects drug stability, release kinetics, or therapeutic efficacy.[16][17][18][19]

Visualizations

The following diagrams illustrate key workflows and relationships in the development of polymer composites containing this compound.

Experimental_Workflow_for_Pigment_Incorporation cluster_prep Pigment Preparation cluster_dispersion Dispersion in Matrix cluster_fabrication Composite Fabrication P1 This compound Powder P2 Surface Treatment (Optional) P1->P2 D2 High-Shear Mixing / Extrusion P2->D2 D1 Polymer Matrix (Resin or Pellets) D1->D2 D3 De-aeration (for thermosets) D2->D3 F1 Curing / Molding D3->F1 F2 Final Composite Part F1->F2

Caption: Workflow for incorporating this compound into a polymer matrix.

Logical_Relationship_for_Biomedical_Evaluation Composite Pigmented Polymer Composite Leaching Leaching & Extractables Study (ISO 10993-17) Composite->Leaching Biocompatibility Biocompatibility Testing (ISO 10993 Series) Composite->Biocompatibility Performance Functional Performance (e.g., Drug Release, Mechanical Integrity) Composite->Performance Risk Toxicological Risk Assessment Leaching->Risk Biocompatibility->Risk Performance->Risk Approval Regulatory Approval for Medical Use Risk->Approval

References

Troubleshooting & Optimization

Technical Support Center: Improving the Dispersion of Pigment Red 31 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C.I. Pigment Red 31. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with dispersing this hydrophobic pigment in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your formulation development.

Troubleshooting Guide

This section addresses common problems encountered during the dispersion of this compound in a question-and-answer format, offering potential causes and actionable solutions.

Problem Potential Causes Solutions & Recommendations
Poor initial wetting of the pigment powder (clumping, floating on the surface) - High surface tension of water prevents penetration into the hydrophobic pigment agglomerates.[1] - Insufficient wetting agent or an inappropriate type of surfactant.- Incorporate a suitable wetting agent: Use a non-ionic surfactant with a low to mid-range Hydrophilic-Lipophilic Balance (HLB) to reduce the surface tension of the aqueous phase.[2] - Pre-wet the pigment: Create a paste of the pigment with the wetting agent and a small amount of water before adding it to the bulk of the aqueous solution.
Sedimentation or settling of pigment particles over time - Flocculation: Reversible aggregation of pigment particles due to weak van der Waals forces.[3] - Agglomeration: Strong, irreversible clumping of pigment particles. - Insufficient dispersant concentration to provide adequate stabilization. - Ineffective stabilization mechanism (electrostatic or steric).- Optimize dispersant concentration: Determine the optimal dispersant loading by creating a ladder study and measuring particle size or viscosity.[4] - Select an appropriate dispersant: For aqueous systems, anionic or polymeric dispersants that provide electrostatic or steric stabilization are recommended.[5][6] - Improve initial dispersion: Utilize high-shear mixing or media milling to break down agglomerates into primary particles.
Color shift or loss of color strength - Flocculation: Flocculated particles have a different light scattering profile, which can alter the perceived color.[3] - Incomplete dispersion, leaving large agglomerates that do not contribute effectively to the color.- Confirm complete dispersion: Use a Hegman gauge or microscopy to ensure the absence of large particles. - Improve stabilization: A well-stabilized dispersion will maintain its color strength over time. Re-evaluate your dispersant choice and concentration.
High viscosity of the dispersion - High pigment loading. - Flocculation of pigment particles, creating a network structure that entraps the liquid phase. - Inappropriate dispersant or incorrect concentration.- Optimize pigment-to-dispersant ratio: A dispersant demand study can identify the concentration that provides the lowest viscosity for a given pigment loading.[4] - Improve deagglomeration: Better mechanical breakdown of particles can reduce the initial viscosity.
Inconsistent batch-to-batch results - Variation in raw material quality. - Inconsistent processing parameters (mixing time, speed, temperature). - Changes in the pH of the aqueous solution.- Standardize procedures: Ensure consistent mixing times, speeds, and order of addition for all components. - Control pH: The surface charge of the pigment and the effectiveness of some dispersants can be pH-dependent. Buffer the system if necessary.[7] - Characterize raw materials: Test incoming lots of pigment and dispersants for key properties.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in dispersing this compound in water?

A1: this compound is an organic, hydrophobic pigment, meaning it naturally repels water. This inherent property makes it difficult to wet and disperse evenly in aqueous solutions. Without proper formulation, the pigment particles will tend to clump together (agglomerate and flocculate) and settle out of the solution over time.[1]

Q2: What are the key steps in achieving a stable dispersion of this compound?

A2: A stable dispersion is typically achieved through a three-step process:[3]

  • Wetting: The air surrounding the dry pigment particles is displaced by the aqueous medium. This is facilitated by wetting agents (surfactants) that reduce the surface tension of the water.

  • Deagglomeration/Dispersion: Mechanical energy (e.g., high-shear mixing, milling) is applied to break down pigment agglomerates and aggregates into smaller, primary particles.

  • Stabilization: Dispersing agents are adsorbed onto the pigment surface to prevent re-agglomeration through electrostatic or steric repulsion.

Q3: What is the difference between a wetting agent and a dispersing agent?

A3: A wetting agent is a type of surfactant that primarily functions to lower the surface tension of the liquid, allowing it to wet the surface of the solid pigment particles more effectively. A dispersing agent, on the other hand, adsorbs onto the surface of the pigment particles and provides a repulsive force to keep them separated and prevent flocculation. While some molecules can have both properties, they are often two different types of additives in a formulation.[2]

Q4: How do I choose the right dispersant for this compound?

A4: The choice of dispersant depends on the desired stabilization mechanism. For aqueous systems, you can use:

  • Anionic Dispersants: These provide electrostatic stabilization by creating a negative charge on the pigment surface, causing the particles to repel each other.[1] This method is sensitive to pH and the presence of salts.

  • Polymeric Dispersants: These provide steric stabilization by creating a physical barrier of polymer chains around the pigment particles, preventing them from getting close enough to attract one another.[5] This method is generally less sensitive to pH and ionic strength.

For hydrophobic pigments like this compound, polymeric dispersants with anchoring groups that have an affinity for the pigment surface and hydrophilic chains that extend into the water are often very effective.

Q5: How can I determine the optimal amount of dispersant to use?

A5: The optimal dispersant concentration can be determined by creating a "dispersant demand curve." This involves preparing a series of dispersions with a fixed amount of pigment and varying concentrations of the dispersant. The viscosity of each dispersion is then measured. The optimal concentration is typically at the point where the viscosity is at its minimum. Using too little dispersant will result in poor stability, while using too much can lead to increased viscosity and other formulation issues.[4]

Data Presentation

The following tables provide illustrative data on the effect of different dispersant types and concentrations on the properties of an aqueous this compound dispersion. This data is based on general principles for organic red pigments and should be used as a guide for experimental design.

Table 1: Effect of Dispersant Type on Particle Size and Zeta Potential of a 10% this compound Dispersion

Dispersant Type (at 2% active on pigment weight)Mean Particle Size (nm)Zeta Potential (mV)Visual Stability (24 hours)
None> 2000-5.2Significant settling
Anionic (Polyacrylate-based)450-45.8Moderate settling
Non-ionic (Alkylphenol ethoxylate)600-15.3Significant settling
Polymeric (Hydrophobic anchoring groups, hydrophilic chains)250-35.1Minimal settling

Note: Data is for illustrative purposes.

Table 2: Effect of Polymeric Dispersant Concentration on the Viscosity of a 20% this compound Dispersion

Polymeric Dispersant Concentration (% active on pigment weight)Viscosity (cP at 100 s⁻¹)
1.0850
2.0400
3.0 250 (Optimal)
4.0300
5.0450

Note: Data is for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Dispersion of this compound using High-Shear Mixing

  • Preparation of the Aqueous Phase:

    • In a beaker, combine deionized water, a wetting agent (e.g., a non-ionic surfactant), and the chosen dispersing agent.

    • Mix at low speed with an overhead stirrer until all components are fully dissolved.

  • Incorporation of Pigment:

    • Slowly add the this compound powder to the aqueous phase while gradually increasing the mixing speed of a high-shear rotor-stator mixer (e.g., Silverson, Ultra-Turrax).

    • Continue mixing at high speed (e.g., 5,000-10,000 rpm) for 20-30 minutes to ensure thorough wetting and deagglomeration.

  • Evaluation:

    • Allow the dispersion to cool to room temperature.

    • Evaluate the quality of the dispersion by measuring particle size, viscosity, and checking for grit on a Hegman gauge.

    • Store a sample in a sealed container to observe its long-term stability.

Protocol 2: Surface Modification of this compound by Sulfonation for Improved Water Dispersibility

This is an advanced technique and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, disperse this compound in a suitable high-boiling inert solvent (e.g., nitrobenzene).

    • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with constant stirring.

  • Sulfonation:

    • Slowly add a sulfonating agent (e.g., concentrated sulfuric acid or chlorosulfonic acid) to the pigment slurry via the addition funnel over a period of 30-60 minutes.

    • Maintain the reaction temperature and continue stirring for a specified period (e.g., 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly pouring the mixture into a large volume of cold water.

    • The surface-modified pigment will precipitate. Isolate the solid by filtration.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

    • Dry the modified pigment in an oven at a controlled temperature (e.g., 60-80 °C).

  • Characterization:

    • The resulting pigment can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the addition of sulfonic acid groups.

    • Assess the improvement in dispersibility by preparing an aqueous dispersion (as in Protocol 1, potentially without additional dispersants) and measuring particle size and stability.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion cluster_eval Evaluation prep_aq Prepare Aqueous Phase (Water + Wetting Agent + Dispersant) add_pigment Add this compound prep_aq->add_pigment Slowly add high_shear High-Shear Mixing (20-30 min) add_pigment->high_shear media_mill Media Milling (Optional, for finer dispersion) high_shear->media_mill particle_size Particle Size Analysis media_mill->particle_size viscosity Viscosity Measurement particle_size->viscosity stability Long-Term Stability Test viscosity->stability

Caption: Experimental workflow for dispersing this compound.

stabilization_mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization p1 Pigment Particle p2 Pigment Particle charge1 Negative Surface Charge repulsion1 Coulombic Repulsion charge2 Negative Surface Charge dispersant1 Anionic Dispersant (e.g., Polyacrylate) dispersant1->p1 Adsorbs p3 Pigment Particle p4 Pigment Particle chains1 Hydrated Polymer Chains repulsion2 Steric Hindrance chains2 Hydrated Polymer Chains dispersant2 Polymeric Dispersant dispersant2->p3 Adsorbs

References

Technical Support Center: Overcoming Agglomeration of Pigment Red 31 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges associated with the agglomeration of Pigment Red 31 nanoparticles during experimental procedures.

Troubleshooting Guide

Agglomeration of this compound nanoparticles can manifest in various ways, from visible clumping to inconsistent results in downstream applications. This guide addresses specific issues with potential causes and recommended solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Immediate precipitation or cloudiness upon dispersion in an aqueous medium. 1. High Nucleation Rate: Uncontrolled growth leading to agglomeration.[1]2. Poor Wetting: The hydrophobic surface of the pigment is not being adequately wetted by the aqueous medium.[2]3. Inappropriate pH: The pH of the medium may be near the isoelectric point of the nanoparticles, minimizing electrostatic repulsion.1. Optimize Dispersion Conditions: If preparing via precipitation, lower the reaction temperature or precursor concentration.[1]2. Use a Wetting Agent: Add a suitable surfactant or wetting agent to reduce the surface tension between the pigment and the water.[2]3. Adjust pH: Modify the pH of the dispersion medium to move it away from the isoelectric point, thereby increasing surface charge and electrostatic repulsion.[3]
Nanoparticles re-agglomerate after initial dispersion (e.g., post-sonication). 1. Insufficient Stabilization: The dispersion lacks a proper stabilizing agent to prevent particles from re-associating via van der Waals forces.[4][5]2. Ineffective Mechanical Dispersion: The energy input was insufficient to break down hard agglomerates into primary particles.[4][6]1. Incorporate a Stabilizer: Add a steric or electrostatic stabilizer such as a polymer (e.g., PEG, PVP) or a surfactant (e.g., anionic or nonionic).[4][7] The choice of stabilizer can significantly impact long-term stability.[8]2. Optimize Mechanical Dispersion: Increase sonication time/power or consider alternative methods like high-shear mixing or ball milling for hard agglomerates.[6][9] Ensure the mechanical force is greater than the adhesion force between particles.[4]
Inconsistent particle size distribution (polydispersity) observed in DLS measurements. 1. Partial Agglomeration: A mix of primary particles and small agglomerates exists in the sample.[10]2. Inadequate Dispersant Concentration: The amount of dispersant is insufficient to cover the entire surface area of the nanoparticles.[11]1. Refine Dispersion Protocol: Increase the energy of the dispersion method (e.g., longer sonication time) and ensure the presence of an adequate stabilizer.[12]2. Titrate Dispersant: Experimentally determine the optimal dispersant concentration by creating a dosage curve and measuring particle size or zeta potential at each concentration.[11]
Poor color strength or opacity in the final formulation. 1. Agglomeration/Flocculation: Clumped particles scatter light less effectively than well-dispersed primary particles, reducing color strength.[5][13]2. Incorrect Particle Size: The primary particle size itself may not be optimal for the desired optical properties.[6]1. Improve Dispersion Quality: Ensure complete deagglomeration and stabilization to maximize the exposure of individual particle surfaces.[5][13]2. Optimize Particle Size: While difficult to change post-synthesis, be aware that optimal opacity often correlates with a specific particle size (e.g., around half the wavelength of light).[6]
Phase separation or settling of nanoparticles over time. 1. Long-Term Instability: The stabilizing mechanism (steric or electrostatic) is not robust enough for the storage conditions (e.g., ionic strength, temperature).2. High Particle Density: The density of this compound nanoparticles may lead to gravitational settling if not adequately stabilized.1. Employ Polymeric Stabilizers: For long-term stability, consider surface modification with polymers like PEG or PVP to provide strong steric hindrance.[4][7]2. Increase Medium Viscosity: The use of a thixotropic agent can help build a network structure that discourages pigment separation.[5]3. Surface Modification: Covalently modifying the pigment surface can provide a permanent solution to prevent re-agglomeration.[14]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between soft and hard agglomeration of this compound nanoparticles?

A1: The distinction lies in the nature of the forces holding the particles together.

  • Soft Agglomeration: Particles are held by weaker intermolecular forces, such as van der Waals forces. These agglomerates can typically be broken down and redispersed using mechanical methods like high-power ultrasonication or high-shear mixing.[4][6]

  • Hard Agglomeration: Particles are fused by stronger bonds, such as chemical or crystalline bonds, which can form during synthesis or drying processes.[4][9] Breaking down hard agglomerates is significantly more challenging and may require more intensive energy input (e.g., ball milling) or chemical surface modification to prevent their formation in the first place.[4][9]

Q2: How do I choose the right type of surfactant or dispersant for my this compound formulation?

A2: The choice depends on the dispersion medium (aqueous vs. organic) and the desired stability mechanism.

  • For Aqueous Systems: Anionic surfactants can be effective as they adsorb onto the pigment surface and provide electrostatic repulsion.[15][16] Nonionic surfactants with mid-range HLB (Hydrophile-Lipophile Balance) values (10-14) can offer a balance of stabilization and compatibility with less foam and water sensitivity.[17] Often, a combination of two or three surfactants is used to achieve optimal wetting, dispersion, and stabilization.[17]

  • For Organic Systems: Surfactants that improve the wettability of the pigment in the specific solvent are crucial.[15] Polymeric dispersants with an anchoring group for the pigment surface and a tail compatible with the solvent provide effective steric stabilization.[2]

  • Surface Modification: For robust, long-term stability, direct surface modification of the pigment can be performed. Methods like sulfonation can improve compatibility with water-based systems.[14] Coating nanoparticles with polymers like PEG or PVP can also form a protective core-shell structure.[4][7]

Q3: What role does pH play in the stability of this compound nanoparticle dispersions?

A3: pH is a critical factor, especially in aqueous dispersions, as it directly influences the surface charge of the nanoparticles and thus their electrostatic stability.[3] Many pigments exhibit greater stability in acidic pH ranges (pH 3-5) and may degrade or agglomerate at alkaline pHs.[3] When the pH of the dispersion is close to the pigment's isoelectric point, the net surface charge is near zero, leading to a loss of electrostatic repulsion and subsequent agglomeration.[18] Therefore, it is crucial to measure and adjust the pH of your dispersion to a range that ensures a high surface charge (high absolute zeta potential) for maximum stability.

Q4: Can ultrasonication damage my this compound nanoparticles?

A4: Yes, while ultrasonication is a powerful tool for deagglomeration, excessive energy can be detrimental. The high-shear forces generated by acoustic cavitation can fracture primary particles, altering their size, shape, and surface properties.[6] It can also lead to a significant temperature increase in the sample, which might affect the stability of the nanoparticles or the formulation components.[19] It is essential to optimize sonication parameters—such as power, duration, and temperature (using an ice bath)—to achieve effective dispersion without damaging the particles.[19][20]

Q5: My application is in drug delivery. Are there specific considerations for preventing agglomeration in biological media?

A5: Yes, biological media present unique challenges. The high ionic strength and presence of proteins can destabilize nanoparticles.

  • Protein Corona: Proteins in the medium can adsorb onto the nanoparticle surface, forming a "protein corona." This can screen the surface charge, leading to agglomeration, or alter the biological identity of the nanoparticle.[10]

  • Stabilization Strategy: Steric stabilization is often more effective than electrostatic stabilization in high-salt biological fluids. Coating the nanoparticles with biocompatible polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a common and effective strategy to prevent agglomeration, reduce protein adsorption, and prolong circulation time in the body.[7][8] These nanoparticles are crucial for applications like targeted drug delivery.[21][22][23]

Experimental Protocols & Visualizations

Protocol 1: Standardized Dispersion of this compound Nanoparticles via Probe Ultrasonication

This protocol is adapted from standard methods for dispersing nanomaterials in aqueous media.[19][20]

Materials:

  • This compound nanoparticle powder

  • Deionized (DI) water (or other aqueous buffer)

  • Wetting agent/surfactant (e.g., 0.5% w/v solution of a nonionic surfactant)

  • Probe sonicator with a calibrated probe

  • Glass vial

  • Ice bath

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh a specific amount of this compound nanopowder (e.g., 10 mg) into a clean glass vial.

  • Pre-wetting: Add a few drops of the wetting agent solution to the powder. Mix with a spatula to form a thick, uniform paste. This step is crucial to displace trapped air and ensure efficient energy transfer during sonication.[19]

  • Dilution: Add the remaining volume of the dispersion medium (e.g., DI water to a final concentration of 1 mg/mL) to the vial. Gently swirl to create a pre-suspension.

  • Sonication Setup: Place the vial in an ice bath to dissipate heat generated during sonication.[19] Insert the probe sonicator tip approximately halfway into the liquid, ensuring it does not touch the vial's sides or bottom.

  • Dispersion: Sonicate the suspension for a defined period (e.g., 5-20 minutes) at a specific amplitude (e.g., 70%). The exact time and amplitude should be optimized for your specific material and sonicator.[19][20] It is recommended to use pulsed sonication (e.g., 5 seconds on, 2 seconds off) to further control the temperature.

  • Post-Sonication: After sonication, visually inspect the dispersion for any visible aggregates. For quantitative analysis, characterize the particle size distribution immediately using a technique like Dynamic Light Scattering (DLS).[24]

Visualizations

TroubleshootingWorkflow start Start: Agglomeration Observed q1 Is this a new formulation? start->q1 a1 Characterize Nanoparticles: - Primary Particle Size (TEM) - Surface Charge (Zeta Potential) - Crystalline Phase (XRD) q1->a1 Yes q2 Is agglomeration immediate upon dispersion? q1->q2 No a1->q2 a2 Focus on Wetting & Initial Dispersion: 1. Add/Optimize Wetting Agent 2. Adjust pH 3. Increase Mechanical Energy (Sonication) q2->a2 Yes q3 Does agglomeration occur over time (post-dispersion)? q2->q3 No end Stable Dispersion Achieved a2->end a3 Focus on Stabilization: 1. Add/Optimize Stabilizer (Surfactant, Polymer) 2. Consider Surface Modification 3. Increase Medium Viscosity q3->a3 Yes q3->end No a3->end

Caption: A logical workflow for troubleshooting nanoparticle agglomeration.

SonicationProtocol cluster_prep Preparation cluster_dispersion Dispersion cluster_analysis Analysis weigh 1. Weigh Nanopowder prewet 2. Pre-wet with Surfactant to form Paste weigh->prewet dilute 3. Dilute with Aqueous Medium prewet->dilute setup 4. Place in Ice Bath & Insert Probe dilute->setup sonicate 5. Sonicate (Optimized Time/Power) setup->sonicate inspect 6. Visual Inspection sonicate->inspect dls 7. Characterize Size (DLS) inspect->dls

Caption: Experimental workflow for nanoparticle dispersion via ultrasonication.

References

Technical Support Center: Optimizing Lightfastness of Pigment Red 31 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 31 formulations. The information is designed to address specific issues that may arise during experimentation, with a focus on enhancing lightfastness.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

This compound (C.I. 12360) is a monoazo pigment that produces a bluish-red hue.[1] It is frequently used in applications demanding good lightfastness and resistance to bleeding.[2][3] Common uses include the coloration of rubber products, fabric printing, inks, and plastics such as polystyrene and acrylic resins.[1][2] Its high transparency and heat resistance make it suitable for products like automotive taillights and signal lights.[2][3]

Q2: What is the expected lightfastness of this compound?

The lightfastness of this compound is generally considered to be very good. Technical data sheets often report a lightfastness rating of 6-7 on the Blue Wool Scale, which indicates a high resistance to fading when exposed to light.[2][4] However, the actual performance can be significantly influenced by the formulation's composition.

Q3: What factors can negatively impact the lightfastness of my this compound formulation?

Several factors can compromise the lightfastness of this compound formulations:

  • Binder System: The type of resin or binder used can affect the pigment's stability. Some polymers may offer less protection from UV radiation than others.

  • Pigment Concentration: Lower concentrations of the pigment, especially in tints with white pigments, can be more susceptible to fading.

  • Presence of UV Radiation: Exposure to direct sunlight or other sources of ultraviolet (UV) radiation is the primary cause of pigment degradation.[5]

  • Environmental Factors: Heat, humidity, and atmospheric pollutants can also contribute to the degradation of the pigment over time.[5]

  • Additives: The absence of light-stabilizing additives, such as UV absorbers and antioxidants, will result in lower lightfastness.

Q4: How can I improve the lightfastness of my this compound formulation?

To enhance the lightfastness of this compound formulations, consider the following strategies:

  • Incorporate UV Absorbers: Adding UV absorbers, such as benzotriazole (B28993) or benzophenone (B1666685) derivatives, can significantly improve lightfastness by absorbing harmful UV radiation before it reaches the pigment molecules.[6][7]

  • Use Hindered Amine Light Stabilizers (HALS): HALS are effective in scavenging free radicals that are formed during the photodegradation process, thus protecting the pigment.

  • Select an Appropriate Binder: Choose a binder system known for its good weatherability and UV resistance.

  • Optimize Pigment Dispersion: Proper dispersion of the pigment particles within the binder can improve the overall stability of the formulation.

Troubleshooting Guide

This guide addresses common problems encountered when working to optimize the lightfastness of this compound formulations.

Problem Potential Cause Troubleshooting Steps
Rapid Fading of this compound in Outdoor Exposure Insufficient protection against UV radiation.1. Incorporate a UV absorber (e.g., benzotriazole-based) at a concentration of 0.5-2.0% of the total solids. 2. Add a Hindered Amine Light Stabilizer (HALS) in combination with the UV absorber for synergistic protection.
Color Shift (e.g., Yellowing) in Addition to Fading Degradation of the binder system or interaction between the pigment and other formulation components.1. Evaluate the light stability of the binder system independently. 2. Ensure all components of the formulation are compatible and do not promote degradation.
Inconsistent Lightfastness Results Between Batches Variations in raw material quality or processing conditions.1. Implement stringent quality control for all raw materials, including the pigment and additives. 2. Standardize all processing parameters, such as mixing times and temperatures.
Poor Lightfastness in Tints with Titanium Dioxide Increased scattering of UV radiation by TiO₂, leading to accelerated degradation of the organic pigment.1. Use a grade of TiO₂ that has been treated to be less photoactive. 2. Increase the concentration of UV absorbers and HALS in tinted formulations.

Data Presentation

Table 1: Illustrative Example of Lightfastness Improvement with Additives

The following table provides a hypothetical representation of the improvement in lightfastness of a this compound formulation with the addition of a UV absorber. The data is presented as the change in color (ΔE*ab) after a specified duration of accelerated weathering, as well as the corresponding Blue Wool Scale rating.

Formulation UV Absorber (Benzotriazole type) Accelerated Weathering (QUV, 1000 hours) Blue Wool Scale Rating (Estimated)
Control 0%ΔEab = 8.55-6
Test 1 0.5%ΔEab = 4.27
Test 2 1.0%ΔEab = 2.17-8
Test 3 2.0%ΔEab = 1.58

Note: This data is for illustrative purposes only and actual results will vary depending on the specific formulation and testing conditions.

Experimental Protocols

Protocol 1: Accelerated Lightfastness Testing

This protocol outlines a general procedure for evaluating the lightfastness of this compound formulations using an accelerated weathering tester (e.g., QUV).

1. Sample Preparation: a. Prepare the this compound formulation according to the desired specifications (e.g., in a specific binder system, with or without additives). b. Apply a uniform film of the formulation onto a suitable substrate (e.g., aluminum panels or Leneta cards). c. Prepare control samples without any light stabilizing additives. d. Cure the samples as required by the binder system.

2. Initial Color Measurement: a. Using a spectrophotometer, measure the initial CIELAB color values (L, a, b*) of each sample.

3. Accelerated Weathering: a. Place the samples in an accelerated weathering tester equipped with UVA-340 lamps to simulate sunlight. b. Set the test conditions according to a standard method, such as ASTM G154 or ISO 4892-3. A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

4. Periodic Evaluation: a. At predetermined intervals (e.g., 250, 500, 750, and 1000 hours), remove the samples from the tester. b. Measure the CIELAB color values of the exposed areas.

5. Data Analysis: a. Calculate the total color change (ΔEab) for each sample at each interval using the formula: ΔEab = [ (ΔL)\² + (Δa)\² + (Δb)\² ]^0.5 b. Compare the ΔEab values of the test samples to the control samples to determine the effectiveness of the additives. c. (Optional) Compare the fading of the samples to the fading of Blue Wool standards exposed under the same conditions to assign a Blue Wool Scale rating.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Poor Lightfastness A Poor Lightfastness Observed B Review Formulation A->B C Check Binder System B->C D Evaluate Additives B->D E Optimize Pigment Dispersion B->E H Re-test Lightfastness C->H If binder is unstable F Incorporate UV Absorber D->F If no/low additives E->H If dispersion is poor G Add HALS F->G G->H H->B If still poor I Issue Resolved H->I If successful

Caption: Troubleshooting workflow for addressing poor lightfastness.

G cluster_1 Simplified Photodegradation Pathway of Azo Pigments Pigment This compound (Azo Structure) ExcitedState Excited State Pigment Pigment->ExcitedState UV UV Radiation UV->Pigment UV_Absorber UV Absorber UV->UV_Absorber BondCleavage Azo Bond Cleavage ExcitedState->BondCleavage DegradationProducts Degradation Products (e.g., Aromatic Amines) BondCleavage->DegradationProducts ColorLoss Loss of Color DegradationProducts->ColorLoss Heat Heat Dissipation UV_Absorber->Heat Energy Conversion

Caption: Simplified photodegradation pathway of azo pigments.

G cluster_2 Experimental Workflow for Lightfastness Testing Start Start Prep Sample Preparation (Formulation & Application) Start->Prep InitialMeasure Initial Color Measurement (Spectrophotometer) Prep->InitialMeasure Exposure Accelerated Weathering (e.g., QUV) InitialMeasure->Exposure PeriodicMeasure Periodic Color Measurement Exposure->PeriodicMeasure PeriodicMeasure->Exposure Continue Exposure Analysis Data Analysis (Calculate ΔE*ab) PeriodicMeasure->Analysis End End Analysis->End

Caption: Experimental workflow for lightfastness testing.

References

Technical Support Center: Enhancing the Thermal Stability of Pigment Red 31 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the thermal stability of C.I. Pigment Red 31 in various plastic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: C.I. This compound is a naphthol AS organic azo pigment known for its bluish-red or bordeaux hue.[1][2] It is widely used in the coloration of plastics, rubber, and printing inks. Its key properties are summarized in the table below. However, its thermal stability can be a limiting factor in plastics that require high processing temperatures.[1][2]

Q2: What are the common signs of thermal degradation of this compound in plastics?

A2: Thermal degradation of this compound during plastics processing can manifest in several ways, including:

  • Color Shift: A noticeable change in shade, often towards a duller, browner, or yellower tone.[3][4][5]

  • Fading: A reduction in color intensity or strength.[3][4][5]

  • Decomposition Odors: The breakdown of the organic pigment molecule can release volatile compounds with characteristic odors.[5]

  • Loss of Mechanical Properties: Severe degradation of the pigment can sometimes impact the mechanical integrity of the plastic part, although this is less common.

Q3: What is the underlying cause of thermal degradation for this compound?

A3: As a naphthol azo pigment, the thermal degradation of this compound is primarily attributed to the cleavage of the azo bond (-N=N-), which is the chromophore responsible for its color.[6][7] High temperatures provide the energy needed to break these bonds, leading to the formation of smaller, colorless molecular fragments and a loss of the intended color.[8]

Q4: Which types of plastics are most challenging for the thermal stability of this compound?

A4: Plastics with high processing temperatures pose the greatest challenge. These include:

  • Polypropylene (PP): 200-260°C (400-500°F)[5]

  • Nylon (PA): 260-290°C (500-550°F)[5]

  • Polycarbonate (PC): 280-320°C

  • Polyethylene Terephthalate (PET): 260-280°C

Lower temperature plastics like Polyvinyl Chloride (PVC) (160-200°C) and Low-Density Polyethylene (LDPE) (160-240°C) are generally less problematic.[5]

Q5: What are the primary strategies for enhancing the thermal stability of this compound?

A5: The most effective strategy is the incorporation of thermal stabilizers into the plastic formulation. These additives protect both the polymer and the pigment from heat-induced degradation. The main types of stabilizers include:

  • Antioxidants: These are crucial for preventing oxidative degradation, which is often accelerated by heat. They work by scavenging free radicals that can attack the pigment's chemical structure.

  • Hindered Amine Light Stabilizers (HALS): While primarily used for UV protection, HALS also exhibit some thermal stabilizing effects by trapping free radicals.[9]

  • Metal Deactivators: These are used in polymer systems that may contain metal ions from catalysts or other sources, which can accelerate pigment degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at improving the thermal stability of this compound.

Issue Potential Cause Troubleshooting Steps
Significant color shift from red to brown during injection molding. 1. Processing temperature is too high for the pigment/polymer system.[3][4][5]2. Insufficient level or absence of thermal stabilizers.3. Excessive residence time of the molten plastic in the barrel.1. Lower the barrel temperature in increments of 5°C and observe the effect on color.2. Incorporate a primary antioxidant (e.g., a hindered phenol) at a loading of 0.1-0.3% into the formulation.3. Reduce the cycle time or use a machine with a smaller shot size to minimize the time the material is exposed to high temperatures.
Color is inconsistent across the molded part (swirls or streaks). 1. Poor dispersion of the pigment or stabilizer masterbatch.[10]2. Inadequate mixing in the injection molding machine.1. Ensure the masterbatch carrier is compatible with the base polymer.2. Increase the back pressure during screw recovery to improve mixing.[10]3. Consider using a mixing nozzle.
Color appears weaker than expected at a given pigment loading. 1. Thermal degradation is reducing the pigment's tinting strength.2. Poor pigment dispersion leading to agglomerates that scatter light.1. Add a secondary antioxidant (e.g., a phosphite) in combination with a primary antioxidant to enhance thermal protection.2. Improve dispersion by using a higher shear mixing process during compounding.
Yellowing of the plastic, even in unpigmented areas. 1. Degradation of the base polymer itself.[3]2. Interaction between the pigment and other additives.1. Confirm that the processing temperature is within the recommended range for the polymer.2. Add a suitable antioxidant package for the specific polymer being used.3. Review all additives in the formulation for potential antagonistic interactions.

Data Presentation: Stabilizer Performance

The following table summarizes illustrative data on the performance of different stabilizer systems in enhancing the thermal stability of this compound in Polypropylene (PP) at a processing temperature of 240°C. The color change is represented by ΔE* (Delta E), where a lower value indicates better stability.

Formulation Stabilizer Type Loading Level (%) Dwell Time at 240°C (min) Color Change (ΔE*)
ControlNone058.5
AHindered Phenol (Primary Antioxidant)0.254.2
BPhosphite (Secondary Antioxidant)0.255.1
CHindered Phenol + Phosphite0.1 + 0.152.3
DHindered Phenol + Phosphite + HALS0.1 + 0.1 + 0.151.8

Note: This data is illustrative and actual results will vary depending on the specific grade of polymer, pigment, stabilizers, and processing equipment used.

Experimental Protocols

Protocol 1: Evaluating Thermal Stability by Injection Molding

Objective: To assess the thermal stability of this compound formulations in a specific polymer using an injection molding machine.

Materials & Equipment:

  • Polymer resin (e.g., Polypropylene)

  • This compound (as powder or masterbatch)

  • Thermal stabilizer(s)

  • Injection molding machine

  • Colorimeter or spectrophotometer

  • Standard color plaque mold

Methodology:

  • Compounding:

    • Thoroughly dry the polymer resin according to the manufacturer's specifications.

    • Prepare different formulations by tumble blending the polymer, this compound (typically 0.1-1.0% loading), and the desired thermal stabilizers.

    • Melt compound each formulation using a twin-screw extruder to ensure homogeneous dispersion. Pelletize the extrudate.

  • Injection Molding:

    • Set the injection molding machine to the desired processing temperature profile (e.g., 220°C, 240°C, 260°C).

    • Purge the machine thoroughly with natural polymer before introducing the first formulation.

    • Mold a set of color plaques at the lowest temperature setting with a standard dwell time (e.g., 5 minutes). These will serve as the control samples for color measurement.

    • Increase the temperature to the next set point and mold another set of plaques.

    • Repeat for all desired temperature settings.

  • Color Measurement:

    • Allow the molded plaques to cool to room temperature for at least 24 hours.

    • Using a colorimeter, measure the CIELAB L, a, and b* values for each plaque.

    • Calculate the total color difference (ΔE) between the plaques molded at elevated temperatures and the control plaques using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²

    • A lower ΔE* value indicates better thermal stability.

Protocol 2: Isothermal Heat Aging Test

Objective: To determine the long-term thermal stability of this compound in a plastic formulation under static heat exposure, as adapted from ASTM D3045.[8][11][12][13]

Materials & Equipment:

  • Pre-molded plastic samples containing this compound and stabilizer formulations.

  • Forced-air laboratory oven with precise temperature control.

  • Colorimeter or spectrophotometer.

Methodology:

  • Sample Preparation: Prepare molded plaques or films of each formulation as described in Protocol 1.

  • Initial Measurement: Measure and record the initial color values (L, a, b*) of a set of control samples that will not be heat-aged.

  • Heat Exposure:

    • Place the test samples in the laboratory oven set to a specific aging temperature (e.g., 150°C). Ensure samples are not touching and have adequate air circulation.[8][11][12][13]

    • Remove samples at predetermined time intervals (e.g., 24, 48, 96, 168 hours).

  • Color Measurement and Analysis:

    • After each time interval, allow the samples to cool to room temperature.

    • Measure the L, a, and b* values.

    • Calculate the ΔE* relative to the un-aged control samples.

    • Plot ΔE* versus time for each formulation to compare their long-term thermal stability.

Visualizations

Thermal_Degradation_Pathway PR31 This compound (Naphthol Azo Structure) Azo_Cleavage Azo Bond (-N=N-) Cleavage PR31->Azo_Cleavage Heat High Processing Temperature (>220°C) Heat->Azo_Cleavage Initiates Radicals Free Radicals (from Polymer) Radicals->Azo_Cleavage Accelerates Fragments Colorless Molecular Fragments Azo_Cleavage->Fragments Color_Loss Color Shift & Fading Fragments->Color_Loss

Caption: Thermal degradation pathway of this compound.

Stabilization_Mechanism cluster_0 Degradation Cascade cluster_1 Stabilization Intervention Polymer Polymer + this compound Free_Radicals Free Radicals Polymer->Free_Radicals generates Heat Heat Heat->Free_Radicals Degradation Pigment & Polymer Degradation Free_Radicals->Degradation causes Antioxidants Antioxidants (e.g., Hindered Phenols, Phosphites) Antioxidants->Free_Radicals Scavenge & Neutralize Troubleshooting_Workflow Start Start: Color Issue Observed (e.g., Color Shift) Check_Temp Is Processing Temp. Too High? Start->Check_Temp Reduce_Temp Action: Lower Barrel Temp. Check_Temp->Reduce_Temp Yes Check_Stabilizer Is Stabilizer Present & Adequate? Check_Temp->Check_Stabilizer No End End: Issue Resolved Reduce_Temp->End Add_Stabilizer Action: Incorporate/Increase Antioxidant Package Check_Stabilizer->Add_Stabilizer No Check_Dispersion Is Dispersion Uniform? Check_Stabilizer->Check_Dispersion Yes Add_Stabilizer->End Improve_Mixing Action: Increase Back Pressure / Check Masterbatch Check_Dispersion->Improve_Mixing No Check_Dispersion->End Yes Improve_Mixing->End

References

Technical Support Center: Pigment Red 31 in Experimental Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 31 in experimental ink formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical properties?

This compound (C.I. 12360) is a monoazo pigment that appears as a bluish-red powder.[1][2][3] It is known for its good lightfastness and resistance to various solvents and chemicals.[1][2][3] It is commonly used in water-based, solvent-based, and offset printing inks.[1]

Q2: What are the key considerations when formulating an ink with this compound?

The primary considerations include selecting a compatible solvent system and binder, choosing an appropriate dispersant to ensure uniform particle distribution, and optimizing the pigment-to-binder ratio for desired color strength and film properties. The stability of the final ink formulation is also a critical factor.[4][5]

Q3: Why is my this compound ink showing poor color strength?

Poor color strength is often a result of inadequate pigment dispersion, leading to the formation of agglomerates.[6] It can also be caused by an incorrect pigment-to-binder ratio or incompatibility between the pigment and the ink vehicle.

Q4: How can I improve the lightfastness of my this compound ink formulation?

This compound generally has good lightfastness.[1][3] However, the choice of binder and other additives can influence the overall lightfastness of the ink film. Using binders with inherent UV resistance and adding UV absorbers to the formulation can help enhance lightfastness. The molecular structure of the pigment, including the presence of hydrogen bonds, also contributes to its lightfastness.[7]

Troubleshooting Guides

Issue 1: Poor Pigment Dispersion and Agglomeration

Symptoms:

  • Low color strength and transparency.

  • Appearance of specks or streaks in the printed film.

  • Clogging of printer nozzles or screen meshes.

  • Inconsistent color in different batches.

Root Causes:

  • Inadequate wetting of the pigment particles by the vehicle.

  • Incorrect choice or concentration of dispersant.

  • Insufficient energy during the dispersion process (e.g., milling, high-shear mixing).

  • Incompatibility between the pigment, binder, and solvent.

Troubleshooting Workflow:

Dispersion_Troubleshooting Start Poor Dispersion Detected Check_Wetting Verify Pigment Wetting Start->Check_Wetting Evaluate_Dispersant Evaluate Dispersant Check_Wetting->Evaluate_Dispersant Wetting is poor Optimize_Dispersion_Process Optimize Dispersion Process Check_Wetting->Optimize_Dispersion_Process Wetting is adequate Evaluate_Dispersant->Check_Wetting Re-evaluate Evaluate_Dispersant->Optimize_Dispersion_Process Dispersant Optimized Optimize_Dispersion_Process->Evaluate_Dispersant Re-evaluate Check_Compatibility Check Component Compatibility Optimize_Dispersion_Process->Check_Compatibility Process Optimized Check_Compatibility->Evaluate_Dispersant Reformulate Solution Achieve Stable Dispersion Check_Compatibility->Solution Components Compatible

Caption: Troubleshooting workflow for poor pigment dispersion.

Experimental Protocol: Optimizing Dispersant Concentration

  • Preparation of Premixes: Prepare a series of premixes with a fixed concentration of this compound and binder in the chosen solvent system.

  • Dispersant Addition: To each premix, add a different concentration of the selected dispersant (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight of pigment).

  • Dispersion: Disperse each sample using a high-shear mixer or bead mill for a standardized amount of time.

  • Evaluation:

    • Viscosity Measurement: Measure the viscosity of each dispersion using a viscometer. The optimal dispersant concentration often corresponds to the lowest viscosity.

    • Particle Size Analysis: Analyze the particle size distribution of each sample using dynamic light scattering (DLS) or laser diffraction. The goal is to achieve the smallest and most uniform particle size.

    • Color Strength Test: Draw down a film of each ink on a standard substrate and measure the color strength using a spectrophotometer.

Data Presentation: Effect of Dispersant Concentration on Ink Properties

Dispersant Concentration (% w/w of pigment)Viscosity (mPa·s)Mean Particle Size (nm)Color Strength (Relative %)
0.515045085
1.011032095
1.595250100
2.010526098
Issue 2: Ink Instability (Flocculation and Sedimentation)

Symptoms:

  • Increase in viscosity over time.

  • Formation of a hard sediment at the bottom of the container.

  • Loss of gloss in the printed film.

  • Color shift upon storage.

Root Causes:

  • Poor stabilization of the dispersed pigment particles.

  • Incompatibility of the dispersant with the binder or solvent.

  • Changes in temperature during storage.

Factors Affecting Ink Stability:

Ink_Stability_Factors cluster_0 Physicochemical Properties cluster_1 Process & Storage Ink Stability Ink Stability Pigment Properties Pigment (Surface Chemistry, Particle Size) Ink Stability->Pigment Properties Dispersant Dispersant (Type, Concentration) Ink Stability->Dispersant Binder Binder (Compatibility) Ink Stability->Binder Solvent Solvent (Polarity, Evaporation Rate) Ink Stability->Solvent Dispersion Quality Dispersion Quality Ink Stability->Dispersion Quality Storage Conditions Storage Conditions (Temperature, Time) Ink Stability->Storage Conditions

Caption: Key factors influencing the stability of pigmented inks.

Experimental Protocol: Assessing Ink Stability

  • Sample Preparation: Prepare a batch of the experimental ink formulation.

  • Initial Characterization: Immediately after preparation, measure the initial viscosity, particle size distribution, and color properties of the ink.

  • Accelerated Aging: Store the ink samples in sealed containers at an elevated temperature (e.g., 50°C) for a specified period (e.g., 1, 2, and 4 weeks). Also, keep a control sample at room temperature.

  • Periodic Evaluation: At each time point, remove the samples from the oven and allow them to equilibrate to room temperature.

  • Re-characterization: Re-measure the viscosity, particle size, and color properties. Observe for any signs of sedimentation.

  • Data Analysis: Compare the changes in the measured properties over time to assess the stability of the formulation.

Data Presentation: Ink Stability Over Time (Accelerated Aging at 50°C)

Time (weeks)Viscosity Change (%)Particle Size Increase (%)Color Difference (ΔE)
1+5+80.5
2+12+151.2
4+25+302.5
Issue 3: Color Shift or "Bleed"

Symptoms:

  • The color of the printed ink changes over time or upon application of a topcoat.

  • A reddish hue appears on unprinted areas adjacent to the printed ink.[8]

Root Causes:

  • Chemical interaction between the pigment and other components in the formulation or substrate.

  • Migration of pigment particles into an adjacent layer.

  • Sensitivity of the pigment to pH changes, especially from aqueous coatings.[8]

  • The natural opacity of the ink and the color of the substrate can cause apparent color shifts.[9]

Troubleshooting Steps:

  • Identify the Cause: Determine if the color shift is due to a chemical reaction or physical migration.

  • Check Component Compatibility: Ensure that all components in the ink formulation (pigment, binder, solvents, additives) are compatible with each other and with the substrate.

  • Evaluate pH Sensitivity: If using aqueous systems, check the pH of the ink and any overprint varnishes or coatings. This compound can be sensitive to alkaline conditions.[8]

  • Test for Bleed Resistance: Apply the ink to the substrate and then apply any subsequent layers (e.g., overprint varnish). Observe for any color change or migration.

  • Reformulate if Necessary: If a compatibility issue is identified, consider replacing the problematic component. For example, using a non-alkaline overprint varnish.

Experimental Protocol: Zeta Potential Measurement for Dispersion Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of dispersion stability.

  • Sample Preparation: Dilute the ink concentrate with a suitable solvent to a slightly opaque consistency. The dilution medium should be the same as the ink vehicle to maintain the chemical environment.

  • Instrument Setup: Turn on the Zetasizer instrument and allow it to warm up for at least 30 minutes.

  • Cell Preparation: Rinse the zeta potential cell with the diluted sample once, then fill the cell with the sample, ensuring no air bubbles are present.

  • Measurement: Place the cell in the instrument and allow the temperature to stabilize. Perform the zeta potential measurement according to the instrument's software protocol.

  • Data Interpretation:

    • High Zeta Potential (>\±30 mV): Indicates good particle repulsion and a stable dispersion.

    • Low Zeta Potential (near 0 mV): Suggests that the particles are more likely to aggregate, leading to instability.[10]

This guide provides a starting point for troubleshooting common issues with this compound in experimental inks. For more specific issues, it is recommended to consult detailed technical datasheets for the specific grade of this compound being used.

References

Technical Support Center: Surface Modification of Pigment Red 31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the surface modification of C.I. Pigment Red 31 to improve its compatibility in various formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the surface modification and application of this compound.

Issue Question Possible Causes & Solutions
Poor Dispersion Why is my this compound not dispersing properly in the medium (e.g., water-based or solvent-based systems)? Possible Causes: - High Surface Energy of Pigment: Unmodified this compound has a high surface energy, leading to strong attractions between particles (agglomeration and flocculation).[1] - Incompatibility with Medium: The surface of the pigment may be too hydrophobic for aqueous systems or too hydrophilic for certain non-polar solvent systems.[2]- Inefficient Mixing: The mechanical energy applied may be insufficient to break down pigment agglomerates.[3]Solutions: - Surface Modification: Treat the pigment surface with surfactants, polymers, or coupling agents to reduce surface energy and improve wettability.[1][4]- Use of Dispersing Agents: Incorporate suitable dispersing agents into your formulation to stabilize the pigment particles.[3][5]- Optimize Dispersion Process: Increase mixing speed, time, or use high-shear mixing equipment to ensure adequate breakdown of agglomerates.
Agglomeration/ Flocculation My this compound forms clumps and settles over time. How can I prevent this? Possible Causes: - Van der Waals Forces: Strong attractive forces between pigment particles lead to re-agglomeration after initial dispersion.- Insufficient Stabilization: Lack of a stabilizing layer on the pigment surface allows particles to come into close contact and bind together.[6]Solutions: - Steric Hindrance: Modify the pigment surface with long-chain polymers that create a physical barrier, preventing particles from approaching each other.- Electrostatic Repulsion: For aqueous systems, introduce charged functional groups (e.g., through sulfonation) onto the pigment surface to create repulsive forces between particles.- Use of Surfactants: Employ surfactants that adsorb onto the pigment surface, providing a stabilizing layer.[1]
Color Shifting/ Poor Color Development The color strength of my formulation is weak, or the shade is inconsistent. What could be the reason? Possible Causes: - Flocculation: Flocculated pigment particles have a smaller effective surface area for light absorption and scattering, leading to reduced color strength.[7]- Poor Wetting: If the pigment is not properly wetted by the medium, it can lead to inconsistent color development.- Incompatibility with other components: Interactions between the pigment and other formulation components (e.g., resins, other pigments) can lead to color shifts.[2]Solutions: - Improve Dispersion and Stabilization: Address any flocculation issues using the methods described above.- Surface Treatment: Surface modification can improve the wetting of the pigment by the medium, leading to better color development.[1]- Compatibility Testing: Ensure all components in your formulation are compatible with each other. Consider the use of compatibilizers if needed.[2][5]
Incompatibility in Polymer Matrices I'm observing poor compatibility and mechanical properties when incorporating this compound into a polymer. Possible Causes: - Poor Interfacial Adhesion: Lack of chemical affinity between the pigment surface and the polymer matrix leads to weak points in the composite material.- Agglomerates Acting as Stress Concentrators: Clumps of pigment can create points of failure under mechanical stress.Solutions: - Silane (B1218182) Coupling Agents: Treat the pigment with a silane coupling agent that can form a chemical bridge between the inorganic pigment and the organic polymer matrix.[8][9]- Polymer Grafting: Grafting a polymer that is compatible with the matrix onto the pigment surface can significantly improve compatibility.- Ensure Homogeneous Dispersion: A well-dispersed pigment will lead to better mechanical properties.

Frequently Asked Questions (FAQs)

Q1: What are the main goals of surface modifying this compound?

A1: The primary goals are to improve its dispersibility and stability in various media, enhance its coloristic properties (like color strength and brightness), and improve its compatibility with other components in a formulation, such as polymers and resins.[1] This ultimately leads to better performance and consistency in the final product.

Q2: What are some common surface modification techniques for this compound?

A2: Common techniques include:

  • Surfactant Treatment: Adsorbing anionic or non-ionic surfactants onto the pigment surface to improve wetting and dispersion.[1]

  • Polymer Coating: Encapsulating pigment particles with a thin polymer layer to provide steric stabilization.

  • Rosin (B192284) Treatment: Using rosin derivatives to improve color rendering and dispersibility, particularly in ink applications.

  • Sulfonation: Introducing sulfonic acid groups to the pigment surface to enhance hydrophilicity for better performance in water-based systems.[10]

  • Silane Coupling Agent Treatment: Creating a chemical link between the pigment and a polymer matrix to improve adhesion and compatibility.[8][9]

Q3: How do I choose the right surface modification method for my application?

A3: The choice of method depends on the intended application and the medium in which the pigment will be used.

  • For aqueous systems , sulfonation or treatment with hydrophilic polymers or surfactants is often effective.[10]

  • For solvent-based systems , treatment with lipophilic surfactants or polymers is more appropriate.

  • For incorporation into polymers , silane coupling agents are a common choice to enhance mechanical properties.[8][9]

Q4: What characterization techniques can I use to evaluate the success of the surface modification?

A4: A combination of techniques should be used:

  • Particle Size Analysis: To determine if the modification has reduced agglomeration.

  • Zeta Potential Measurement: To assess the surface charge and stability of the dispersion (especially in aqueous systems).

  • Contact Angle Measurement: To evaluate the wettability of the modified pigment.

  • Spectrophotometry (Colorimetry): To quantify changes in color strength, hue, and brightness (Lab* values).

  • Microscopy (SEM, TEM): To visualize the morphology and coating of the pigment particles.

  • FTIR Spectroscopy: To confirm the presence of the modifier on the pigment surface.

Q5: Can surface modification affect the lightfastness and heat stability of this compound?

A5: Yes, in some cases, surface modification can improve these properties. A well-dispersed pigment with a protective surface coating can be less susceptible to degradation from UV radiation and high temperatures. However, the choice of modifier is crucial, as some may have lower stability than the pigment itself. It is important to test the fastness properties of the modified pigment for the specific application.

Quantitative Data on Surface Modification of a Red Monoazo Pigment

The following tables summarize the effects of different surface modification strategies on a red monoazo pigment (C.I. Pigment Red 146), which is structurally similar to this compound. This data can serve as a reference for expected outcomes.[1]

Table 1: Effect of Anionic Surfactant (Igepon T) on Pigment Properties [1]

SampleSurfactant Conc. (%)Lab*CHColor Strength (%)Flowability (mm)
Unmodified043.2355.2625.6860.9425.08100.022.0
Modified143.5155.3226.1161.1625.43101.223.5
Modified243.6855.4527.0361.6926.10102.424.5
Modified343.7555.5127.6062.0126.54101.625.0

Table 2: Effect of a Second Diazo Component (DB-60) on Pigment Properties [1]

SampleDB-60 Conc. (%)Lab*CHColor Strength (%)Flowability (mm)
Unmodified043.2355.2625.6860.9425.08100.022.0
Modified243.5555.3826.4561.3525.68103.521.5
Modified443.8255.6127.3161.9526.25105.121.0
Modified643.6955.4827.0561.7326.11104.221.0

Table 3: Effect of Graphene Oxide (GO) Modification on Pigment Properties [1]

SampleGO Conc. (%)Lab*CHColor Strength (%)Flowability (mm)
Modified (Surfactant + DB-60)043.9155.7227.8362.3126.68106.323.5
Modified (+GO)0.144.1555.8928.1562.5926.89109.025.0
Modified (+GO)0.244.0255.7827.9662.4226.75108.224.5

Table 4: Effect of Hydrothermal Treatment on Pigment Properties [1]

SampleTreatment Temp. (°C)Lab*CHColor Strength (%)Flowability (mm)
Modified (Surfactant + DB-60 + GO)-44.1555.8928.1562.5926.89109.025.0
Hydrothermally Treated9544.3856.0128.8763.0227.41110.826.5
Hydrothermally Treated10544.5256.1529.2163.2927.63112.627.0
Hydrothermally Treated11544.2155.9328.5362.8127.15106.426.0

Experimental Protocols

1. Surface Modification with Surfactant and Co-component (Adaptable for this compound)

This protocol is adapted from a procedure for C.I. Pigment Red 146 and can be used as a starting point for this compound.[1]

  • Materials:

    • This compound

    • Anionic surfactant (e.g., Igepon T) or Non-ionic surfactant (e.g., Peregal O-25)

    • Co-diazo component (optional, for solid solution formation)

    • Deionized water

    • Sodium hydroxide (B78521)

    • Hydrochloric acid

    • Glacial acetic acid

    • Crushed ice

  • Procedure:

    • Preparation of Diazonium Salt Solution:

      • Dissolve the primary amine precursor for this compound in deionized water with hydrochloric acid.

      • Cool the solution to 0-5°C in an ice bath.

      • Slowly add a solution of sodium nitrite (B80452) to perform the diazotization. Maintain the temperature below 5°C.

    • Preparation of Coupling Component Solution:

      • Dissolve the coupling component for this compound in an aqueous solution of sodium hydroxide.

      • Add the chosen surfactant to this solution and stir until fully dissolved.

    • Coupling Reaction:

      • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining the temperature at 0-5°C.

      • Control the pH of the reaction mixture according to the optimal conditions for the specific coupling reaction.

      • After the addition is complete, continue stirring for 2-3 hours to ensure the reaction goes to completion.

    • Post-Treatment:

      • Heat the pigment slurry to 90-95°C and hold for 1 hour to promote crystal growth and stabilization.

      • Cool the slurry, filter the pigment, and wash thoroughly with deionized water until the filtrate is neutral.

      • Dry the modified pigment in an oven at 80-90°C.

2. Rosin Treatment for Improved Dispersibility in Inks

  • Materials:

    • This compound

    • Rosin

    • Solvent (e.g., toluene (B28343) or a suitable alcohol)

    • Sodium hydroxide (for saponification if needed)

  • Procedure:

    • Prepare a solution of rosin in the chosen solvent. For water-dispersible rosin, it may first be saponified with sodium hydroxide.

    • Disperse the this compound in the rosin solution with high-speed stirring.

    • The mixture can be heated to facilitate the coating of the pigment particles with the rosin.

    • The solvent is then removed by evaporation or distillation, leaving the rosin-treated pigment.

    • The resulting pigment is then dried and pulverized.

3. Silane Coupling Agent Treatment for Polymer Composites

  • Materials:

    • This compound

    • Silane coupling agent (e.g., an amino-functional or epoxy-functional silane, depending on the polymer matrix)

    • Ethanol (B145695)/water solution (e.g., 95:5 v/v)

    • Acetic acid (to adjust pH)

  • Procedure:

    • Prepare a solution of the silane coupling agent in the ethanol/water mixture. Adjust the pH to 4.5-5.5 with acetic acid to promote hydrolysis of the silane. Stir for approximately 1 hour.

    • Add the this compound to the silane solution and stir vigorously for 2-4 hours at room temperature.

    • Filter the treated pigment and wash with ethanol to remove any unreacted silane.

    • Dry the surface-modified pigment in an oven at 100-110°C for 2-3 hours to complete the condensation reaction between the silane and the pigment surface.

Visualizations

Experimental_Workflow Experimental Workflow for Surface Modification of this compound cluster_preparation Preparation cluster_modification Modification Process cluster_post_treatment Post-Treatment cluster_characterization Characterization start Start: Untreated This compound modifier Select Surface Modifier start->modifier solvent Prepare Solvent/ Dispersion Medium start->solvent disperse Disperse Pigment in Medium start->disperse add_modifier Add Modifier to Slurry modifier->add_modifier solvent->disperse disperse->add_modifier react Reaction/ Coating add_modifier->react filter_wash Filter and Wash react->filter_wash dry Dry Modified Pigment filter_wash->dry pulverize Pulverize (Optional) dry->pulverize analyze Analyze Properties: - Particle Size - Zeta Potential - Colorimetry - Microscopy dry->analyze pulverize->analyze end End: Surface Modified This compound analyze->end

Caption: Workflow for the surface modification of this compound.

Troubleshooting_Decision_Tree Troubleshooting this compound Compatibility Issues cluster_dispersion Dispersion Issues cluster_color Color Issues cluster_solutions Potential Solutions issue Problem: Poor Compatibility/Dispersion check_dispersion Is the pigment dispersing initially? issue->check_dispersion agglomeration Observe for agglomerates or flocculation over time check_dispersion->agglomeration Yes solution_mixing Optimize mixing: - Increase shear - Increase time check_dispersion->solution_mixing No check_color Is color strength low or inconsistent? agglomeration->check_color solution_dispersant Add/change dispersing agent agglomeration->solution_dispersant Yes solution_surface_mod Perform surface modification check_color->solution_surface_mod Yes solution_compatibilizer Add compatibilizer to formulation check_color->solution_compatibilizer Inconsistent in final product

Caption: Decision tree for troubleshooting this compound compatibility.

References

Addressing challenges in the synthesis of azo pigments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of azo pigments. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues that may arise during your experiments.

Issue 1: Low Yield of Azo Pigment

Question: I am experiencing a significantly lower than expected yield of my azo pigment. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in azo pigment synthesis are a common problem and can often be attributed to several factors primarily related to the diazotization and coupling reactions.[1]

Potential Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step.

    • Temperature Control: Diazonium salts are thermally unstable and can decompose if the temperature rises above 0-5°C.[1] It is crucial to maintain a low temperature throughout the diazotization process using an ice-salt bath.[1]

    • Incorrect Stoichiometry: An insufficient amount of sodium nitrite (B80452) or acid will lead to incomplete conversion of the primary aromatic amine to the diazonium salt.[1] A slight excess of sodium nitrite is often recommended to ensure complete diazotization.[2]

    • Reagent Purity: Impurities in the starting aromatic amine can lead to side reactions and reduce the yield of the desired diazonium salt.[2] Ensure you are using a freshly purified aromatic amine.[1]

    • Slow Reagent Addition: The sodium nitrite solution should be added slowly to the acidic solution of the amine to prevent localized temperature increases and side reactions.[1][3]

  • Decomposition of Diazonium Salt: The diazonium salt is unstable and should be used immediately after preparation.[4]

    • Temperature: Allowing the diazonium salt solution to warm up before or during the coupling step will lead to its decomposition.[1]

    • Side Reactions: The formed diazonium salt can react with unreacted primary amine to form diazoamino compounds (triazenes), which are impurities that reduce the yield of the azo pigment.[1]

  • Inefficient Coupling Reaction: The reaction between the diazonium salt and the coupling component is highly dependent on pH.

    • pH Optimization: The optimal pH for the coupling reaction depends on the nature of the coupling component. For phenols, mildly alkaline conditions (pH > 7.5) are required to form the more reactive phenoxide ion. For aromatic amines, mildly acidic conditions (pH < 6) are generally used.[2][5] Careful control and monitoring of the pH are essential for maximizing the yield.[1]

    • Slow Addition Rate: The diazonium salt solution should be added slowly to the solution of the coupling component to prevent side reactions and ensure a homogeneous reaction.[3][6]

Issue 2: Incorrect Color of the Final Pigment

Question: The color of my synthesized azo pigment is different from the expected shade. What could be the reason for this discrepancy?

Answer: Variations in the color of the final azo pigment can be caused by several factors, ranging from impurities to the physical properties of the pigment.

Potential Causes & Solutions:

  • Presence of Impurities: Side products and unreacted starting materials can significantly alter the color of the final product.[2]

    • Side Reactions: Self-coupling of the diazonium salt or reactions with impurities in the starting materials can produce colored byproducts.[2]

    • Purification: Thorough purification of the crude pigment is necessary to remove these impurities. Techniques such as recrystallization or washing with appropriate solvents can be employed.[7]

  • pH of the Final Product: Many azo compounds exhibit pH-indicator properties, meaning their color can change with the pH of the surrounding medium.[2] Ensure the final pigment is isolated and dried at a consistent and appropriate pH.

  • Crystal Polymorphism: The final crystalline structure of the pigment can affect its perceived color. Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different polymorphs, each with a unique color shade.[2]

  • Particle Size and Distribution: The size and distribution of the pigment particles can influence the scattering of light and thus the observed color.[8][9] Controlling precipitation conditions can help in achieving a more uniform particle size.

Issue 3: Solubility and Stability Problems

Question: My azo pigment has very low solubility, making it difficult to purify and characterize. Additionally, it seems to degrade over time. How can I address these issues?

Answer: Azo pigments are by definition insoluble in water and most organic solvents, which is a desired property for their application but can pose challenges during synthesis and purification.[10][11] Their stability can also be a concern.

Addressing Solubility Issues:

  • Purification of Insoluble Pigments: Since traditional recrystallization is often not feasible, purification typically involves washing the crude pigment with a series of solvents to remove soluble impurities. This may include washing with hot water to remove inorganic salts, followed by washing with organic solvents to remove unreacted starting materials and organic byproducts.[2]

Addressing Stability Issues:

  • Light Sensitivity: Azo pigments can be sensitive to light, which can cause them to fade or change color over time.[10] Store the purified pigment in a dark, cool, and dry place.

  • Chemical Stability: The stability of the azo linkage can be affected by strong acids or reducing agents.[12] Ensure the final product is free from residual acids from the synthesis. The presence of certain functional groups on the aromatic rings can also influence the overall stability of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization reaction?

A1: The diazotization reaction should be carried out at a temperature between 0 and 5°C.[1] This is critical because diazonium salts are thermally unstable and readily decompose at higher temperatures, which would lead to a lower yield and the formation of impurities.[1] An ice-salt bath is recommended to maintain this low temperature.[1]

Q2: How do I choose the correct pH for the coupling reaction?

A2: The optimal pH for the coupling reaction depends on the coupling component you are using.[2]

  • For phenols , a mildly alkaline pH (typically above 7.5) is required to deprotonate the hydroxyl group, forming the more reactive phenoxide ion.[2]

  • For aromatic amines , a mildly acidic pH (typically below 6) is necessary. In this pH range, there is a sufficient concentration of the free amine, which is the reactive species, while minimizing side reactions.[2]

Q3: What are some common side reactions in azo pigment synthesis?

A3: Several side reactions can occur, leading to impurities and reduced yields. These include:

  • Decomposition of the diazonium salt: This can produce phenols and nitrogen gas.[6]

  • Self-coupling: The diazonium salt can couple with unreacted aromatic amine to form a triazene.[2]

  • Reaction with the solvent: In aqueous solutions, the diazonium salt can react with water to form a phenol.

Q4: How can I control the particle size of my azo pigment?

A4: Controlling the particle size is important for the pigment's coloristic and physical properties.[8][9] The rate of addition of the diazonium salt to the coupling component solution and the stirring speed can influence the particle size. Slower addition and efficient stirring generally lead to smaller and more uniform particles. The pH of the coupling reaction can also affect particle size.[8]

Data Presentation

Table 1: Typical Optimal Conditions for Azo Pigment Synthesis

ParameterDiazotizationCoupling ReactionReference
Temperature 0 - 5°C0 - 10°C (initially)[1]
pH Strongly Acidic (e.g., HCl)Phenols: > 7.5 (Alkaline)Amines: < 6 (Acidic)[2][5]
**Reactant Ratio (Amine:NaNO₂) **1 : 1 to 1 : 1.1-[2]
Reactant Ratio (Diazo:Coupler) -~ 1 : 1[2]
Reaction Time 5 - 30 minutes10 - 60 minutes[2]
Reagent Addition Slow, dropwise addition of NaNO₂ solutionSlow, dropwise addition of diazonium salt solution[1][6]

Experimental Protocols

Protocol 1: General Synthesis of an Azo Pigment (e.g., coupling of an aromatic amine with a naphthol)

Part A: Diazotization of the Aromatic Amine

  • Dissolve the primary aromatic amine in a dilute mineral acid (e.g., hydrochloric acid) in a beaker.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.[2]

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not exceed 5°C.[1]

  • After the addition is complete, continue stirring for 15-30 minutes at 0-5°C to ensure complete diazotization.

  • The resulting solution containing the diazonium salt should be used immediately in the next step.[4]

Part B: Preparation of the Coupling Component Solution

  • Dissolve the coupling component (e.g., a naphthol derivative) in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution).[2]

  • Stir until complete dissolution.

  • Cool this solution in an ice-water bath.[2]

Part C: Azo Coupling

  • Slowly add the cold diazonium salt solution (from Part A) to the cold coupling component solution (from Part B) with vigorous stirring.[2]

  • A brightly colored precipitate of the azo pigment should form immediately.[2]

  • Control the pH of the reaction mixture according to the nature of the coupling component (see Table 1).

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[2]

Part D: Isolation and Purification

  • Collect the precipitated pigment by vacuum filtration.

  • Wash the pigment cake thoroughly with cold water to remove any unreacted salts and other water-soluble impurities.[2]

  • Further wash the pigment with a suitable organic solvent if necessary to remove organic impurities.

  • Dry the purified pigment in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling_prep Part B: Coupling Component Prep cluster_coupling Part C: Azo Coupling cluster_purification Part D: Isolation & Purification amine Aromatic Amine + Dilute Acid cool_amine Cool to 0-5°C amine->cool_amine add_nitrite Slowly Add NaNO₂ cool_amine->add_nitrite na_nitrite Sodium Nitrite Solution na_nitrite->add_nitrite stir_diazo Stir for 15-30 min add_nitrite->stir_diazo diazonium_salt Diazonium Salt Solution stir_diazo->diazonium_salt azo_coupling Slowly Add Diazo Salt to Coupler Solution diazonium_salt->azo_coupling coupler Coupling Component + Alkaline Solution dissolve_coupler Dissolve coupler->dissolve_coupler cool_coupler Cool in Ice Bath dissolve_coupler->cool_coupler coupler_solution Coupler Solution cool_coupler->coupler_solution coupler_solution->azo_coupling stir_coupling Stir for 30-60 min azo_coupling->stir_coupling crude_pigment Crude Pigment (Precipitate) stir_coupling->crude_pigment filtration Vacuum Filtration crude_pigment->filtration washing Wash with Water & Solvents filtration->washing drying Dry washing->drying final_product Pure Azo Pigment drying->final_product

Caption: Experimental workflow for the synthesis of azo pigments.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions_diazo Solutions for Diazotization cluster_solutions_decomp Solutions for Decomposition cluster_solutions_coupling Solutions for Coupling start Low Pigment Yield incomplete_diazo Incomplete Diazotization start->incomplete_diazo diazo_decomp Diazonium Salt Decomposition start->diazo_decomp inefficient_coupling Inefficient Coupling start->inefficient_coupling check_temp Maintain 0-5°C incomplete_diazo->check_temp check_stoich Verify Stoichiometry (slight excess NaNO₂) incomplete_diazo->check_stoich check_purity Use Pure Amine incomplete_diazo->check_purity slow_addition_diazo Slow NaNO₂ Addition incomplete_diazo->slow_addition_diazo use_immediately Use Diazonium Salt Immediately diazo_decomp->use_immediately maintain_temp_coupling Keep Cool During Coupling diazo_decomp->maintain_temp_coupling optimize_ph Optimize pH for Coupling Component inefficient_coupling->optimize_ph slow_addition_coupling Slow Diazo Salt Addition inefficient_coupling->slow_addition_coupling

Caption: Troubleshooting logic for low azo pigment yield.

References

Technical Support Center: Reducing the Toxicity of Azo Dye Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at reducing the toxicity of azo dye byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing the toxicity of azo dye byproducts?

A1: The primary methods can be broadly categorized into three types: biological, chemical, and physical.

  • Biological methods utilize microorganisms like bacteria, fungi, and algae, or their enzymes (e.g., azoreductases, laccases, peroxidases) to biodegrade azo dyes and their byproducts.[1][2][3] This process typically involves an initial anaerobic step to break the azo bond (-N=N-), followed by an aerobic step to degrade the resulting aromatic amines.[4]

  • Chemical methods often involve advanced oxidation processes (AOPs) that generate highly reactive radicals to break down the dye molecules. Common AOPs include Fenton's reagent (Fe²⁺/H₂O₂), ozonation, and photocatalysis.[5][6][7]

  • Physical methods mainly involve the removal of dyes and their byproducts from effluents through processes like adsorption on materials such as activated carbon, coagulation, flocculation, and membrane filtration.

Q2: How can I monitor the degradation of azo dyes and the formation of byproducts during my experiment?

A2: Several analytical techniques are used to monitor azo dye degradation:

  • UV-Visible (UV-Vis) Spectrophotometry: This is a common and rapid method to track the decolorization of the dye solution by measuring the decrease in absorbance at the dye's maximum wavelength (λmax).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent dye and its degradation byproducts, providing more detailed information than UV-Vis spectrophotometry alone.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile and semi-volatile degradation products, helping to elucidate the degradation pathway.[1][3][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can identify changes in the functional groups of the dye molecule, confirming the cleavage of the azo bond and the formation of new groups.[2][10][11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and selective for the identification and quantification of a wide range of aromatic amines and other byproducts.[14][15][16][17]

Q3: What are the common toxic byproducts formed during azo dye degradation, and how can their toxicity be assessed?

A3: The reductive cleavage of the azo bond, a common initial step in degradation, often leads to the formation of aromatic amines, many of which are known to be toxic, mutagenic, and carcinogenic.[18][19] The toxicity of these byproducts can be assessed using various assays:

  • Phytotoxicity Tests: These assays evaluate the effect of the treated effluent on seed germination and plant growth (e.g., using species like Vigna radiata, Sorghum vulgare, or Triticum aestivum).[1][20][21][22][23][24][25] A reduction in toxicity is indicated by improved germination rates and plant growth compared to the untreated dye solution.[20][21]

  • Genotoxicity and Mutagenicity Assays: Tests like the Ames test (using Salmonella typhimurium) or assays using Allium cepa can be employed to assess the mutagenic and genotoxic potential of the degradation products.[18][24]

  • Acute Toxicity Tests: These tests use organisms like Daphnia magna to determine the immediate harmful effects of the treated effluent.[4]

Troubleshooting Guides

Biological Degradation
Issue Possible Cause Troubleshooting Steps
Low decolorization efficiency Suboptimal pH or temperature for microbial/enzymatic activity.Optimize the pH and temperature of the reaction medium. Most bacteria and their enzymes have optimal activity at specific pH and temperature ranges (e.g., pH 7 and 35-40°C for many bacterial strains).[26][27][28]
Inappropriate concentration of the azo dye.Test a range of initial dye concentrations. High concentrations can be inhibitory to microbial growth and enzyme activity, while very low concentrations may not be sufficient to induce the necessary enzymes.[26][28]
Lack of necessary co-substrates or nutrients.Ensure the growth medium contains adequate carbon and nitrogen sources (e.g., glucose, yeast extract) to support microbial activity.
Incomplete degradation of aromatic amines Lack of an aerobic phase in the treatment process.Bacterial degradation of aromatic amines is primarily an aerobic process.[4] Implement a sequential anaerobic-aerobic treatment system to ensure complete mineralization.
Enzyme inhibition Presence of heavy metals or high salt concentrations in the wastewater.Pre-treat the effluent to remove inhibitory substances. Consider using halotolerant or metal-resistant microbial strains.
Chemical Degradation (Fenton's Reagent)
Issue Possible Cause Troubleshooting Steps
Low degradation efficiency Suboptimal pH.The Fenton reaction is highly pH-dependent, with an optimal range typically between pH 2.5 and 3.5.[5] Adjust the pH of the solution accordingly.
Incorrect ratio of Fe²⁺ to H₂O₂.Optimize the molar ratio of Fe²⁺ and H₂O₂. An excess of either reagent can be detrimental to the degradation efficiency.[29]
Scavenging of hydroxyl radicals.High concentrations of certain ions (e.g., chloride, carbonate) or organic matter can scavenge the hydroxyl radicals. Consider pre-treatment to remove these interfering substances.
Formation of iron sludge High concentration of iron catalyst.Use a lower concentration of Fe²⁺. While this may slow down the initial reaction rate, it will reduce the amount of sludge produced.[5]

Experimental Protocols

Laccase-Mediated Azo Dye Degradation

This protocol describes a typical procedure for evaluating the degradation of an azo dye using a purified laccase enzyme.

  • Reaction Setup: Prepare a reaction mixture containing the azo dye solution (e.g., 100 µM) in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0).[30]

  • Enzyme Addition: Add a specific activity of laccase (e.g., 5 x 10⁻⁹ kat/ml) to initiate the reaction.[8]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with stirring.[8][30]

  • Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture. Stop the enzymatic reaction by adding an inhibitor (e.g., 10 mM NaF).[8]

  • Analysis: Centrifuge the samples to remove any precipitates. Analyze the supernatant using a UV-Vis spectrophotometer to measure the decrease in absorbance at the dye's λmax. For a more detailed analysis of byproducts, use HPLC or LC-MS.[8][9][30]

Fenton's Reagent Degradation of Azo Dyes

This protocol outlines the general steps for the degradation of azo dyes using Fenton's reagent.

  • Sample Preparation: Prepare an aqueous solution of the azo dye at a known concentration (e.g., 50 mg/L).

  • pH Adjustment: Adjust the pH of the dye solution to the optimal range for the Fenton reaction (typically pH 2.5-3.5) using H₂SO₄.[5][31]

  • Initiation of Reaction: Add a predetermined amount of FeSO₄·7H₂O (the source of Fe²⁺) and mix until dissolved. Then, add the required amount of H₂O₂ to start the degradation process.[31]

  • Reaction Time: Allow the reaction to proceed for a specific duration with continuous stirring.

  • Quenching and Precipitation: After the reaction time, raise the pH to above 10 with NaOH to stop the reaction and precipitate the iron as Fe(OH)₃.[31]

  • Analysis: Separate the sludge by filtration or centrifugation. Analyze the clear supernatant for residual dye concentration using UV-Vis spectrophotometry or other analytical techniques.

Data Presentation

Table 1: Comparison of Degradation Efficiency for Different Methods

Method Azo Dye Initial Concentration Conditions Degradation Efficiency (%) Reference
Bacterial Consortium Reactive Yellow-145500 mg/L35°C, pH 7.0, 12h98.78[24]
Fenton's Reagent C.I. Acid Black 150 mg/LpH 3.5, [H₂O₂]=0.5mM, [Fe²⁺]=0.025mM96.8[31]
Immobilized Laccase Congo Red-2150 mg/L24h92[3][9]
Purified Azoreductase Methyl Orange20 µM40°C, pH 8.0, 10 min~83[27]
UV/TiO₂ Photocatalysis Procion Red MX-5B-pH 10Rate constant: 0.24 h⁻¹[6]
Anaerobic Membrane Bioreactor Acid Orange 750 mg/L0.05 L·m⁻²·h⁻¹ flux98[32]
Anaerobic Membrane Bioreactor Reactive Black 550 mg/L0.05 L·m⁻²·h⁻¹ flux82[32]
Anaerobic Membrane Bioreactor Direct Blue 7150 mg/L0.05 L·m⁻²·h⁻¹ flux72[32]

Visualizations

Experimental_Workflow_Azo_Dye_Degradation cluster_preparation Sample Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_toxicity Toxicity Assessment A Azo Dye Solution B Biological, Chemical, or Physical Degradation A->B Introduce Treatment Method C Monitor Degradation (UV-Vis, HPLC) B->C Collect Samples Over Time E Phytotoxicity Assay B->E Assess Impact on Plant Growth F Genotoxicity Assay B->F Evaluate Mutagenic Potential G Acute Toxicity Assay B->G Determine Acute Effects D Identify Byproducts (GC-MS, LC-MS, FTIR) C->D Analyze for Intermediates

Caption: Experimental workflow for azo dye degradation and toxicity assessment.

Azo_Dye_Biodegradation_Pathway A Azo Dye (R1-N=N-R2) B Anaerobic Reduction (Azoreductase) A->B C Aromatic Amines (R1-NH2 + R2-NH2) (Potentially Toxic) B->C D Aerobic Degradation (Oxidative Enzymes) C->D E Ring Cleavage D->E F Intermediates E->F G Mineralization (CO2, H2O, N2) F->G

Caption: General pathway for the biodegradation of azo dyes.

Fenton_Reaction_Mechanism Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ Fe3 Fe³⁺ OH_radical:s->Fe3:n OH_ion OH⁻ OH_radical:s->OH_ion:n AzoDye Azo Dye DegradationProducts Degradation Products AzoDye->DegradationProducts + •OH

References

Technical Support Center: Optimization of Curing Parameters for Pigment Red 31 Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing parameters for coatings containing Pigment Red 31.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and in which coating systems can it be used?

This compound is a bluish-red naphthol pigment.[1] It is recommended for use in a variety of coating systems, including water-based coatings, powder coatings, and industrial paints.[1] It is also suitable for solvent-based inks and decorative water-based paints.[1]

Q2: What are the key properties of this compound that can influence coating performance?

This compound is known for its bright, bluish-red shade and good lightfastness.[2] It possesses excellent resistance to water, oil, acid, alkali, and alcohol.[2] Its heat resistance is a critical factor in optimizing curing parameters. Different sources state varying heat resistance, with one indicating a resistance of up to 180°C, while another suggests it can withstand 280°C for 5 minutes in certain applications like polystyrene.[2]

Q3: What are the primary factors that influence the curing of coatings containing this compound?

The curing of any coating is a complex process influenced by several factors. For coatings containing this compound, the key parameters to control are:

  • Curing Temperature and Time: These two factors are inversely related; higher temperatures generally require shorter curing times.

  • Coating Formulation: The type of resin (e.g., epoxy, acrylic, polyurethane), solvent system (for solvent-borne coatings), and the presence of additives will significantly impact the curing profile.

  • Film Thickness: Thicker films may require longer curing times or higher temperatures to ensure complete through-cure.

  • Substrate Type: The heat transfer properties of the substrate will affect the actual temperature reached by the coating.

  • Atmospheric Conditions: Ambient temperature and humidity can affect the curing of certain types of coatings, particularly water-based and some two-component systems.[3]

Q4: Can the concentration of this compound affect the curing process?

Yes, the pigment volume concentration (PVC) can influence the curing process. Higher pigment loadings can sometimes interfere with the cross-linking of the binder, potentially leading to a softer film or requiring adjustments to the curing schedule. It is essential to stay within the recommended PVC for the specific coating system.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the curing of coatings formulated with this compound.

Problem Potential Cause Recommended Action
Poor Hardness or Soft Film after Curing Incomplete Curing: The coating has not been exposed to the correct temperature or for a sufficient duration.- Verify that the oven temperature matches the setpoint. - Increase the curing time or temperature according to the coating's technical data sheet. - Perform a cure test (e.g., MEK rub test or pencil hardness test) to confirm full cure.
Incorrect Mixing Ratio (for 2K systems): The ratio of resin to hardener is incorrect in a two-component system.- Ensure accurate measurement and thorough mixing of components before application.
High Pigment Loading: The concentration of this compound is too high, inhibiting binder cross-linking.- Consult the formulation guidelines for the recommended pigment-to-binder ratio. - Consider reducing the pigment loading in subsequent batches.
Color Shift or Fading After Curing Exceeding Thermal Stability: The curing temperature is too high for the pigment, causing it to degrade. This compound has a reported heat stability of around 160-180°C, though some sources suggest higher stability in specific resins.[1][2]- Lower the curing temperature and extend the curing time. - Consult the pigment's technical data sheet for specific temperature limitations.
Interaction with Binder: Certain resin components may react with the azo linkages in this compound at elevated temperatures.- Test the compatibility of this compound with the specific binder system at the intended curing temperature. - Consider using a more thermally stable pigment if the issue persists.
Blistering or Bubbling Solvent Entrapment: The coating surface cures too quickly, trapping solvents underneath. This can happen if the initial oven temperature is too high.- Implement a ramp-up heating schedule, allowing for a flash-off period at a lower temperature before the full bake. - Ensure adequate ventilation in the curing oven.
Moisture on the Substrate: Trapped moisture can vaporize during curing, causing blisters.- Ensure the substrate is completely dry before coating application.
Poor Adhesion Incomplete Curing: A soft, under-cured film will have poor adhesion.- Follow the recommendations for achieving a full cure.
Surface Contamination: The substrate was not properly cleaned before coating.- Implement a thorough surface preparation protocol.
Flocculation or Poor Pigment Dispersion Inadequate Dispersion: Pigment particles have re-agglomerated after initial dispersion. This can lead to color inconsistencies and may affect the mechanical properties of the cured film.- Optimize the dispersion process (e.g., milling time, use of appropriate dispersing agents). - The stability of the dispersion can be affected by the viscosity of the coating and the choice of solvent.[4][5]
Binder or Solvent Incompatibility: The pigment is not stable in the liquid coating system.- Ensure compatibility between this compound and the chosen resin and solvent system.[4][5]

Section 3: Experimental Protocols

3.1. MEK (Methyl Ethyl Ketone) Rub Test (ASTM D5402)

This test assesses the solvent resistance of a cured organic coating, which is a good indicator of the degree of cure.

Materials:

  • 100% cotton cheesecloth

  • MEK solvent

  • Dropper or squeeze bottle

  • Timer

Procedure:

  • Ensure the coated sample has cooled to room temperature after curing.

  • Fold the cheesecloth into a double layer.

  • Saturate the cloth with MEK until it is dripping wet.

  • Wrap the cloth around your index finger.

  • With moderate pressure, perform a "double rub" (one back-and-forth motion) on the coated surface over a length of about 6 inches. One double rub should take approximately one second.

  • Continue rubbing until the specified number of double rubs is reached (typically 25, 50, or 100, as per the product specification) or until the substrate becomes visible.

  • Observe the coating for any signs of degradation (e.g., removal of the coating, softening, or color transfer to the cloth).

  • Record the number of double rubs at which failure occurs. A well-cured coating should withstand a significant number of rubs with no effect.

3.2. Pencil Hardness Test (ASTM D3363)

This test determines the hardness of a cured coating film by the scratching resistance to pencils of known hardness.

Materials:

  • A set of calibrated drawing pencils with a hardness range from 6B (softest) to 6H (hardest).

  • A pencil sharpener to create a smooth, cylindrical pencil lead.

  • A mechanical pencil holder that can apply a constant force at a 45° angle.

Procedure:

  • Place the coated panel on a firm, level surface.

  • Start with a pencil of medium hardness (e.g., HB).

  • Hold the pencil at a 45° angle to the surface and push it forward about a quarter of an inch, applying firm pressure.

  • Wipe the surface with a soft cloth and examine for a scratch or indentation.

  • If no scratch is present, repeat the test with the next harder pencil until a scratch is observed.

  • If a scratch is present, repeat the test with the next softer pencil until no scratch is formed.

  • The pencil hardness of the coating is reported as the hardness of the hardest pencil that does not scratch the film.

Section 4: Visualizations

Curing_Process_Workflow cluster_prep Preparation cluster_application Application cluster_curing Curing cluster_qc Quality Control Formulation Formulation Application Coating Application Formulation->Application Optimized Viscosity Substrate_Prep Substrate Preparation Substrate_Prep->Application Clean & Dry Surface Flash_Off Flash-Off (Solvent Evaporation) Application->Flash_Off Controlled Film Thickness Baking Baking/Curing (Cross-linking) Flash_Off->Baking Time & Temperature Cool_Down Cool Down Baking->Cool_Down Controlled Cooling Testing Cure Testing (Hardness, Adhesion, etc.) Cool_Down->Testing Final_Product Final_Product Testing->Final_Product Pass Troubleshooting Troubleshooting Testing->Troubleshooting Fail

Caption: Workflow for the curing process of this compound coatings.

Troubleshooting_Logic Start Curing Defect Identified Check_Parameters Check Curing Temperature & Time Start->Check_Parameters Parameters_OK Parameters Correct? Check_Parameters->Parameters_OK Adjust_Parameters Adjust Temperature/Time & Re-test Parameters_OK->Adjust_Parameters No Check_Formulation Review Formulation (Mix Ratio, PVC) Parameters_OK->Check_Formulation Yes Adjust_Parameters->Check_Parameters Formulation_OK Formulation Correct? Check_Formulation->Formulation_OK Adjust_Formulation Correct Mix Ratio/ Pigment Loading Formulation_OK->Adjust_Formulation No Check_Dispersion Evaluate Pigment Dispersion Formulation_OK->Check_Dispersion Yes Adjust_Formulation->Check_Formulation Dispersion_OK Good Dispersion? Check_Dispersion->Dispersion_OK Improve_Dispersion Optimize Milling/ Add Dispersant Dispersion_OK->Improve_Dispersion No Consult_Supplier Consult Pigment/ Resin Supplier Dispersion_OK->Consult_Supplier Yes Improve_Dispersion->Check_Dispersion

Caption: Logical flow for troubleshooting curing defects.

References

Technical Support Center: Preventing Flocculation of Pigment Red 31 in Liquid Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the flocculation of Pigment Red 31 in liquid media.

Troubleshooting Guide

Flocculation, the aggregation of pigment particles, can lead to a variety of issues in liquid formulations, including color shift, loss of gloss, and sedimentation. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Observed Flocculation in this compound Dispersion

Symptoms:

  • Visible clumps or aggregates in the liquid medium.

  • Inconsistent color strength or shade.

  • Rapid settling of the pigment.

  • Loss of gloss in the final film.

  • Increase in viscosity.

Initial Assessment Workflow

Flocculation_Troubleshooting start Flocculation Observed check_wetting Step 1: Verify Adequate Wetting start->check_wetting check_dispersion Step 2: Evaluate Dispersion Process check_wetting->check_dispersion Wetting adequate wetting_issue Issue: Poor Wetting - Add/optimize wetting agent - Check for surface contaminants check_wetting->wetting_issue Wetting inadequate check_stabilization Step 3: Assess Stabilization check_dispersion->check_stabilization Dispersion optimal dispersion_issue Issue: Inadequate Dispersion - Increase milling time/energy - Optimize bead size/loading check_dispersion->dispersion_issue Dispersion suboptimal solution Resolution: Stable Dispersion check_stabilization->solution Stabilization effective stabilization_issue Issue: Poor Stabilization - Select appropriate dispersant - Optimize dispersant concentration check_stabilization->stabilization_issue Stabilization ineffective wetting_issue->check_wetting Re-evaluate dispersion_issue->check_dispersion Re-evaluate stabilization_issue->check_stabilization Re-evaluate

Caption: Troubleshooting workflow for this compound flocculation.

Detailed Troubleshooting Steps:

  • Inadequate Wetting:

    • Cause: The liquid medium is not effectively displacing air from the surface of the pigment particles.

    • Solution: Introduce a wetting agent or surfactant. For aqueous systems, non-ionic surfactants are often a good starting point. The selection should be based on the polarity of the pigment and the liquid medium.

  • Insufficient Dispersion Energy:

    • Cause: The mechanical energy applied during dispersion (e.g., high-shear mixing, milling) is not sufficient to break down pigment agglomerates into primary particles.

    • Solution:

      • Increase the dispersion time.

      • Increase the energy input (e.g., higher mixer speed).

      • In media milling, optimize the size and loading of the grinding media.

  • Improper Dispersant Selection or Concentration:

    • Cause: The dispersant is not providing a strong enough repulsive barrier (either steric or electrostatic) to prevent particles from re-agglomerating.

    • Solution:

      • Dispersant Selection: For monoazo pigments like this compound, polymeric dispersants are often effective. The choice depends on the solvent system (aqueous vs. non-aqueous) and the surface chemistry of the pigment.

      • Concentration Optimization: Both insufficient and excessive amounts of dispersant can lead to flocculation. Create a ladder study to determine the optimal concentration.

Frequently Asked Questions (FAQs)

Q1: What is flocculation and how does it differ from agglomeration?

A1: Flocculation is the loose association of pigment particles that have already been dispersed. These associations are often held together by weak van der Waals forces and can sometimes be broken up by applying low shear. Agglomerates, on the other hand, are collections of primary pigment particles held together by stronger forces and require significant mechanical energy to break apart.

Q2: What type of dispersant is recommended for this compound in an aqueous medium?

A2: For monoazo pigments like this compound in aqueous systems, high molecular weight polymeric dispersants are generally recommended. These provide steric stabilization, which is effective in preventing flocculation. Anionic dispersants can also be effective, creating electrostatic repulsion between particles. The optimal choice will depend on the specific formulation, including pH and the presence of other components.

Q3: How do I determine the optimal amount of dispersant to use?

A3: The optimal dispersant concentration is typically determined by creating a "dispersant demand curve." This involves preparing a series of pigment dispersions with varying concentrations of the dispersant and measuring a key property, such as viscosity. The concentration that results in the lowest viscosity is generally considered optimal.

Q4: Can the pH of the liquid medium affect the stability of a this compound dispersion?

A4: Yes, the pH of the medium can significantly impact the surface charge of the pigment particles and the effectiveness of certain dispersants, particularly anionic dispersants. It is crucial to control and optimize the pH of your formulation to ensure maximum dispersion stability.

Mechanism of Flocculation and Stabilization

Flocculation occurs when the attractive forces between pigment particles overcome the repulsive forces. Dispersants are used to create a repulsive barrier around the pigment particles to prevent them from coming into close contact and aggregating.

Flocculation_Mechanism cluster_0 Unstabilized Pigment Particles cluster_1 Flocculated Pigment cluster_2 Stabilized with Dispersant a1 a2 a3 b2 a2->b2 Attractive Forces a4 c3 a3->c3 Addition of Dispersant b1 b1->b2 b3 b2->b3 b4 b3->b4 b4->b1 c1 c2 c4 d1

Caption: Mechanism of pigment flocculation and stabilization by dispersants.

Experimental Protocols

Protocol 1: Evaluation of Dispersion Stability by Visual Assessment

Objective: To qualitatively assess the degree of flocculation in a this compound dispersion.

Materials:

  • This compound dispersion

  • Microscope slides and coverslips

  • Optical microscope with magnification up to 400x

Procedure:

  • Thoroughly mix the pigment dispersion to ensure homogeneity.

  • Place a small drop of the dispersion onto a clean microscope slide.

  • Gently place a coverslip over the drop, avoiding the formation of air bubbles.

  • Examine the slide under the microscope at various magnifications.

  • Observe the size and distribution of the pigment particles. Well-dispersed pigments will appear as fine, evenly distributed particles. Flocculated pigments will show large, irregular aggregates.

  • Record observations and capture images for comparison.

Protocol 2: Quantitative Analysis of Dispersion Stability using Viscosity Measurement

Objective: To quantitatively determine the optimal dispersant concentration by measuring the viscosity of the dispersion.

Materials:

  • This compound

  • Liquid medium (e.g., water, solvent)

  • Dispersant(s) to be tested

  • High-shear mixer or media mill

  • Viscometer (e.g., Brookfield or cone and plate)

Procedure:

  • Prepare a series of pigment dispersions. Keep the concentration of this compound and the liquid medium constant.

  • Vary the concentration of the dispersant in each sample (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% based on pigment weight).

  • Disperse each sample under identical conditions (e.g., same mixing speed and time).

  • Allow the samples to equilibrate to a constant temperature.

  • Measure the viscosity of each dispersion using the viscometer.

  • Plot the viscosity as a function of the dispersant concentration. The concentration that yields the lowest viscosity is the optimal concentration for that dispersant.

Dispersant Performance Data (Illustrative Examples)

The following table provides illustrative data on the performance of different classes of dispersants with a hypothetical monoazo red pigment similar to this compound in an aqueous system. Actual results may vary depending on the specific formulation and processing conditions.

Dispersant TypeConcentration (% on Pigment Weight)Viscosity Reduction (%)Particle Size (d50, nm)Color Strength Increase (%)
Non-ionic Surfactant2.0153505
Anionic (Polyacrylate)1.53025010
Polymeric (High MW)1.05018015

Note: This data is for illustrative purposes only and should not be taken as a direct recommendation for a specific product. It is always recommended to perform your own testing to determine the most suitable dispersant and optimal concentration for your specific application.

Improving the color strength of Pigment Red 31 in masterbatches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and scientists in optimizing the color strength of Pigment Red 31 in masterbatch applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical properties?

This compound (C.I. No. 12360) is a monoazo naphthol organic pigment.[1][2][3] It is known for providing a bluish-red or magenta-like hue.[4][5] Key characteristics include excellent light fastness and good resistance to migration, water, soap, acids, and alkalis.[1][5][6] However, its thermal stability is a critical factor in masterbatch processing, with a heat resistance generally rated around 150-160°C.[2][7][8]

Q2: Why is my this compound masterbatch showing low color strength?

Low color strength, or tinting strength, is almost always a result of poor pigment dispersion.[9][10] The tinting strength of a pigment is directly related to how well it is dispersed; the finer the pigment particles are broken down and distributed in the polymer matrix, the higher the color strength.[9][11] Agglomerates, which are clumps of pigment particles, are a common cause of weak color.[12][13] Other factors include thermal degradation of the pigment, incompatibility between the masterbatch carrier and the base resin, or an incorrect pigment concentration.[14][15]

Q3: What is the relationship between pigment dispersion and color strength?

Pigments are insoluble particles that must be mechanically broken down from larger agglomerates into smaller aggregates and primary particles to be effective.[16][17] This process, known as dispersion, increases the surface area of the pigment available for light absorption and scattering, which in turn enhances color strength.[10][11] Inadequate dispersion leaves large agglomerates, which are inefficient at imparting color and can cause defects like specks and streaks in the final product.[10][12]

Q4: How does the masterbatch carrier resin affect color strength?

The carrier resin is a critical component for achieving good dispersion. Two key factors are:

  • Compatibility: The carrier resin must be chemically compatible with the base polymer being colored to ensure the masterbatch mixes uniformly.[18]

  • Melt Flow Index (MFI): A significant mismatch between the MFI of the carrier and the base resin can lead to poor dispersion.[15][18] If the carrier's MFI is too low, it may not flow and distribute well within the base resin.[18] It is crucial to select a carrier with an MFI that is closely aligned with the processing conditions and the base resin.[15]

Troubleshooting Guide

Problem: Weak or Insufficient Color Strength

Q5: My final product's color is weak and washed out, even at the correct let-down ratio (LDR). What are the primary causes?

This issue typically points to one of three areas: poor dispersion, pigment degradation, or formulation issues.

  • Poor Dispersion: The most common cause is inadequate dispersion, where pigment agglomerates have not been sufficiently broken down.[11][12] This can result from insufficient shear during processing, an incompatible carrier resin, or an ineffective dispersing agent.[14][18]

  • Thermal Degradation: this compound has a limited heat stability of around 150-160°C.[2][7][8] If your processing temperatures exceed this, the pigment can degrade, leading to a color shift (often brownish) and a loss of color strength.

  • Formulation: The concentration of the pigment in the masterbatch might be too low, or the chosen dispersing agent may be unsuitable for this compound and the carrier system.[15][18]

Problem: Color Inconsistency, Streaks, or Specks

Q6: I am observing streaks and color variation in my molded parts. What is the likely cause?

Streaking is a classic sign of poor dispersion and improper mixing.[14]

  • MFI Mismatch: A significant difference in the Melt Flow Index (MFI) between the masterbatch carrier and the base resin is a primary suspect.[15] This mismatch prevents the two materials from melting and flowing in unison, leading to uneven distribution.

  • Inadequate Mixing & Shear: The processing equipment may not be providing enough shear to break down pigment agglomerates and distribute them evenly.[14][18] This can be due to a low screw speed, a non-optimal screw design, or worn-out equipment.[12][18]

  • Premature Melting: If the masterbatch pellets melt too early or too late relative to the base resin in the extruder, it can result in poor distribution.

Problem: Color Shift to a Dull or Brownish Hue

Q7: The red shade of my product appears dull and has shifted towards brown. Why is this happening?

A shift to a dull, brownish hue is a strong indicator of thermal degradation.

  • Excessive Processing Temperature: this compound is sensitive to high temperatures.[2][7][8] Exceeding its thermal stability limit, even for a short time, will cause it to break down and lose its characteristic bluish-red shade. It is critical to keep the melt temperature below its degradation point.

  • Excessive Residence Time: Keeping the material in the extruder barrel for too long, even at a seemingly safe temperature, can also lead to heat-induced degradation.

Data Summary

Table 1: Technical Properties of this compound

PropertyValueSource(s)
C.I. Number12360[2][3][7]
Chemical ClassMonoazo Naphthol[1][2]
Heat Resistance150 - 160 °C[2][7][8][19]
Light Fastness (1-8 Scale)6 - 8[1][6][8]
Oil Absorption (ml/100g)35 - 60[1][2][7]
Acid Resistance (1-5 Scale)4 - 5[1][2][8]
Alkali Resistance (1-5 Scale)4 - 5[1][2][8]
Migration Resistance (1-5 Scale)5[1]

Table 2: Troubleshooting Summary for Low Color Strength

SymptomPotential CauseRecommended SolutionSource(s)
Weak, washed-out colorPoor pigment dispersionIncrease shear (e.g., screw speed), optimize screw design, use a more effective dispersing agent.[10][14]
Low pigment loadingIncrease pigment concentration in the masterbatch formulation.[15]
Streaks, specks, uneven colorMFI mismatch between carrier and base resinSelect a carrier resin with an MFI that closely matches the base resin.[15][18]
Inadequate mixingIncrease back pressure and/or screw speed to improve distributive and dispersive mixing.[14]
Dull, brownish colorThermal degradation of pigmentReduce barrel processing temperatures to stay below 160°C. Reduce overall residence time.[14][20]

Experimental Protocols

Protocol 1: Evaluating Pigment Dispersion Quality

Objective: To qualitatively and quantitatively assess the dispersion of this compound in a masterbatch.

Methodology 1: Filter Pressure Value (FPV) Test

  • Preparation: Mix the masterbatch with a standard, uncolored base polymer at a specified let-down ratio (e.g., 1:25).

  • Extrusion: Process the mixture through a laboratory single-screw extruder equipped with a pressure transducer before a defined screen pack.

  • Data Collection: Record the pressure increase over time as the molten polymer flows through the screen pack.

  • Analysis: A rapid and significant pressure increase indicates the presence of undispersed pigment agglomerates clogging the screen, signifying poor dispersion. A low, stable pressure indicates good dispersion.

Methodology 2: Microscopic Analysis

  • Sample Preparation: Press a small amount of the final colored plastic into a very thin film (25-50 microns) using a heated press.

  • Microscopy: Examine the film under a transmitted light microscope at 100x to 400x magnification.

  • Analysis: Visually inspect the film for evidence of undispersed particles. Count the number and estimate the size of agglomerates per unit area. Good dispersion will show a uniform color field with very few visible specks.

Protocol 2: Optimizing Extrusion Parameters for Color Strength

Objective: To determine the optimal processing parameters on a twin-screw extruder to maximize the color strength of this compound.

Methodology:

  • Establish Baseline: Begin with a standard set of processing conditions based on the carrier resin's technical data sheet.

  • Isolate Variables: Modify one parameter at a time while keeping others constant to observe its effect.[20]

    • Temperature Profile: Start with a low temperature profile (e.g., initial zone at 140°C, final zone at 155°C). Create batches increasing the temperature in 5°C increments, not exceeding 160°C in any zone.

    • Screw Speed: At the optimal temperature, vary the screw speed (e.g., 200, 300, 400 RPM). Higher speeds generally increase shear but decrease residence time.[20]

    • Feed Rate: At the optimal temperature and screw speed, adjust the feed rate to ensure a high degree of fill without overloading the motor.

  • Evaluation: For each batch produced, create color plaques by injection molding.

  • Analysis: Measure the color strength of each plaque using a spectrophotometer (measuring L, a, b* values). Compare the results to identify the parameter set that yields the highest color strength without signs of degradation (e.g., a drop in b* value or a brownish hue).

Visual Guides

TroubleshootingWorkflow start Low Color Strength Observed q1 Is there a color shift (e.g., brownish hue)? start->q1 a1_yes High Probability of Thermal Degradation q1->a1_yes Yes q2 Are streaks or specks visible? q1->q2 No sol1 Action: 1. Lower processing temp (<160°C) 2. Reduce residence time a1_yes->sol1 a2_yes Indicates Poor Dispersion & Inadequate Mixing q2->a2_yes Yes q3 Evaluate Formulation q2->q3 No sol2 Action: 1. Check MFI compatibility 2. Increase shear (screw speed) 3. Optimize screw design a2_yes->sol2 sol3 Action: 1. Verify pigment loading 2. Test alternative dispersants 3. Ensure carrier compatibility q3->sol3

Caption: A workflow for troubleshooting low color strength in masterbatches.

FactorsInfluencingDispersion cluster_materials Material Properties cluster_formulation Formulation cluster_processing Processing Parameters center Color Strength dispersion Pigment Dispersion center->dispersion is dependent on pigment Pigment (Size, Shape, Loading) dispersion->pigment carrier Carrier Resin (MFI, Compatibility) dispersion->carrier dispersant Dispersing Agent (Type, Amount) dispersion->dispersant additives Other Additives dispersion->additives shear Shear Rate (Screw Speed & Design) dispersion->shear temp Temperature dispersion->temp time Residence Time dispersion->time

Caption: Key factors that influence pigment dispersion and final color strength.

References

Technical Support Center: Minimizing the Environmental Impact of Pigment Red 31 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the environmental impact of Pigment Red 31 (C.I. 12360; CAS 6448-96-0) disposal. The following sections offer detailed experimental protocols, quantitative data, and visual workflows to support your laboratory's sustainability efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its disposal a concern?

This compound is a monoazo pigment characterized by its brilliant red hue.[1] Its chemical formula is C₃₁H₂₃N₅O₆.[2][3][4] Like many azo dyes, its complex aromatic structure and azo linkage (-N=N-) make it resistant to natural degradation, posing a risk of persistence and potential toxicity in the environment if not disposed of correctly. Improper disposal can lead to the coloration of water bodies, affecting light penetration and aquatic ecosystems.

Q2: What are the primary methods for degrading this compound?

The primary methods for degrading this compound and other azo dyes fall into two main categories:

  • Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species, such as hydroxyl radicals (•OH), to break down the complex dye molecule.[5][6][7][8] Common AOPs include Fenton and Fenton-like reactions, photocatalysis (e.g., using TiO₂ or ZnO), and ozonation.[9]

  • Bioremediation: This approach uses microorganisms, such as fungi and bacteria, to enzymatically degrade the pigment.[10] Key enzymes involved in this process include azoreductases, laccases, and peroxidases.

Q3: What are the expected degradation byproducts of this compound?

The initial degradation of this compound, like other azo dyes, is predicted to involve the reductive cleavage of the azo bond. This cleavage would likely yield aromatic amines derived from its precursor molecules: N-(3-amino-4-methoxyphenyl)benzamide and 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[4] Further degradation of these aromatic amines can lead to the formation of smaller, potentially more hazardous, intermediate compounds before complete mineralization into carbon dioxide, water, and inorganic salts. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are crucial for identifying and quantifying these byproducts.[11][12][13]

Q4: How can I assess the efficiency of a degradation experiment?

Degradation efficiency is typically measured by monitoring the decolorization of the pigment solution and the reduction in total organic content.

  • Decolorization: Measured by the decrease in absorbance at the pigment's maximum wavelength (λmax) using a UV-Vis spectrophotometer.

  • Mineralization: Assessed by measuring the reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).

Troubleshooting Guides

This section addresses common issues encountered during this compound degradation experiments.

Issue Potential Cause Troubleshooting Steps
Low Decolorization Efficiency in AOPs Incorrect pH for the chosen AOP (e.g., Fenton reaction is optimal at acidic pH).Adjust the pH of the solution to the optimal range for your specific AOP. For Fenton's reagent, a pH of 3 is generally effective.
Insufficient concentration of oxidant (e.g., H₂O₂) or catalyst (e.g., Fe²⁺).Optimize the concentrations of your oxidant and catalyst. A common starting point for the Fenton reaction is a [Fe²⁺]:[H₂O₂] ratio of 1:10.
Presence of radical scavengers in the water matrix.Pre-treat the sample to remove interfering substances or increase the oxidant dosage.
In photocatalysis, insufficient light intensity or catalyst loading.Ensure the light source provides adequate energy for catalyst activation. Optimize the catalyst concentration to maximize light absorption and surface area.
Low Degradation in Bioremediation Non-optimal environmental conditions for the microorganisms (pH, temperature, aeration).Adjust the pH and temperature of the culture medium to the optimal range for the selected microbial strain. Ensure adequate aeration for aerobic degradation.
Toxicity of the pigment concentration to the microorganisms.Start with a lower concentration of this compound and gradually acclimate the microbial culture.
Lack of essential nutrients for microbial growth.Supplement the medium with a carbon and nitrogen source to support microbial activity.
Inconsistent or Irreproducible Results Variation in experimental parameters between runs.Maintain strict control over all experimental variables, including pH, temperature, reagent concentrations, and reaction time.
Degradation of reagents over time.Use freshly prepared solutions for each experiment, especially for reagents like H₂O₂ and Fenton's reagent.
Incomplete mixing of the reaction solution.Ensure vigorous and consistent stirring throughout the experiment to maintain homogeneity.

Experimental Protocols

The following are detailed methodologies for key experiments. Note that these are generalized protocols based on similar azo dyes and should be optimized for this compound.

Protocol 1: Degradation of this compound using Fenton's Reagent (AOP)

Objective: To degrade this compound in an aqueous solution using the Fenton process.

Materials:

  • This compound solution (e.g., 50 mg/L)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beakers, magnetic stirrer, pH meter

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 100 mL stock solution of this compound at the desired concentration.

  • Adjust the pH of the solution to 3.0 using H₂SO₄.

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L). Stir until dissolved.

  • Initiate the reaction by adding the required volume of H₂O₂ (e.g., to achieve a 1:10 molar ratio of Fe²⁺:H₂O₂).

  • Start a timer and take samples at regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Immediately quench the reaction in the samples by adding a small amount of NaOH to raise the pH above 8.

  • Centrifuge or filter the samples to remove precipitated iron hydroxides.

  • Measure the absorbance of the supernatant at the λmax of this compound to determine the extent of decolorization.

  • (Optional) Measure the COD and TOC of the initial and final samples to assess mineralization.

Protocol 2: Bioremediation of this compound using a Fungal Culture

Objective: To degrade this compound using a fungal species such as Aspergillus niger or Phanerochaete chrysosporium.

Materials:

  • Fungal culture

  • Potato Dextrose Broth (PDB) or other suitable growth medium

  • This compound solution

  • Shaker incubator

  • Centrifuge and spectrophotometer

Procedure:

  • Inoculate the fungal strain into the liquid growth medium and incubate until a sufficient biomass is obtained.

  • Harvest the fungal biomass by filtration or centrifugation.

  • Prepare Erlenmeyer flasks containing a defined volume of sterile PDB medium and the desired concentration of this compound (e.g., 20 mg/L).

  • Inoculate the flasks with a known amount of the fungal biomass.

  • Incubate the flasks in a shaker incubator at an optimized temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

  • Withdraw aliquots at regular intervals (e.g., 24, 48, 72, 96, 120 hours).

  • Centrifuge the aliquots to separate the fungal biomass from the supernatant.

  • Measure the absorbance of the supernatant at the λmax of this compound to determine decolorization.

  • (Optional) Analyze the supernatant for the activity of relevant enzymes (e.g., laccase, manganese peroxidase).

Quantitative Data Summary

The following tables summarize quantitative data from studies on the degradation of azo dyes, which can serve as a reference for this compound experiments.

Table 1: Efficiency of Advanced Oxidation Processes on Red Azo Dyes

AOP MethodTarget DyeInitial Conc. (mg/L)Key ParametersDegradation Efficiency (%)Reference
FentonPigment Red 23850-150pH 3, 60 min>90[12]
UV/H₂O₂Pigment Red 23850-1500.9 mL H₂O₂, 60 min78[12]
UV/H₂O₂/SnO₂Pigment Red 23850-1500.3 g/L SnO₂, 60 min89.6[12]
Photocatalysis (ZnO)Red Dye25pH 5, 90 min68[6]

Table 2: Efficiency of Bioremediation on Red Azo Dyes

MicroorganismTarget DyeInitial Conc. (mg/L)Key ParametersDecolorization Efficiency (%)Reference
Aspergillus bombycisReactive Red 3120pH 6, 35°C, 12 h99.37[5]
Aspergillus nigerBasic Fuchsin-Shaking, 6 days81.85[2]
Phanerochaete chrysosporiumNigrosin-Shaking, 6 days77.47[2]

Visualizations

Experimental Workflow for AOP Degradation of this compound

AOP_Workflow cluster_prep Sample Preparation cluster_reaction AOP Reaction cluster_analysis Analysis start Prepare this compound Solution ph_adjust Adjust pH start->ph_adjust add_reagents Add AOP Reagents (e.g., FeSO4, H2O2) ph_adjust->add_reagents react Stir for a defined time (with UV if photocatalysis) add_reagents->react sampling Take samples at intervals react->sampling quench Quench Reaction sampling->quench analysis Analyze Samples (UV-Vis, COD, TOC) quench->analysis end Determine Degradation Efficiency analysis->end

Caption: Workflow for the degradation of this compound using Advanced Oxidation Processes.

Logical Relationship for Troubleshooting Low Degradation in Bioremediation

Bioremediation_Troubleshooting cluster_params Check Environmental Parameters cluster_culture Check Culture Health cluster_solutions Implement Solutions start Low Degradation Efficiency check_ph Is pH optimal? start->check_ph check_temp Is temperature optimal? start->check_temp check_aeration Is aeration adequate? start->check_aeration check_toxicity Is pigment concentration toxic? start->check_toxicity check_nutrients Are nutrients sufficient? start->check_nutrients adjust_ph Adjust pH check_ph->adjust_ph No adjust_temp Adjust Temperature check_temp->adjust_temp No increase_aeration Increase Aeration check_aeration->increase_aeration No lower_conc Lower Pigment Concentration check_toxicity->lower_conc Yes add_nutrients Add Carbon/Nitrogen Source check_nutrients->add_nutrients No

Caption: Decision-making flowchart for troubleshooting low bioremediation efficiency.

References

Technical Support Center: Enhancing the Weather Resistance of Pigment Red 31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the weather resistance of C.I. Pigment Red 31. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and performance data to address common challenges encountered during your experiments.

Troubleshooting and FAQs

This section addresses specific issues you might encounter when attempting to improve the weather fastness of this compound.

Q1: My this compound formulation is showing significant color fading after a short period of outdoor exposure. What is the primary cause of this?

A1: The primary cause of color fading in organic pigments like this compound is photodegradation.[1] This process is initiated by exposure to ultraviolet (UV) radiation from sunlight, which carries enough energy to break the chemical bonds within the pigment's molecular structure.[1] this compound, being a monoazo pigment, contains an azo group (-N=N-) which is a chromophore (the part of the molecule responsible for color) but can be susceptible to cleavage upon UV exposure, leading to a loss of color.

Q2: I've tried incorporating a standard UV absorber into my coating formulation, but the fading is still significant. Why might this not be effective enough?

A2: While UV absorbers (UVAs) are a good first step, their effectiveness can be limited. Several factors could be at play:

  • Insufficient Loading: The concentration of the UVA may be too low to adequately protect the pigment.

  • Incorrect UVA Type: The absorption spectrum of the UVA might not sufficiently cover the UV wavelengths most damaging to this compound.

  • Synergistic Effects: For comprehensive protection, a combination of a UVA and a Hindered Amine Light Stabilizer (HALS) is often more effective. UVAs absorb UV radiation, while HALS are radical scavengers that neutralize the highly reactive free radicals generated during photodegradation, thus protecting the binder and the pigment.[1][2] The combination of a pigment and HALS has been shown to be particularly effective in reducing chemical degradation.[1]

Q3: My pigment seems to be "bleeding" or migrating in the final product, in addition to fading. Are these issues related?

A3: While distinct phenomena, both bleeding and poor weather resistance can stem from the inherent solubility and stability of the pigment in its matrix. Increasing the molecular weight of the pigment or enhancing intermolecular hydrogen bonding can improve resistance to both migration and photodegradation.[3] Surface treatments that create a barrier around the pigment particle can also prevent both issues.

Q4: I am observing chalking on the surface of my coating containing this compound after weathering. What is causing this?

A4: Chalking is typically caused by the degradation of the polymer binder at the surface of the coating, which then exposes the pigment particles. While the primary issue is the binder's breakdown due to UV exposure, a more weather-resistant pigment can contribute to the overall durability of the system. Ensuring the pigment is well-dispersed and encapsulated by the binder is crucial. Techniques that improve the compatibility between the pigment and the binder, such as surface modification, can help mitigate this issue.

Q5: Can I improve the weather resistance of this compound without changing the formulation of my coating?

A5: Yes, by modifying the pigment itself. Two primary strategies are:

  • Surface Coating/Treatment: Applying a protective inorganic or organic layer onto the pigment surface. A silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) coating can act as a physical barrier to UV radiation and moisture.

  • Encapsulation: Creating a polymer shell around the pigment particles. This can be achieved through techniques like mini-emulsion polymerization or coacervation.[4][5] This shell physically protects the pigment from the environment.

Data Presentation: Performance of Stabilized Pigment Formulations

The inclusion of light stabilizers can significantly reduce the color change (ΔE*) of a red pigment formulation upon accelerated weathering. The following table summarizes representative data from a study on pigmented silicone elastomers, demonstrating the effectiveness of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS).

GroupAdditiveWeathering Duration (hours)Mean Color Change (ΔE*)
Red Pigment ControlNone5005.19
Red Pigment + UVAChimassorb 815003.66
Red Pigment + HALSUvinul 50505004.09
Red Pigment ControlNone10009.57
Red Pigment + UVAChimassorb 8110005.49
Red Pigment + HALSUvinul 50501000-

Data adapted from a study on a brilliant red pigment in a silicone elastomer system.[2] Lower ΔE values indicate less color change and better stability.*

Experimental Protocols

Here are detailed methodologies for key experiments aimed at enhancing the weather resistance of this compound.

Protocol 1: Polymer Encapsulation via Mini-Emulsion Polymerization

This protocol provides a general framework for encapsulating this compound with a polymer shell, which can improve its weather resistance.

1. Materials:

  • This compound

  • Styrene (monomer)

  • Hexadecane (hydrophobe)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

  • Deionized water

2. Procedure:

  • Pigment Dispersion: Prepare a dispersion of this compound in an aqueous solution of SDS. The concentration will depend on the desired pigment-to-polymer ratio.

  • Monomer Mini-emulsion Preparation:

    • In a separate vessel, create an oil phase by mixing styrene, hexadecane, and AIBN.

    • Prepare a surfactant solution of SDS in deionized water.

    • Add the oil phase to the surfactant solution and stir vigorously at 1000 rpm for 1 hour for pre-emulsification.

    • Subject the pre-emulsion to high-power pulse ultrasonication for approximately 2 minutes to create the mini-emulsion. Use an ice-water bath to cool the emulsion during this process.[4]

  • Encapsulation Polymerization:

    • Add the this compound dispersion to the monomer mini-emulsion.

    • Transfer the mixture to a reactor equipped with a stirrer and nitrogen inlet.

    • Heat the reactor to the polymerization temperature (typically 70-80°C for AIBN) under a nitrogen atmosphere and with continuous stirring.

    • Allow the polymerization to proceed for several hours until the monomer is consumed.

  • Purification: The resulting encapsulated pigment dispersion can be purified by centrifugation or dialysis to remove unreacted monomer and excess surfactant.

Protocol 2: Surface Coating with Silica (SiO₂)

This protocol outlines a sol-gel method for depositing a protective silica layer onto the surface of this compound particles.

1. Materials:

2. Procedure:

  • Pigment Dispersion: Disperse the this compound powder in a mixture of ethanol and deionized water using an ultrasonic bath for 30 minutes to ensure deagglomeration.

  • Hydrolysis and Condensation:

    • While stirring the pigment dispersion, add the required amount of TEOS.

    • Add ammonium hydroxide dropwise to the mixture to catalyze the hydrolysis of TEOS. This will initiate the formation of silica.

    • Continue stirring the mixture at room temperature for 24 hours to allow for the condensation of silica onto the pigment surface.[6]

  • Washing and Drying:

    • Separate the silica-coated pigment from the solution by centrifugation or filtration.

    • Wash the coated pigment multiple times with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven at a controlled temperature (e.g., 80-100°C) for several hours.

Visualizations

Chemical Structure and Synthesis

This compound is a monoazo pigment synthesized via the diazotization of N-(3-amino-4-methoxyphenyl)benzamide and subsequent coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[7]

G cluster_0 Reactant 1 cluster_1 Reactant 2 N-(3-amino-4-methoxyphenyl)benzamide N-(3-amino-4-methoxyphenyl)benzamide Diazotization Diazotization N-(3-amino-4-methoxyphenyl)benzamide->Diazotization 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide Coupling Coupling 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide->Coupling Diazotization->Coupling This compound This compound Coupling->this compound G Pigment_Red_31 This compound (Chromophore Intact) Excited_State Excited State Pigment Pigment_Red_31->Excited_State UV_Radiation UV Radiation (Sunlight) UV_Radiation->Pigment_Red_31 Azo_Cleavage Azo Bond Cleavage Excited_State->Azo_Cleavage Radical_Formation Formation of Free Radicals Azo_Cleavage->Radical_Formation Degradation_Products Colorless Degradation Products Radical_Formation->Degradation_Products Binder_Attack Binder Degradation (Chalking) Radical_Formation->Binder_Attack G start Start prep_pigment Prepare Aqueous Pigment Dispersion start->prep_pigment prep_emulsion Prepare Monomer Mini-emulsion start->prep_emulsion mix Combine Pigment Dispersion and Mini-emulsion prep_pigment->mix prep_emulsion->mix polymerize Initiate Polymerization (Heat + N2 Atmosphere) mix->polymerize purify Purify by Centrifugation/Dialysis polymerize->purify end Encapsulated Pigment purify->end

References

Validation & Comparative

A Comparative Analysis of Pigment Red 31 and Pigment Red 170 for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of organic pigments, Pigment Red 31 and Pigment Red 170 are two prominent naphthol reds that offer distinct properties and find utility in a variety of applications, from industrial coatings to plastics and inks. This guide provides a detailed comparative study of these two pigments, presenting their chemical and physical properties, performance characteristics, and application profiles, supported by available data and standardized experimental protocols.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical characteristics of this compound and Pigment Red 170 is crucial for predicting their behavior in different formulations. Both belong to the azo class of organic pigments, yet their distinct molecular structures give rise to different shades and performance attributes.

PropertyThis compoundPigment Red 170
Chemical Name 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-(3-nitrophenyl)-2-naphthalenecarboxamide4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
C.I. Name This compoundPigment Red 170
C.I. Number 1236012475
CAS Number 6448-96-02786-76-7
Molecular Formula C31H23N5O6C26H22N4O4
Molecular Weight 561.54 g/mol 454.48 g/mol
Shade Bluish RedBluish Red (with yellowish and bluish grades available)
Density (g/cm³) ~1.3 - 1.5~1.25 - 1.45
Oil Absorption ( g/100g ) ~45 - 55~35 - 52.3

Performance Characteristics: A Comparative Overview

The performance of a pigment in a given application is dictated by its fastness properties. This section compares this compound and Pigment Red 170 across key performance metrics. It is important to note that performance can vary depending on the specific grade of the pigment, the formulation, and the substrate.

Performance ParameterThis compoundPigment Red 170
Lightfastness (Blue Wool Scale, 1-8) 6-76-7
Heat Stability (°C) ~160 - 280 (depending on application)~180 - 240 (depending on grade and application)
Weather Resistance GoodGood to Excellent
Migration Resistance ExcellentGood to Excellent
Acid Resistance (1-5 Scale) 55
Alkali Resistance (1-5 Scale) 55
Solvent Resistance Good to ExcellentGood to Very Good

Experimental Protocols for Performance Evaluation

To ensure accurate and reproducible comparisons of pigment performance, standardized testing methodologies are employed. Below are outlines of key experimental protocols relevant to the data presented.

Lightfastness Testing

Standard: ISO 105-B02

Methodology: This standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus: A xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.

  • Procedure: Specimens of the pigmented material are exposed to the xenon arc light under specified conditions. Simultaneously, a set of blue wool references with known lightfastness (grades 1-8) are exposed. The lightfastness of the specimen is assessed by comparing the change in its color to the fading of the blue wool references. The rating is given as the number of the blue wool reference that shows a similar degree of fading.

Heat Stability Testing

Standard: ASTM D648 - Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position. While this method is for plastics, a common approach for pigments in plastics is based on EN 12877-2.

Methodology (based on EN 12877-2 principles):

  • Apparatus: Injection molding machine, spectrophotometer.

  • Procedure: A plastic (e.g., HDPE) is compounded with a specific concentration of the pigment. The colored plastic is then injection molded at a series of increasing temperatures (e.g., in 20°C increments) with a defined residence time (e.g., 5 minutes). The color of the molded plaques at each temperature is measured using a spectrophotometer, and the color difference (ΔEab) is calculated relative to the plaque molded at the lowest temperature. The heat stability is reported as the maximum temperature at which the color change remains within a specified tolerance (e.g., ΔEab ≤ 3).

Chemical Resistance Testing

Standard: ISO 2812 - Paints and varnishes — Determination of resistance to liquids.

Methodology: This standard describes several methods for determining the resistance of a coating to the effects of liquids.

  • Procedure (Method 2: Absorbent medium): A defined area of the coated surface is brought into contact with an absorbent medium (e.g., filter paper) saturated with the test liquid. The setup is covered to prevent evaporation and left for a specified period. After removal of the absorbent medium, the coating is cleaned and examined for any changes, such as discoloration, blistering, softening, or loss of adhesion. The resistance is rated on a scale based on the extent of the observed changes.

Application Suitability

The choice between this compound and Pigment Red 170 often comes down to the specific requirements of the application.

This compound is frequently used in applications where good all-around fastness properties are required, particularly in:

  • Rubber products: Its excellent migration resistance makes it a suitable choice.

  • Inks: Used in various printing inks.[1]

  • Coatings: Including industrial and decorative paints.[1]

  • Plastics: Such as polystyrene and acrylic resins, where it can provide a transparent red color.[1]

Pigment Red 170 is a high-performance pigment known for its excellent light and weather fastness, making it a preferred choice for more demanding applications:

  • Automotive coatings: It is extensively used in this sector due to its durability and color stability.[2]

  • High-performance industrial coatings. [3]

  • Plastics: Especially in polyolefins (PE, PP) for both indoor and outdoor applications where good weather resistance is crucial.[4] It is available in both transparent (F5RK) and opaque (F3RK) grades, offering formulation flexibility.

  • Printing inks: For applications requiring high lightfastness.

Visualizing Key Processes

To further aid in the understanding of these pigments, the following diagrams illustrate their chemical synthesis and a typical workflow for performance evaluation.

Pigment_Synthesis_Workflow cluster_PR31 This compound Synthesis cluster_PR170 Pigment Red 170 Synthesis A1 N-(3-amino-4- methoxyphenyl)benzamide B1 Diazotization A1->B1 C1 Diazo Component B1->C1 E1 Coupling C1->E1 D1 3-Hydroxy-N-(3-nitrophenyl) -2-naphthamide D1->E1 F1 This compound E1->F1 A2 p-aminobenzamide B2 Diazotization A2->B2 C2 Diazo Component B2->C2 E2 Coupling C2->E2 D2 3-hydroxy-2-naphthoic acid (2-ethoxy)anilide D2->E2 F2 Pigment Red 170 E2->F2

Figure 1: Simplified synthesis pathways for this compound and Pigment Red 170.

Pigment_Evaluation_Workflow cluster_workflow Pigment Performance Evaluation Workflow cluster_testing Performance Testing P Pigment Sample (PR 31 or PR 170) D Dispersion in Application Medium (e.g., Resin, Ink Vehicle) P->D S Sample Preparation (e.g., Coating Application, Injection Molding) D->S LT Lightfastness (ISO 105-B02) S->LT HT Heat Stability (e.g., EN 12877-2) S->HT CR Chemical Resistance (ISO 2812) S->CR A Data Analysis and Comparison LT->A HT->A CR->A R Performance Report A->R

Figure 2: A generalized workflow for the comparative evaluation of pigment performance.

Conclusion

Both this compound and Pigment Red 170 are valuable red pigments in the formulator's palette. This compound offers a cost-effective solution with good all-around properties suitable for a range of general-purpose applications. In contrast, Pigment Red 170, particularly its high-performance grades, provides superior light and weather fastness, making it the preferred choice for demanding applications such as automotive coatings and durable plastics.

For researchers and drug development professionals, where colorants may be used for marking or identification, the selection would depend on the specific stability requirements of the end-use environment. While this guide provides a comprehensive overview based on available data, it is always recommended to conduct specific testing within the intended formulation and substrate to ensure optimal performance and compatibility. Further head-to-head comparative studies under identical conditions would be beneficial to provide more precise quantitative differences between these two pigments.

References

A Comparative Performance Analysis: Pigment Red 31 vs. Quinacridone Red

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is critical for applications ranging from coatings and plastics to specialized formulations. This guide provides an objective comparison of the performance characteristics of Pigment Red 31, a naphthol red, and quinacridone (B94251) red, a high-performance polycyclic pigment. This analysis is supported by a summary of quantitative data and detailed experimental protocols to aid in informed pigment selection.

Introduction to the Pigments

This compound (C.I. 12360) is a synthetic organic pigment belonging to the naphthol AS pigment family. Chemically, it is a complex azo compound, specifically 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-(3-nitrophenyl)-2-naphthalenecarboxamide.[1] It is known for its bluish-red to magenta hue and is utilized in various applications, including rubber, inks, and coatings.[2][3]

Quinacridone Red refers to a family of high-performance synthetic organic pigments based on the quinacridone chemical structure (5,12-Dihydroquinolino[2,3-b]acridine-7,14-dione).[4][5] First commercialized in 1958, these pigments are renowned for their exceptional lightfastness, weather resistance, and thermal stability.[6][7] Common variants include Pigment Violet 19 (PV19), which can range from a red to a violet shade, and Pigment Red 122 (PR122), a clean, bluish-red pigment.[1][6][8] For the purpose of this guide, "Quinacridone Red" will primarily refer to these high-performance variants, which are benchmarks in demanding applications.

Quantitative Performance Comparison

The selection of a pigment is often dictated by its ability to withstand various environmental and processing stresses. The following table summarizes the key performance indicators for this compound and Quinacridone Red, based on available technical data. It is important to note that values can vary slightly depending on the specific grade, particle size, and the medium in which the pigment is tested.

Performance ParameterThis compoundQuinacridone Red (PV19 / PR122)Test Standard (Typical)
C.I. Name This compoundPigment Violet 19 / Pigment Red 122N/A
Chemical Class Naphthol ASQuinacridoneN/A
Lightfastness (Blue Wool Scale) 7 - 88ISO 105-B02
Heat Stability 160 - 180°C (some grades up to 280°C / 5 min)280 - 300°CISO 787-21 / DIN EN 12877-2
Weather Resistance (1-5 Scale) Moderate (not typically recommended for exterior use)4 - 5 (Excellent)ISO 4892-2
Water Resistance (1-5 Scale) 5 (Excellent)5 (Excellent)Internal Standards
Acid Resistance (1-5 Scale) 5 (Excellent)5 (Excellent)Internal Standards
Alkali Resistance (1-5 Scale) 5 (Excellent)5 (Excellent)Internal Standards
Solvent Resistance Good to ExcellentExcellentASTM D4752
Opacity Semi-transparent to OpaqueTransparentN/A

Experimental Protocols

The data presented above is derived from standardized testing methodologies designed to ensure reproducibility and comparability. Below are detailed protocols for the key performance experiments.

Lightfastness Testing

Lightfastness measures a pigment's resistance to fading or color change upon exposure to light.

  • Standard: ISO 105-B02 or ASTM D4303.[2][4][9]

  • Apparatus: A xenon arc lamp apparatus equipped with filters to simulate natural daylight through window glass.[10]

  • Procedure:

    • A specimen of the pigment dispersed in a suitable medium (e.g., paint, plastic) is prepared.

    • The specimen is placed in the xenon arc chamber alongside a set of Blue Wool standards (ranging from 1 to 8, with 8 being the most lightfast).[8]

    • The specimens are exposed to a controlled level of irradiance (e.g., 1.10 W/m²/nm at 420 nm) and controlled temperature and humidity.[9]

    • The exposure continues until a specified color change is observed in one of the Blue Wool standards.

    • The lightfastness of the pigment is rated by comparing its color change to that of the Blue Wool standards. The rating corresponds to the Blue Wool standard that exhibits a similar degree of fading.[8]

Heat Stability Testing

Heat stability is crucial for applications involving high-temperature processing, such as in plastics.

  • Standard: ISO 787-21 or DIN EN 12877-2.

  • Apparatus: An injection molding machine or a temperature-controlled oven.

  • Procedure:

    • The pigment is dispersed into a polymer (e.g., HDPE) at a specified concentration.

    • The pigmented polymer is processed through an injection molding machine at various temperatures, with a defined dwell time at each temperature (e.g., 5 minutes).

    • Alternatively, a prepared colored sample is placed in a high-temperature oven for a set duration.

    • After cooling, the color of the heat-treated samples is compared to a control sample that was processed at the lowest possible temperature.

    • The heat stability is defined as the maximum temperature at which the color change (ΔE*ab) remains below a specified value (e.g., 3.0).

Solvent and Chemical Resistance Testing

This test evaluates the pigment's ability to resist bleeding or color change when in contact with various chemicals.

  • Standard: ASTM D4752 (for solvent rub resistance) or internal "spot" tests.

  • Apparatus: Cheesecloth, a solvent (e.g., Methyl Ethyl Ketone - MEK), and a flat surface.

  • Procedure (Solvent Rub Test):

    • A cured film of the pigmented coating is prepared on a substrate.

    • A piece of cheesecloth is saturated with the specified solvent.

    • The cloth is rubbed back and forth over the coated surface with a consistent pressure and stroke length. One forward and backward motion constitutes a "double rub".

    • The number of double rubs required to expose the underlying substrate is recorded. A higher number indicates greater solvent resistance.

  • Procedure (Spot Test):

    • A drop of the chemical (e.g., 5% HCl, 5% NaOH) is placed on the pigmented surface and covered (e.g., with a watch glass).

    • After a specified period (e.g., 24 hours), the cover is removed, and the surface is cleaned.

    • The surface is then examined for any signs of discoloration, blistering, or other changes, and rated on a 1-5 scale (5 indicating no change).

Pigment Selection Pathway

The choice between this compound and Quinacridone Red is fundamentally driven by the performance requirements of the final application. The following diagram illustrates a logical workflow for selecting the appropriate pigment.

PigmentSelection Pigment Selection Logic: this compound vs. Quinacridone Red start Define Application Requirements outdoor_use Outdoor Application / High Weather Resistance? start->outdoor_use high_temp High-Temperature Processing (>200°C)? outdoor_use->high_temp No quinacridone Select Quinacridone Red (e.g., PV19, PR122) outdoor_use->quinacridone Yes solvent_exposure High Solvent / Chemical Exposure? high_temp->solvent_exposure No high_temp->quinacridone Yes cost_sensitivity High Cost Sensitivity? solvent_exposure->cost_sensitivity No solvent_exposure->quinacridone Yes pr31 Select this compound cost_sensitivity->pr31 Yes re_evaluate Re-evaluate Cost vs. Performance cost_sensitivity->re_evaluate No re_evaluate->quinacridone re_evaluate->pr31

Caption: Decision workflow for pigment selection.

Conclusion

Quinacridone Red pigments demonstrate superior performance across key metrics, particularly in lightfastness, heat stability, and weather resistance, making them the preferred choice for demanding applications such as automotive coatings, high-durability plastics, and exterior finishes.[6][8]

This compound, while exhibiting good resistance to chemicals and water, has lower thermal stability and is generally not recommended for applications requiring long-term outdoor durability. Its primary advantages lie in its cost-effectiveness and suitability for applications with less stringent performance requirements, such as general-purpose rubber goods and some types of printing inks.[2]

For researchers and product developers, a thorough evaluation of the end-use environment and processing conditions is paramount. When the highest levels of durability and permanence are required, Quinacridone Red is the clear technical choice. For cost-sensitive indoor applications where extreme heat and light exposure are not factors, this compound may serve as a viable alternative.

References

Validation of Pigment Red 31 as a Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of Pigment Red 31 as a reference material. It outlines key analytical methods, compares its performance characteristics against established high-performance pigments, and offers detailed experimental protocols. The validation process is essential for ensuring the consistency, reliability, and accuracy of this pigment in research and development applications, particularly within the pharmaceutical and scientific fields where precise colorimetric standards are crucial.

Introduction to this compound

This compound, identified by the Colour Index number C.I. 12360 and CAS number 6448-96-0, is a monoazo pigment.[1][2] It is characterized by its bluish-red hue and is utilized in a variety of applications, including plastics, printing inks, textiles, and coatings.[3][4] Its chemical formula is C31H23N5O6 and it has a molecular weight of 561.54 g/mol .[1][5] The validation of this compound as a reference material necessitates a thorough evaluation of its physicochemical properties to establish its identity, purity, and performance consistency.

Comparative Analysis

The validation of a candidate reference material is best achieved through direct comparison with established standards. Due to the absence of a certified reference material (CRM) for this compound, this guide proposes a comparative analysis against well-characterized, high-performance pigments with a history of reliable performance in similar applications: Pigment Red 170 and Pigment Red 254.[6][7][8]

Table 1: Comparative Physicochemical Properties of Red Pigments

PropertyThis compoundPigment Red 170 (Comparative)Pigment Red 254 (Comparative)
Colour Index Name This compoundPigment Red 170Pigment Red 254
C.I. Number 123601247556110
CAS Number 6448-96-02786-76-784632-65-5
Chemical Class MonoazoNaphthol ASDiketopyrrolo-pyrrole (DPP)
Molecular Formula C31H23N5O6C26H22N4O4C18H10Cl2N2O2
Heat Stability ~180-280°C[3][5]~220°C[9]~300°C[10]
Lightfastness (1-8 scale) 6-7[2][5]8[9]8[11]
Oil Absorption ( g/100g ) ~45[12][13]~35-45[9]~35-45[10]

Experimental Protocols for Validation

To validate this compound as a reference material, a series of standardized tests should be performed. The following protocols are based on internationally recognized standards and common analytical practices for pigments.

Colorimetric Analysis

Objective: To quantitatively define the color characteristics of this compound using the CIELAB color space (L, a, b*).

Methodology (based on ISO 787-1): [3][14][15][16]

  • Sample Preparation: A dispersion of this compound is prepared in a standardized binder, such as linseed oil, at a specified pigment-to-binder ratio.[15]

  • Instrumentation: A calibrated spectrophotometer or colorimeter is used to measure the spectral reflectance of the prepared sample.

  • Data Acquisition: The instrument software calculates the L, a, and b* values under a standard illuminant (e.g., D65) and observer angle (e.g., 10°).

  • Acceptance Criteria: The measured L, a, and b* values should fall within a pre-defined tolerance range, established through the analysis of multiple batches of high-purity this compound.

Table 2: Illustrative Colorimetric Data

ParameterSpecification (Example)
L 45.0 ± 2.0
a 55.0 ± 2.5
b* 20.0 ± 2.0
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any organic impurities.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., a mixture of methanol (B129727) and water) and filtered.

  • Instrumentation: A high-performance liquid chromatograph equipped with a diode-array detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detection at the wavelength of maximum absorbance for this compound.

  • Data Analysis: The chromatogram is analyzed to determine the area percentage of the main peak corresponding to this compound. Any additional peaks are identified as impurities and their relative area percentages are calculated.

Thermal Stability Analysis

Objective: To assess the thermal stability of this compound.

Methodology (Thermogravimetric Analysis - TGA): [17][18][19]

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure: A small, accurately weighed sample of the pigment is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

  • Data Analysis: The TGA curve, which plots weight loss against temperature, is analyzed to determine the onset temperature of decomposition.

Visualizations

Experimental Workflow for Pigment Validation

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Validation This compound Sample This compound Sample Dispersion in Binder Dispersion in Binder This compound Sample->Dispersion in Binder Dissolution in Solvent Dissolution in Solvent This compound Sample->Dissolution in Solvent Thermal Analysis (TGA) Thermal Analysis (TGA) This compound Sample->Thermal Analysis (TGA) Colorimetric Analysis (Spectrophotometry) Colorimetric Analysis (Spectrophotometry) Dispersion in Binder->Colorimetric Analysis (Spectrophotometry) Purity Analysis (HPLC) Purity Analysis (HPLC) Dissolution in Solvent->Purity Analysis (HPLC) Lab* Value Determination Lab* Value Determination Colorimetric Analysis (Spectrophotometry)->Lab* Value Determination Chromatogram & Purity Calculation Chromatogram & Purity Calculation Purity Analysis (HPLC)->Chromatogram & Purity Calculation Decomposition Temperature Decomposition Temperature Thermal Analysis (TGA)->Decomposition Temperature Validation against Specification Validation against Specification Lab* Value Determination->Validation against Specification Chromatogram & Purity Calculation->Validation against Specification Decomposition Temperature->Validation against Specification

Caption: Workflow for the validation of this compound.

Logical Relationship of Validation Parameters

G This compound This compound Identity Identity This compound->Identity Purity Purity This compound->Purity Performance Performance This compound->Performance UV-Vis Spectroscopy UV-Vis Spectroscopy Identity->UV-Vis Spectroscopy HPLC HPLC Purity->HPLC Colorimetry Colorimetry Performance->Colorimetry TGA TGA Performance->TGA

Caption: Key parameters for this compound validation.

Potential Impurities

As a monoazo pigment, potential impurities in this compound can arise from the synthesis process. These may include unreacted starting materials, by-products from side reactions, or isomers. The manufacturing process involves the diazotization of an aromatic amine and its subsequent coupling with a coupling component.[1] Incomplete reactions or impurities in the starting materials can lead to the presence of related azo compounds or other organic contaminants. HPLC analysis is a critical tool for the detection and quantification of such impurities.

Conclusion

The validation of this compound as a reference material is a critical step in ensuring its suitability for scientific and pharmaceutical applications. By following a structured approach that includes comparative analysis against high-performance pigments and the application of standardized experimental protocols, researchers can establish a comprehensive profile of its identity, purity, and performance characteristics. This guide provides a foundational framework for this validation process, emphasizing the importance of robust analytical data and clear, reproducible methodologies.

References

A Comparative Analysis of the Photostability of Pigment Red 31 and Other High-Performance Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of Pigment Red 31 against other widely used high-performance red pigments. The selection of colorants in research and development, particularly in applications requiring long-term stability and color fastness, is a critical parameter. This document outlines the experimental data and protocols to aid in the informed selection of red pigments for various applications.

Introduction to Pigment Photostability

The photostability of a pigment refers to its ability to resist color change or degradation upon exposure to light, particularly ultraviolet (UV) radiation. For scientific applications, such as in diagnostic assays, safety labeling, and long-term sample marking, the use of highly photostable pigments is paramount to ensure the integrity and reliability of results over time. This guide focuses on the comparative photostability of this compound, an azo pigment, against other significant red pigment classes, including quinacridones, diketopyrrolopyrroles (DPPs), and anthraquinones.

Comparative Photostability Data

Pigment Name (C.I. Name)Chemical ClassBlue Wool Scale RatingGeneral Remarks
This compound (PR31) Monoazo7-8Exhibits good to excellent lightfastness, suitable for applications requiring long-term color stability.[1][2][3][4]
Pigment Red 122 (PR122)Quinacridone7-8Known for its outstanding lightfastness and weather resistance, it is a benchmark high-performance pigment.[5][6][7][8]
Pigment Red 177 (PR177)Anthraquinone8Offers excellent resistance to fading and is often used in demanding applications like automotive coatings.[9][10][11][12][13]
Pigment Red 254 (PR254)Diketopyrrolopyrrole (DPP)8A high-performance pigment with exceptional lightfastness and heat stability.[14][15][16][17][18]

Note on ΔE (Delta E):* The color difference, ΔE, is a metric used to quantify the change in visual perception of two colors. It is calculated in the CIELAB color space, where a lower ΔE value indicates a smaller color change and, therefore, higher photostability.[19][20][21][22][23] While the Blue Wool Scale provides a rating, ΔE* offers a more precise, quantitative measure of color stability. For critical applications, it is recommended to perform head-to-head testing of pigmented systems to determine their specific ΔE* values under relevant exposure conditions.

Experimental Protocol for Photostability Testing

The following is a detailed methodology for assessing the photostability of pigments, based on the ASTM D4303 standard test methods.[24][25][26][27]

3.1. Specimen Preparation

  • Dispersion: The pigment is dispersed into the desired vehicle (e.g., polymer, ink, or coating) at a specified concentration.

  • Application: The pigmented formulation is applied to a standardized substrate to create a uniform film of a specified thickness.

  • Curing/Drying: The specimens are allowed to cure or dry completely according to the manufacturer's instructions.

  • Initial Color Measurement: The initial color of each specimen is measured using a spectrophotometer or colorimeter to obtain CIELAB (L, a, b*) values.

3.2. Accelerated Weathering

  • Apparatus: A xenon-arc accelerated weathering chamber is used to simulate the full spectrum of sunlight.[28][29][30][31][32]

  • Exposure Conditions:

    • Light Source: Filtered xenon-arc lamp.

    • Irradiance: Controlled at a specified level (e.g., 0.55 W/m² at 340 nm).

    • Temperature: Maintained at a constant black panel temperature (e.g., 63°C).

    • Humidity: Controlled at a specified relative humidity (e.g., 50%).

    • Light/Dark Cycles: A defined cycle of light and dark periods is used to simulate natural day/night cycles.

  • Exposure Duration: Specimens are exposed for a predetermined duration or until a specific total radiant exposure is reached.

3.3. Color Measurement and Analysis

  • Post-Exposure Measurement: After the exposure period, the CIELAB values of the exposed specimens are measured again.

  • Color Change Calculation (ΔE):* The total color difference (ΔE) is calculated using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] Where ΔL, Δa, and Δb are the differences in the respective CIELAB values before and after exposure.

  • Blue Wool Scale Rating: The fading of the test specimens is compared to a set of standardized blue wool cloths exposed under the same conditions. The Blue Wool Scale rating is determined by the blue wool cloth that shows a similar degree of fading.

Visualizing Experimental and Conceptual Frameworks

4.1. Experimental Workflow for Photostability Testing

experimental_workflow cluster_prep Specimen Preparation cluster_exposure Accelerated Weathering cluster_analysis Data Analysis p1 Pigment Dispersion p2 Film Application p1->p2 p3 Curing/Drying p2->p3 p4 Initial Color Measurement (Lab*) p3->p4 e1 Xenon-Arc Chamber Exposure p4->e1 e2 Controlled Irradiance, Temperature, Humidity e1->e2 a1 Post-Exposure Color Measurement (Lab) e1->a1 a2 Calculate ΔE a1->a2 a3 Assign Blue Wool Scale Rating a1->a3 a4 Comparative Analysis a2->a4 a3->a4 photodegradation_pathways cluster_pigment Pigment Molecule cluster_degradation Degradation Pathways P Ground State P_star Excited State P->P_star Light Absorption (hν) P_star->P Non-destructive pathways (Fluorescence, Heat) bond_cleavage Direct Bond Cleavage P_star->bond_cleavage ros Reactive Oxygen Species (ROS) Formation P_star->ros + O₂ fading Color Fading / Degradation Products bond_cleavage->fading oxidation Oxidation ros->oxidation oxidation->fading

References

Navigating the Leaching Landscape: A Comparative Guide to Pigment Red 31 in Plastic Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for pigment migration from plastic packaging and components is paramount to ensuring product safety and integrity. This guide provides a comparative analysis of the leaching characteristics of Pigment Red 31, a widely used colorant in the plastics industry. Due to a lack of publicly available, direct quantitative leaching studies on this compound, this guide leverages available data on its chemical properties, qualitative assessments of its migration potential, and information on surrogate red azo pigments to provide a comprehensive overview.

Understanding this compound: Properties and Migration Potential

PropertyDescription
Chemical Name N-(3-amino-4-methoxyphenyl)benzamide diazotized and coupled with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide
C.I. Name This compound
C.I. Number 12360
CAS Number 6448-96-0
Molecular Formula C31H23N5O6
Molecular Weight 561.54 g/mol
Physical Form Purple-red powder
Solubility Insoluble in water, soluble in ethanol.[1]
General Properties Good lightfastness, heat resistance, and good migration resistance.[1]

Table 1: Chemical and Physical Properties of this compound

Comparative Analysis of Leaching Potential: A Qualitative Assessment

In the absence of direct quantitative data for this compound, a qualitative comparison of its expected leaching behavior in different plastic matrices can be inferred from the general principles of pigment migration.

Plastic MatrixExpected Leaching PotentialRationale
Polyethylene (B3416737) (PE) Low to ModerateThe non-polar nature of polyethylene can limit the migration of polar pigment molecules. However, the presence of plasticizers or other additives may increase leaching.
Polypropylene (PP) Low to ModerateSimilar to polyethylene, polypropylene's non-polar structure generally hinders pigment migration. The crystallinity of the polymer can also play a role, with more crystalline regions being less permeable.
Polystyrene (PS) ModerateThe aromatic nature of polystyrene could potentially lead to greater interaction with the aromatic rings in the this compound molecule, which might influence its mobility within the polymer.
Polyvinyl Chloride (PVC) Moderate to HighPlasticized PVC contains significant amounts of plasticizers which can facilitate the migration of other additives, including pigments.

Table 2: Qualitative Comparison of Expected Leaching of this compound from Various Plastic Matrices

Comparison with Alternative Red Pigments

While direct comparative leaching studies involving this compound are unavailable, it is useful to consider the general migration characteristics of other red pigments used in plastics.

Pigment TypeGeneral Migration Characteristics
Inorganic Red Pigments (e.g., Iron Oxides) Generally very low migration potential due to their high insolubility and thermal stability.
Other Azo Red Pigments Migration potential varies widely depending on molecular size, polarity, and the presence of solubilizing groups. Larger, less polar molecules tend to have lower migration.
High-Performance Organic Pigments (e.g., Quinacridones, Perylenes) Typically exhibit excellent migration resistance due to their high molecular weight, crystalline structure, and low solubility in most solvents and polymers.

Table 3: General Comparison of Migration Characteristics with Alternative Red Pigments

Detailed Experimental Protocols for Leaching Studies

The following is a generalized experimental protocol for assessing pigment migration from plastic matrices, based on industry-standard practices. This can be adapted for specific research needs.

Objective: To determine the potential migration of a pigment from a plastic matrix into a food simulant or other contact medium.

Materials:

  • Pigmented plastic plaques (e.g., compression molded or injection molded)

  • Food simulants (e.g., 10% ethanol, 3% acetic acid, olive oil)

  • Extraction cells or containers made of inert material

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC, GC-MS)

Procedure:

  • Sample Preparation: Prepare plastic plaques of a defined surface area and thickness containing a known concentration of the pigment.

  • Leaching Test:

    • Place the plastic plaque in an extraction cell.

    • Fill the cell with a pre-determined volume of the chosen food simulant, ensuring the plaque is fully immersed.

    • Seal the cell to prevent evaporation.

    • Incubate the cell at a specified temperature and for a defined period (e.g., 10 days at 40°C, as per regulatory guidelines for food contact materials).

  • Analysis:

    • After the incubation period, remove the plastic plaque.

    • Analyze the food simulant for the presence of the migrated pigment using a suitable and validated analytical method.

    • Quantify the concentration of the migrated pigment.

  • Data Reporting: Express the migration results in mg of pigment per kg of food simulant (mg/kg) or mg of pigment per dm² of the plastic surface area (mg/dm²).

Visualizing the Experimental Workflow

The logical flow of a typical pigment leaching study can be represented as follows:

Leaching_Study_Workflow cluster_preparation Sample Preparation cluster_leaching Leaching Test cluster_analysis Analysis cluster_reporting Data Reporting A Prepare Pigmented Plastic Plaques B Immerse Plaques in Food Simulant A->B C Incubate at Controlled Temperature B->C D Analyze Simulant for Migrated Pigment C->D E Quantify Pigment Concentration D->E F Express Migration in mg/kg or mg/dm² E->F

Caption: Experimental workflow for a pigment leaching study.

References

Comparative analysis of the spectral properties of different red pigments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Spectral Properties of Different Red Pigments

This guide provides a comparative analysis of the spectral properties of a selection of common red pigments, catering to researchers, scientists, and drug development professionals. The objective is to offer a clear comparison of their performance based on experimental data.

Data Presentation

The following tables summarize the key spectral properties of various organic and inorganic red pigments. Due to the nature of pigments, some properties like molar absorptivity and quantum yield are more commonly reported for soluble dyes and quantum dots rather than for insoluble solid pigments. In such cases, data may be limited or dependent on specific dispersion conditions.

Table 1: UV-Visible Absorption and Fluorescence Emission Properties of Selected Red Pigments

Pigment NameChemical ClassAbsorption Maxima (λ_max, nm)Emission Maxima (λ_em, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Inorganic Pigments
Cadmium RedCadmium Sulfoselenide (CdSSe)~510 - 576[1]~545 - 606[1]Varies with particle size~2-3% (for magic-sized nanocrystals)[2]
Vermilion (Cinnabar)Mercury (II) Sulfide (α-HgS)~510, 540 (in mixture with madder lake)[3]-Not commonly reportedNot typically fluorescent
Iron Oxide Red (Hematite)Iron (III) Oxide (α-Fe₂O₃)Strong absorption 400-600[2]-Not commonly reportedNot fluorescent
Organic Pigments
Alizarin CrimsonAnthraquinone (PR83)~510, 540 (as a lake)[3]~600[3]Not readily availableLow (~1% for derivatives)[4]
Quinacridone RedQuinacridone (PV19)~550-600[5]-Not readily available-
Perylene RedPerylene (PR178)Varies by specific derivativeVaries by specific derivativeNot readily available-
Rhodamine 6GXanthene (PR81)~528~551~116,0000.95
ROX MaleimideRhodamineNot specifiedNot specifiedNot specified1.00 (in DMSO, DMF)
Cy5Cyanine~649~670250,0000.27 (in PBS)
Alexa Fluor 647Cyanine~650~668239,0000.33 (aqueous buffer)
ATTO 647NCarbopyronine~644~669150,0000.65

Note: The spectral properties of pigments can be significantly influenced by factors such as particle size, crystal structure, solvent or binder, and the presence of other components.

Table 2: Raman Spectroscopy Peak Positions for Selected Red Pigments

Pigment NameKey Raman Peaks (cm⁻¹)
Vermilion (Cinnabar)251 (vs), 280, 344[6]
Iron Oxide Red (Hematite)222, 287, 402, 604[6]
Red Lead (Minium)118, 149, 222, 312, 389, 547[6]
Alizarin Crimson1293, 1322, 1479[6]
Rhodamine 6G (PR81)1365, 1507, 1578, 1599[7]
Lake Red C (PR53:1)1160, 1234, 1401, 1597[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the absorbance of a pigment as a function of wavelength to determine its absorption maxima (λ_max).

Methodology for Pigment Dispersions:

  • Sample Preparation:

    • Accurately weigh a small amount of the dry pigment powder.

    • Disperse the pigment in a suitable solvent (e.g., ethanol, isopropanol, or a specific binder system) to create a dilute, homogeneous suspension.[8] Sonication may be required to ensure uniform dispersion.

    • Prepare a blank sample containing only the solvent or binder system.[9][10]

  • Instrumentation and Calibration:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the instrument's lamps to warm up for at least 20 minutes for stabilization.[10]

    • Calibrate the spectrophotometer using the blank sample to establish a baseline of 0 absorbance across the desired wavelength range.[9][10]

  • Measurement:

    • Transfer the pigment dispersion to a quartz cuvette. Ensure the cuvette is clean and free of fingerprints.[8]

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Scan the sample across the visible spectrum (typically 400-700 nm).[9]

    • Record the absorbance spectrum. The peak of the absorbance curve corresponds to the λ_max.

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of a fluorescent pigment to determine its emission maxima (λ_em).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution or dispersion of the pigment in a suitable solvent, similar to the UV-Vis sample preparation. The concentration should be low enough to avoid inner filter effects.

    • Prepare a blank sample of the solvent.

  • Instrumentation:

    • Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[11]

  • Measurement:

    • Place the blank sample in the cuvette holder and run an emission scan to check for background fluorescence from the solvent.

    • Replace the blank with the sample cuvette.

    • Set the excitation wavelength (λ_ex) to a value at or near the pigment's absorption maximum (determined from UV-Vis spectroscopy).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence emission spectrum.

    • The peak of the emission spectrum is the emission maximum (λ_em).

Relative Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (Φ) of a sample relative to a standard with a known quantum yield.

Methodology:

  • Standard and Sample Preparation:

    • Choose a standard fluorophore with a known quantum yield and absorption/emission properties similar to the sample.

    • Prepare a series of solutions of both the standard and the sample at different, low concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should ideally be below 0.1 to minimize inner filter effects.

  • Data Acquisition:

    • Measure the UV-Vis absorbance spectra for all solutions of the standard and the sample.

    • Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength and instrument settings for both the standard and the sample.

  • Calculation:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

      Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

      where:

      • Φ_r is the quantum yield of the reference standard.

      • m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comp Comparative Analysis P1 Pigment Selection P2 Dispersion in Solvent P1->P2 P3 Sonication P2->P3 A1 UV-Vis Spectroscopy P3->A1 A2 Fluorescence Spectroscopy P3->A2 A3 Raman Spectroscopy P3->A3 D1 Absorption Spectrum (λ_max, ε) A1->D1 D2 Emission Spectrum (λ_em, Φ) A2->D2 D3 Raman Spectrum (Peak Positions) A3->D3 C1 Data Tabulation D1->C1 D2->C1 D3->C1 C2 Performance Comparison C1->C2 Photophysical_Processes cluster_inorganic Inorganic Pigments (e.g., Iron Oxide) cluster_fluorescent Fluorescent Organic Pigments (e.g., Rhodamine) I_GS Ground State (S₀) I_ES Excited State (S₁) I_GS->I_ES Absorption I_ES->I_GS Non-radiative Decay (Heat) F_GS Ground State (S₀) F_ES Excited State (S₁) F_GS->F_ES Absorption F_ES->F_GS Fluorescence (Emission) F_ES->F_GS Non-radiative Decay

References

Evaluating Pigment Red 31 for Research Applications: A Cost-Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. This guide provides a comprehensive evaluation of the cost-performance of Pigment Red 31 in research applications, particularly in fluorescence-based techniques such as immunofluorescence and flow cytometry. The analysis is based on a comparison with commonly used research-grade red fluorescent dyes.

This compound, a monoazo compound, is primarily manufactured for industrial use in plastics, paints, and inks, where its strong coloring power and stability are valued.[1][2] While its low cost might be appealing for budget-conscious research, its suitability for sensitive scientific applications that depend on specific fluorescence properties is questionable. A thorough review of available data reveals a significant lack of characterization of its key photophysical properties, which is a critical drawback for its use in a research context.

A Tale of Two Dyes: Industrial Pigments vs. Research-Grade Fluorophores

The core of this evaluation lies in understanding the fundamental differences between an industrial pigment and a research-grade fluorophore. Industrial pigments are optimized for color strength, lightfastness in a macroscopic sense, and dispersion in various materials.[3] In contrast, research-grade fluorophores are synthesized to high purity and are rigorously characterized for specific photophysical properties crucial for scientific imaging and detection. These include:

  • Excitation and Emission Maxima: The specific wavelengths at which the dye absorbs and emits light.

  • Molar Extinction Coefficient: A measure of how strongly the dye absorbs light at a given wavelength.

  • Quantum Yield: The efficiency of the dye in converting absorbed light into emitted fluorescence.[4]

  • Photostability: The resistance of the dye to degradation upon exposure to excitation light.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of several common research-grade red fluorescent dyes. For this compound, these critical parameters are listed as "Not Reported," highlighting its unsuitability for quantitative research applications.

Dye Excitation Max (nm) Emission Max (nm) **Molar Extinction Coefficient (cm⁻¹M⁻¹) **Quantum Yield (Φ) Relative Brightness (ε × Φ) Photostability
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedGood (industrial context)
Alexa Fluor 594 59061773,0000.6648,180High
Texas Red 59661585,0000.9379,050Moderate
Rhodamine B 543 (in Methanol)~570~80,000~0.31 (in Ethanol)~24,800Moderate
Cy5 649666250,0000.2050,000Moderate

Data for Alexa Fluor 594, Texas Red, and Cy5 are from established research reagent suppliers and scientific publications. Data for Rhodamine B can vary with solvent and environmental conditions.

Cost-Performance Analysis

While this compound is significantly cheaper on a per-gram basis due to its bulk industrial manufacturing, this low initial cost is misleading for research applications. The lack of performance data, potential for batch-to-batch variability, and the high risk of failed experiments leading to wasted time, samples, and other expensive reagents make it a poor choice from a cost-performance perspective.

Compound Typical Research Quantity Estimated Price (USD) Price per Milligram (USD)
This compound 25 kg (Industrial)~$450/kg~$0.45/g
Alexa Fluor 594 NHS Ester 1 mg~$477$477
Texas Red-X, Succinimidyl Ester 5 mg~$215$43
Rhodamine B 25 g (Reagent Grade)~$30 - $60~$1.20 - $2.40/g

Prices are estimates based on publicly available information from various suppliers and are subject to change. The price for this compound is for industrial-grade powder and not directly comparable to the high-purity, reactive forms of research-grade dyes.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a logical workflow for selecting a fluorescent dye and a standard experimental protocol for immunofluorescence.

dye_selection_workflow start Start: Need a Red Fluorescent Marker pigment_red_31 This compound start->pigment_red_31 research_dyes Research-Grade Dyes (e.g., Alexa Fluor, Texas Red) start->research_dyes is_data_available Are key photophysical data available? (Ex/Em, Quantum Yield, Extinction Coeff.) no_data No reliable data found is_data_available->no_data No data_available Yes, data is available is_data_available->data_available Yes pigment_red_31->is_data_available Evaluate research_dyes->is_data_available Evaluate high_risk High risk of experimental failure Unsuitable for quantitative research no_data->high_risk compare_performance Compare performance metrics: - Brightness - Photostability - Cost data_available->compare_performance select_dye Select optimal dye for application compare_performance->select_dye

Caption: Decision workflow for selecting a red fluorescent dye.

immunofluorescence_workflow cell_prep 1. Cell Preparation (Culture, Harvest, Seed on Coverslips) fixation 2. Fixation (e.g., 4% Paraformaldehyde) cell_prep->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., BSA or Serum) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab 6. Secondary Antibody Incubation (Conjugated with Red Fluorophore) wash1->secondary_ab wash2 Wash Steps secondary_ab->wash2 counterstain 7. Counterstain (Optional) (e.g., DAPI for nuclei) wash2->counterstain mounting 8. Mounting (with Antifade Medium) counterstain->mounting imaging 9. Fluorescence Microscopy mounting->imaging

Caption: General experimental workflow for immunofluorescence.

Experimental Protocol: Indirect Immunofluorescence Staining

This protocol provides a general framework for immunofluorescent staining of cultured cells. Optimization may be required for specific cell types and target antigens.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)

  • Primary antibody (specific to the target protein)

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG conjugated to a red fluorescent dye)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with fixation buffer for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Aspirate the blocking buffer and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this point onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen red fluorophore and counterstain.

Conclusion

While the extremely low cost of this compound may seem attractive, its use in research applications, particularly fluorescence-based assays, is not recommended. The absence of critical photophysical data, the inherent variability of an industrial-grade product, and the high risk of experimental failure make it a poor investment of time and resources. For reliable, reproducible, and quantifiable results, researchers should select well-characterized, research-grade fluorescent dyes. The choice among these alternatives will depend on the specific requirements of the experiment, including the brightness, photostability, and instrumentation available. The provided data and protocols serve as a guide to making an informed decision for successful research outcomes.

References

Inter-laboratory study on the characterization of Pigment Red 31

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to the Characterization of Pigment Red 31

This guide provides a comprehensive overview of the physicochemical properties of this compound and compares it with two common alternatives, Pigment Red 170 and Pigment Violet 19. The information presented is intended for researchers, scientists, and professionals in the drug development field who utilize pigments in their work. This document summarizes key quantitative data, details experimental protocols for characterization, and provides a visual representation of the analytical workflow.

Data Presentation

The performance characteristics of this compound and its alternatives are summarized in the tables below. These values are compiled from various technical data sheets and scientific publications.

Table 1: Physicochemical Properties

PropertyThis compoundPigment Red 170Pigment Violet 19
C.I. Name This compoundPigment Red 170Pigment Violet 19
C.I. Number 123601247573900
CAS Number 6448-96-02786-76-71047-16-1
Molecular Formula C₃₁H₂₃N₅O₆C₂₆H₂₂N₄O₄C₂₀H₁₂N₂O₂
Molecular Weight 561.54 g/mol 454.48 g/mol 312.32 g/mol
Density 1.3 - 1.4 g/cm³[1]~1.37 g/cm³1.45 - 1.51 g/cm³[2]
Oil Absorption 45 - 50 ml/100g[1]35 - 45 ml/100g[3]45 - 65 ml/100g[4]
pH Value 6.5 - 7.0[5][6]6.5 - 7.5[3]6.0 - 8.0

Table 2: Fastness and Resistance Properties

PropertyThis compoundPigment Red 170Pigment Violet 19
Light Fastness (1-8) 6 - 8[1][5][6]7 - 87 - 8
Heat Resistance 160 - 180°C[1][6]180 - 240°C[3]260°C
Water Resistance (1-5) 4 - 5[6][7]55
Acid Resistance (1-5) 5[7]5[3]5[4]
Alkali Resistance (1-5) 5[7]5[3]5[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of these pigments are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the pigment, providing a unique molecular fingerprint.

  • Sample Preparation : A small amount of the dry pigment powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Nicolet iS50 FTIR spectrometer or equivalent is used.

  • Measurement Parameters :

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16 to 256 scans are co-added to improve the signal-to-noise ratio.

    • Mode : Attenuated Total Reflectance (ATR).

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability of the pigment by measuring its weight change as a function of temperature.

  • Sample Preparation : A small, accurately weighed sample of the pigment (typically 5-10 mg) is placed in a ceramic or platinum crucible.

  • Instrumentation : A TA Instruments Q500 TGA or equivalent is used.

  • Measurement Parameters :

    • Temperature Range : Ambient to 800°C.

    • Heating Rate : A linear heating rate of 10°C/min is typically employed.

    • Atmosphere : The analysis is conducted under a controlled atmosphere, usually nitrogen (inert) or air (oxidative), at a flow rate of 50-100 mL/min.

X-ray Diffraction (XRD)

XRD is used to analyze the crystalline structure of the pigment, which can help in identifying the specific polymorph and assessing its purity.

  • Sample Preparation : The dry pigment powder is gently packed into a sample holder to ensure a flat, smooth surface.

  • Instrumentation : A Bruker D8 Advance diffractometer with a Cu Kα radiation source or equivalent is used.

  • Measurement Parameters :

    • Radiation : Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ) : 5° to 65°.

    • Scan Speed : A continuous scan rate of 2°/min is commonly used.

    • Voltage and Current : The X-ray tube is typically operated at 40 kV and 40 mA.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of a pigment sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_results Final Report start Pigment Sample prep Dry and Homogenize start->prep ftir FTIR Spectroscopy prep->ftir tga Thermogravimetric Analysis prep->tga xrd X-ray Diffraction prep->xrd interp_ftir Functional Group ID ftir->interp_ftir interp_tga Thermal Stability Assessment tga->interp_tga interp_xrd Crystalline Phase ID xrd->interp_xrd report Comprehensive Characterization Report interp_ftir->report interp_tga->report interp_xrd->report

Caption: Experimental workflow for pigment characterization.

References

A Comparative Guide to the Validation of Analytical Methods for Pigment Red 31 Detection in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Pigment Red 31, a synthetic monoazo colorant, in complex matrices such as cosmetics and textiles. Given its use and regulatory scrutiny, robust and reliable analytical methods are crucial for quality control and safety assessment. This document details the performance characteristics and experimental protocols of High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry detection, and offers a comparative overview of UV-Vis Spectroscopy as a simpler, alternative screening method.

Data Presentation: A Comparative Overview of Method Performance

The efficacy of an analytical method is determined by its validation parameters. The following table summarizes the typical performance of HPLC-UV/Vis and LC-MS/MS methods for the quantification of this compound and similar azo dyes in complex samples.

Validation Parameter HPLC-UV/Vis LC-MS/MS UV-Vis Spectroscopy
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.05 ng/mL~1 µg/mL
Limit of Quantification (LOQ) 0.04 - 0.5 µg/mL0.003 - 0.2 ng/mL~3 µg/mL
Linearity (R²) > 0.998> 0.999> 0.99
Accuracy (Recovery %) 85 - 110%90 - 115%80 - 120%
Precision (RSD %) < 5%< 3%< 10%
Specificity/Selectivity Moderate to HighVery HighLow

Experimental Protocols: A Closer Look at the Methodologies

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are the methodologies for the primary and alternative methods for this compound analysis.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound from complex mixtures.[1]

1. Sample Preparation:

  • Solid Samples (e.g., cosmetics, textiles):

    • Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture of dimethylformamide and water).

    • Facilitate extraction using ultrasonication for 15-30 minutes.

    • Centrifuge the mixture at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[1]

  • Liquid Samples (e.g., inks):

    • Dilute the sample with the mobile phase.

    • Filter through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed using:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.[1]

  • Column Temperature: 30-40 °C.

  • Detector:

    • UV-Vis/Diode Array Detector (DAD): Monitoring at the maximum absorbance wavelength of this compound (approximately 510-530 nm).

    • Mass Spectrometer (MS): Electrospray ionization (ESI) in negative or positive ion mode, with monitoring of specific precursor and product ions for this compound.

3. Method Validation:

The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[2][3]

Alternative Method: UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and more accessible technique that can be used for the preliminary screening and quantification of this compound in less complex or well-characterized matrices. Its primary limitation is the lack of specificity in complex mixtures where other components may absorb at similar wavelengths.

1. Sample Preparation:

  • Extraction is performed as described for the HPLC method to solubilize the pigment. The final extract must be clear and free of suspended particles.

2. Spectroscopic Measurement:

  • A UV-Vis spectrophotometer is used to scan the absorbance of the sample extract over a relevant wavelength range (e.g., 300-700 nm).

  • The absorbance maximum (λmax) for this compound is identified.

  • Quantification is performed by measuring the absorbance at the λmax and using a calibration curve prepared with standards of known concentrations.

3. Method Validation:

  • Linearity: A calibration curve is generated by plotting absorbance versus concentration for a series of standards. The linearity is assessed by the correlation coefficient (R²) of the regression line.

  • LOD and LOQ: These are determined from the standard deviation of the blank or the calibration curve.

  • Accuracy and Precision: Assessed by analyzing samples spiked with known amounts of this compound.

  • Specificity: This is the main challenge. The method's specificity can be partially assessed by comparing the full spectrum of the sample extract to that of a pure this compound standard.

Visualizing the Workflow and Method Comparison

To further elucidate the processes, the following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC method validation and a logical comparison of the discussed analytical methods.

HPLC_Validation_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_objective Define Analytical Objective method_development Method Development & Optimization define_objective->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol sample_prep Sample & Standard Preparation validation_protocol->sample_prep instrument_setup Instrument Setup & System Suitability sample_prep->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition specificity Specificity data_acquisition->specificity linearity Linearity & Range data_acquisition->linearity accuracy Accuracy data_acquisition->accuracy precision Precision data_acquisition->precision lod_loq LOD & LOQ data_acquisition->lod_loq validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report method_implementation Method Implementation validation_report->method_implementation

Caption: A generalized workflow for the validation of an HPLC method for this compound detection.

Method_Comparison cluster_screening Screening & Simple Matrices cluster_confirmatory Confirmatory & Complex Matrices start Analytical Need: Detection of this compound uv_vis UV-Vis Spectroscopy (Low Specificity, High Throughput) start->uv_vis hplc_uv HPLC-UV/Vis (Good Specificity & Quantification) start->hplc_uv lc_msms LC-MS/MS (High Specificity & Sensitivity) hplc_uv->lc_msms Higher Confidence

References

A Comparative Review of Synthetic Organic Red Pigments for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable red pigment is critical for applications ranging from coatings and plastics to specialized biomedical materials. This guide provides a comparative analysis of four major classes of synthetic organic red pigments: Monoazo, Quinacridone, Diketopyrrolo-pyrrole (DPP), and Anthraquinone. The performance of these pigments is evaluated based on key parameters including lightfastness, heat stability, and chemical resistance, with supporting experimental data and detailed protocols.

This review aims to provide an objective comparison to aid in the selection of the most appropriate red pigment for specific research and development needs. The information is presented in a clear, structured format to facilitate easy comparison of the quantitative data.

Comparative Performance Data

The following table summarizes the key performance characteristics of representative pigments from each class. The data has been compiled from various technical datasheets and industry sources.

Pigment ClassRepresentative PigmentLightfastness (Full Shade, 1-8 Scale)Heat Stability (°C)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)Solvent Resistance (General, 1-5 Scale)
Monoazo Pigment Red 1707180-2204-54-54-5
Quinacridone Pigment Red 1228280-300555
DPP Pigment Red 2548300+555
Anthraquinone Pigment Red 1778250-300555

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.

Lightfastness Testing (ASTM D4303)

Lightfastness is a measure of a pigment's ability to retain its color when exposed to light. The ASTM D4303 standard provides several methods for accelerated testing.[1][2]

Objective: To determine the resistance of a pigment to color change upon exposure to a controlled light source simulating indoor or outdoor conditions.

Apparatus:

  • Xenon-arc weathering apparatus equipped with appropriate filters to simulate daylight through window glass.

  • Spectrophotometer or colorimeter for color measurement.

  • Standardized light source for visual assessment.

  • Panels for sample application (e.g., aluminum or lacquered cards).

Procedure:

  • Sample Preparation: Prepare a dispersion of the pigment in a suitable binder (e.g., acrylic, oil). Apply a uniform film of the dispersion onto the test panels at a specified thickness.[2] A portion of each sample should be kept as an unexposed control.

  • Initial Color Measurement: Before exposure, measure the color of each specimen using a spectrophotometer to obtain CIE Lab* values.

  • Exposure: Place the prepared panels in the xenon-arc apparatus. The exposure conditions, including irradiance level, temperature, and humidity, should be set according to the specific requirements of the application (e.g., simulating indoor or outdoor exposure). A typical total radiation dose is 1260 MJ/m².[1]

  • Evaluation: At predetermined intervals, remove the samples and measure the color change (ΔE*) relative to the unexposed control sample using the spectrophotometer. The lightfastness is rated on the Blue Wool Scale (1-8), where 8 represents the highest lightfastness. A color change (ΔE) of 4-8 is generally considered ASTM Lightfastness II (Good), while a change of 1-4 is ASTM Lightfastness I (Excellent).[2]

Heat Stability Testing (ISO 787-21)

Heat stability is crucial for pigments used in high-temperature processes such as plastics manufacturing. The ISO 787-21 standard outlines a method for comparing the heat stability of pigments.[3][4][5][6][7]

Objective: To assess the ability of a pigment to resist color change at elevated temperatures.

Apparatus:

  • Laboratory oven with precise temperature control.

  • Thermosetting or thermoplastic medium (e.g., stoving enamel, plastic resin).

  • Applicator for creating uniform films.

  • Spectrophotometer or colorimeter.

  • Metal or other suitable substrate panels.

Procedure:

  • Sample Preparation: Disperse the pigment into the chosen medium at a specified concentration.

  • Application: Apply the pigmented medium onto the test panels to a uniform thickness.

  • Heating: Place the coated panels in the oven at a series of specified temperatures for a defined duration (e.g., 10 minutes at each temperature). A control sample is kept at a lower temperature where no color change is expected.

  • Evaluation: After cooling, visually and instrumentally compare the color of the heated samples to the control sample. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing (Acid and Alkali)

This test determines a pigment's stability in acidic or alkaline environments.[8][9][10][11][12]

Objective: To evaluate the resistance of a pigment to color change when exposed to acidic and alkaline solutions.

Apparatus:

  • Glass test tubes or beakers.

  • Solutions of hydrochloric acid (e.g., 5% HCl) and sodium hydroxide (B78521) (e.g., 5% NaOH).

  • Filter paper and funnel.

  • Grey scale for assessing color change.

  • Spectrophotometer or colorimeter.

Procedure:

  • Sample Preparation: Weigh a small, precise amount of the dry pigment powder.

  • Exposure: Place the pigment sample in a test tube and add the acid or alkali solution. Agitate the mixture for a specified period (e.g., 1 hour).

  • Filtration and Washing: Filter the pigment from the solution and wash it with deionized water until the filtrate is neutral.

  • Drying: Dry the pigment in an oven at a moderate temperature.

  • Evaluation: Compare the color of the treated pigment with an untreated sample both visually using a grey scale (where 1 is poor and 5 is excellent) and instrumentally using a spectrophotometer to measure the color difference (ΔE*).

Solvent Resistance Testing (ASTM D5402)

Solvent resistance is critical for applications where the pigmented material may come into contact with various solvents.[13][14][15][16][17]

Objective: To assess the resistance of a pigmented coating to a specific solvent.

Apparatus:

  • Cotton cloth or cheesecloth.

  • The specific solvent to be tested (e.g., methyl ethyl ketone, xylene).

  • A flat, coated panel with the pigment to be tested.

Procedure:

  • Sample Preparation: Prepare a fully cured, coated panel with the pigment under investigation.

  • Solvent Application: Saturate a piece of cotton cloth with the test solvent.

  • Rubbing: Using a finger, apply moderate pressure and rub the saturated cloth back and forth over the coated surface. One back-and-forth motion constitutes a "double rub."

  • Evaluation: Continue the rubbing for a specified number of double rubs or until the coating shows signs of failure (e.g., color transfer to the cloth, softening, or removal of the coating). The result is reported as the number of double rubs the coating can withstand without significant change. The color transfer to the cloth can be rated on a scale of 1 to 5, where 5 indicates no color transfer.

Color Strength Determination

Color strength, or tinting strength, is a measure of a pigment's ability to impart color to a medium.

Objective: To quantify the coloring ability of a pigment relative to a standard.

Apparatus:

  • Spectrophotometer.[18][19][20]

  • Analytical balance.

  • Muller or other dispersing equipment.

  • White pigment (e.g., TiO₂) as a white base.

  • A suitable binder or vehicle.

Procedure:

  • Sample Preparation: Prepare a dispersion of the test pigment and a standard pigment of the same type in a white paste (e.g., a mixture of the white pigment and the binder). The ratio of colored pigment to white pigment is typically low (e.g., 1:10).

  • Drawdown: Create drawdowns of both the test sample and the standard on a substrate that allows for color measurement.

  • Spectrophotometric Measurement: Use a spectrophotometer to measure the reflectance of both the sample and the standard.[18][19][20]

  • Calculation: The relative color strength is calculated from the spectrophotometric data. This is often done by comparing the K/S (absorption/scattering) values at the wavelength of maximum absorption. The color strength of the sample is expressed as a percentage of the standard.[19]

Pigment Selection Workflow

The selection of a synthetic organic red pigment is a multi-faceted process that depends heavily on the specific requirements of the end application. The following diagram illustrates a logical workflow for this selection process.

PigmentSelection Pigment Selection Workflow A Define Application Requirements B High Performance Coatings (e.g., Automotive, Architectural) A->B C Plastics (High Temperature Processing) A->C D Inks & Specialized Applications (e.g., Biomedical) A->D E Excellent Lightfastness & Weather Resistance? B->E F High Heat Stability? C->F G Excellent Chemical & Solvent Resistance? D->G H Select DPP (PR 254) or Quinacridone (PR 122) E->H Yes K Consider Monoazo (PR 170) for cost-effective applications with lower performance requirements E->K No I Select DPP (PR 254) or Anthraquinone (PR 177) F->I Yes F->K No J Select Quinacridone (PR 122) or DPP (PR 254) G->J Yes G->K No

Caption: A flowchart for selecting a synthetic organic red pigment based on application needs.

References

A Comparative Guide to Assessing the Purity of Commercial Pigment Red 31 Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing and comparing the purity of commercial Pigment Red 31 samples. This compound, a monoazo colorant, is utilized in various applications where high purity is critical to performance, safety, and regulatory compliance.[1][2][3] This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis of hypothetical commercial samples to illustrate the assessment process.

Introduction to this compound and the Importance of Purity

This compound (C.I. 12360) is a synthetic organic pigment known for its bluish-red hue and good lightfastness.[3][4] It finds applications in paints, coatings, printing inks, and rubber products.[3][5] For specialized applications, particularly in drug development and cosmetics, the purity of the pigment is paramount. Impurities, which can include unreacted starting materials, byproducts, or contaminants like heavy metals, can affect the pigment's color, stability, and toxicological profile.[1] Therefore, robust analytical methods are essential to ensure the quality and consistency of commercial this compound samples.

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment of this compound. This guide focuses on four key methods: High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), UV-Visible Spectroscopy (UV-Vis), and Thermogravimetric Analysis (TGA).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the individual components in a mixture.[6][7][8][9][10][11] For this compound, it can be used to determine the percentage of the main pigment component and to detect and quantify organic impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in a molecule.[12][13][14][15][16] By comparing the FTIR spectrum of a sample to that of a high-purity reference standard, one can identify differences that may indicate the presence of impurities or structural variations.

  • UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[17][18][19] This technique is useful for assessing the color strength and spectral characteristics of the pigment, which can be affected by purity.

  • Thermogravimetric Analysis (TGA): TGA measures changes in the physical and chemical properties of a material as a function of increasing temperature.[20][21] It is particularly useful for determining the thermal stability of the pigment and quantifying the presence of volatile impurities or residual solvents.

Comparative Analysis of Hypothetical Commercial Samples

To illustrate the application of these analytical techniques, we present a comparative analysis of three hypothetical commercial samples of this compound:

  • Sample A: High-Purity Grade

  • Sample B: Standard Industrial Grade

  • Sample C: Technical Grade

The following table summarizes the hypothetical quantitative data obtained from the analysis of these three samples.

Analytical Technique Parameter Sample A (High-Purity) Sample B (Standard) Sample C (Technical)
HPLC Purity (Area %)99.5%97.2%92.8%
Total Impurities (Area %)0.5%2.8%7.2%
FTIR Spectral Correlation to Standard>99%96%90%
UV-Vis Absorbance Maximum (λmax)540 nm542 nm545 nm
Molar AbsorptivityHighMediumLow
TGA Onset of Decomposition320°C310°C295°C
Weight Loss below 150°C<0.1%0.5%1.8%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of this compound and identify organic impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., dimethylformamide).

    • Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL of the filtered solution into the HPLC system. Monitor the elution profile at the wavelength of maximum absorbance for this compound.

  • Data Interpretation: Calculate the area percentage of the main peak corresponding to this compound and any impurity peaks.

4.2 Fourier-Transform Infrared Spectroscopy (FTIR)

  • Objective: To identify the functional groups and compare the molecular structure to a reference standard.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the powdered pigment sample directly on the ATR crystal.

  • Analysis: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Compare the sample spectrum to the spectrum of a high-purity this compound reference standard. Note any additional or shifted peaks that may indicate impurities.

4.3 UV-Visible Spectroscopy (UV-Vis)

  • Objective: To determine the absorption spectrum and color strength.

  • Instrumentation: UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the pigment in a suitable solvent (e.g., chloroform).

    • Prepare a series of dilutions to create a calibration curve.

  • Analysis: Measure the absorbance of the solutions from 300 to 700 nm.

  • Data Interpretation: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity. A lower molar absorptivity may indicate lower purity.

4.4 Thermogravimetric Analysis (TGA)

  • Objective: To assess thermal stability and quantify volatile impurities.

  • Instrumentation: TGA instrument.

  • Sample Preparation: Place 5-10 mg of the pigment sample into the TGA pan.

  • Analysis: Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Interpretation: Analyze the resulting thermogram to determine the onset of decomposition and any weight loss at lower temperatures, which may correspond to volatile impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Receiving Receive Commercial This compound Sample Sample_Division Divide Sample for Parallel Analysis Sample_Receiving->Sample_Division HPLC_Analysis HPLC Analysis (Purity & Impurities) Sample_Division->HPLC_Analysis Quantitative FTIR_Analysis FTIR Analysis (Structural Integrity) Sample_Division->FTIR_Analysis Qualitative UVVis_Analysis UV-Vis Analysis (Color Strength) Sample_Division->UVVis_Analysis Spectroscopic TGA_Analysis TGA Analysis (Thermal Stability) Sample_Division->TGA_Analysis Thermal Data_Integration Integrate and Compare Data from all Techniques HPLC_Analysis->Data_Integration FTIR_Analysis->Data_Integration UVVis_Analysis->Data_Integration TGA_Analysis->Data_Integration Purity_Assessment Overall Purity Assessment Data_Integration->Purity_Assessment Final_Report Generate Comparison Guide Report Purity_Assessment->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

G cluster_inputs Experimental Data Purity Overall Purity Assessment HPLC_Data HPLC Purity (%) HPLC_Data->Purity Impurity_Profile Impurity Profile Impurity_Profile->Purity FTIR_Spectrum FTIR Spectral Match FTIR_Spectrum->Purity UVVis_Data Color Strength (ε) UVVis_Data->Purity TGA_Data Thermal Stability (°C) TGA_Data->Purity

Caption: Relationship between experimental data and the final purity assessment.

By following the protocols and comparative framework outlined in this guide, researchers, scientists, and drug development professionals can effectively assess the purity of commercial this compound samples, ensuring the selection of high-quality materials for their specific applications.

References

The Influence of Particle Size on the Performance of Pigment Red 31: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Performance Attributes vs. Particle Size

The particle size of a pigment is a critical physical characteristic that significantly influences its optical and physical properties. Generally, Pigment Red 31 can be categorized into three main particle size ranges: fine, medium, and coarse. Each of these ranges offers a unique balance of properties.

Performance AttributeFine Particle Size (<0.5 µm)Medium Particle Size (0.5 - 1.5 µm)Coarse Particle Size (>1.5 µm)
Color Strength High (+++)Medium (++)Low (+)
Transparency High (+++)Medium (++)Low (+) / Opaque
Dispersibility Moderate (++)Good (+++)Poor (+)
Lightfastness (Blue Wool Scale) 5-66-77-8
Weather Resistance Moderate (++)Good (+++)Excellent (++++)
Oil Absorption HighMediumLow

Note: The data presented in this table is illustrative and based on general principles of pigment technology. The performance of a specific grade of this compound will also depend on its particle shape, surface treatment, and the formulation in which it is used.

In-Depth Analysis of Performance Characteristics

Color Strength: The ability of a pigment to impart color to a medium is known as its color strength or tinting strength. For this compound, finer particles provide a larger surface area for light interaction, resulting in higher color strength.[1] This is particularly advantageous in applications where vibrant, intense reds are required at lower pigment concentrations.

Transparency and Opacity: Fine particles of this compound tend to scatter less light, leading to higher transparency. This property is desirable in applications such as transparent coatings and metallic finishes. Conversely, coarser particles scatter more light, resulting in increased opacity, which is beneficial for applications requiring good hiding power.

Dispersibility: The ease with which a pigment can be evenly distributed in a medium is crucial for achieving consistent color and performance. While smaller particles offer a larger surface area, they can also be more prone to agglomeration, making them more challenging to disperse. Medium-sized particles often provide the best balance of good dispersion and other performance properties.

Lightfastness and Weather Resistance: Lightfastness refers to a pigment's ability to resist fading or changing color when exposed to light.[1] Weather resistance is a broader term that includes resistance to light, moisture, and other atmospheric conditions. For organic pigments like this compound, larger, more crystalline particles generally exhibit better lightfastness and weather resistance.[1] This is because the larger particles are less susceptible to chemical degradation initiated by UV radiation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of pigments like this compound.

Determination of Color Strength (Tinting Strength)

Principle: The color strength of a pigment is determined by comparing the color of a mixture of the pigment with a white pigment to a standard.

Procedure:

  • A standard dispersion is prepared by mixing a known weight of the standard this compound with a specified white paste (e.g., titanium dioxide in a binder).

  • A sample dispersion is prepared similarly, using the test sample of this compound.

  • Both dispersions are drawn down on a substrate using a film applicator to ensure uniform thickness.

  • The color of the drawdowns is compared visually or measured using a spectrophotometer.

  • The tinting strength is calculated based on the difference in color between the sample and the standard.

Lightfastness Testing (ISO 105-B02)

Principle: This method determines the resistance of a colorant to fading by exposing it to a controlled artificial light source that simulates natural daylight.[2][3]

Procedure:

  • A sample of the pigmented material is prepared (e.g., a coated panel or a plastic chip).

  • The sample is placed in a xenon arc test chamber.

  • Simultaneously, a set of Blue Wool Standards (rated 1-8, with 8 being the most lightfast) are exposed under the same conditions.[3]

  • The samples are exposed to the light for a specified period or until a certain change in color is observed in the Blue Wool Standards.

  • The lightfastness of the sample is rated by comparing its degree of fading to that of the Blue Wool Standards.[2]

Accelerated Weathering (ASTM G154)

Principle: This test simulates the damaging effects of sunlight and moisture (rain, dew) on materials in an accelerated timeframe using fluorescent UV lamps and condensation.

Procedure:

  • Test specimens are prepared and mounted in the weathering device.

  • The specimens are exposed to cycles of UV light and moisture. A typical cycle might be 8 hours of UV exposure at a controlled temperature followed by 4 hours of condensation at a higher temperature.

  • The exposure cycles are repeated for a specified duration (e.g., 500 or 1000 hours).

  • The properties of the exposed specimens (e.g., color change, gloss retention, chalking) are evaluated at intervals and at the end of the test.

Visualizing the Relationships

The following diagrams illustrate the key relationships and experimental workflows discussed in this guide.

Particle_Size_vs_Performance cluster_0 Particle Size cluster_1 Performance Attributes Fine Fine Color Strength Color Strength Fine->Color Strength Increases Transparency Transparency Fine->Transparency Increases Medium Medium Dispersibility Dispersibility Medium->Dispersibility Optimal Coarse Coarse Lightfastness Lightfastness Coarse->Lightfastness Increases Weather Resistance Weather Resistance Coarse->Weather Resistance Increases Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Pigment_Dispersion Pigment Dispersion in Vehicle Substrate_Coating Application on Substrate Pigment_Dispersion->Substrate_Coating Color_Strength_Test Color Strength Measurement (Spectrophotometer) Substrate_Coating->Color_Strength_Test Lightfastness_Test Lightfastness Testing (ISO 105-B02) Substrate_Coating->Lightfastness_Test Weathering_Test Accelerated Weathering (ASTM G154) Substrate_Coating->Weathering_Test Quantitative_Data Quantitative Data (e.g., ΔE*, Gloss Units) Color_Strength_Test->Quantitative_Data Performance_Rating Performance Rating (e.g., Blue Wool Scale) Lightfastness_Test->Performance_Rating Weathering_Test->Quantitative_Data Final_Report Final_Report Quantitative_Data->Final_Report Comparative Analysis Performance_Rating->Final_Report

References

A Comparative Toxicological Assessment of Azo Pigments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of excipients and coloring agents is paramount. This guide provides a comparative toxicological assessment of azo pigments, a widely used class of organic colorants. By summarizing key toxicological data and outlining experimental methodologies, this document aims to facilitate informed decisions in research and development.

Azo pigments are characterized by the presence of one or more azo groups (-N=N-). Their diverse colors and stability have led to their extensive use in various industries, including pharmaceuticals, cosmetics, and food. However, concerns regarding their safety have been raised, primarily due to the potential for metabolic activation into harmful aromatic amines.[1][2][3][4] The toxicological properties of azo pigments are intrinsically linked to their chemical structure, solubility, and bioavailability.[5][6]

Comparative Toxicological Data

The following table summarizes key toxicological data for a selection of azo pigments and related compounds, offering a comparative overview of their potential hazards. It is important to note that the toxicity of azo compounds can vary significantly.

Compound/Pigment NameC.I. NameAcute Oral LD50 (mg/kg bw)GenotoxicityCarcinogenicitySkin Sensitization
Solvent Yellow 14 12055Not explicitly stated, but considered genotoxic.Genotoxic; forms DNA and RNA adducts.[7][8]Induces liver nodules in rats.[7][8]Implicated as a contact allergen.[9]
Pigment Red 3 12120>2000 (Rat)[10]Weakly genotoxic.[7][8]Considered carcinogenic.[7][8]Can cause occupational contact dermatitis.[10]
Pigment Red 53:1 15585:1Not explicitly stated, but considered not genotoxic.Not genotoxic.[7][8][10]Spleen tumors in male rats at high doses, not considered carcinogenic to humans.[7][8]Not a known sensitizer.
Pigment Red 57:1 15850:1Not explicitly stated, but considered not genotoxic.Not genotoxic.[7][8]Not carcinogenic.[7][8]Not a known sensitizer.
Pigment Yellow 12 21090>5000 (Rat)[10]Negative in Ames test.[10]No carcinogenic effects observed in long-term studies.[5][10]Not a known sensitizer.
Tartrazine 19140Daily intake of 7.5 mg/kg body weight considered safe.[1]No mutagenic potential.[1]No carcinogenic potential.[1]Associated with allergic reactions like urticaria and angioedema.[11]
Sunset Yellow FCF 15985Not explicitly stated.Not mutagenic in Salmonella Typhimurium test.[1]Not explicitly stated.Associated with adverse effects similar to tartrazine.[11]
Brown HT (E155) 20285Dose-dependent toxicity observed in juvenile rats.[12]Not explicitly stated.Potential long-term health risks indicated by organ damage.[12]Not explicitly stated.

Note: The majority of azo pigments exhibit low acute toxicity, with LD50 values generally ranging from 250 to 2,000 mg/kg body weight.[13] However, the primary toxicological concern is not acute toxicity but the potential for long-term effects such as carcinogenicity and genotoxicity following metabolic activation.

Key Toxicological Endpoints and Experimental Protocols

The assessment of azo pigment toxicity involves a battery of in vitro and in vivo tests to evaluate various endpoints.

Genotoxicity Assays

Genotoxicity tests are crucial for identifying substances that can damage genetic material.

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used initial screening test for mutagenicity.[14] It utilizes strains of Salmonella typhimurium that are histidine-dependent for growth. A positive test is indicated by a dose-dependent increase in the reversion to histidine-independent growth, signifying a point mutation.[14] For azo dyes, a modification known as the Prival test, which includes flavin mononucleotide (FMN) to enhance azo reduction, is often recommended.[14]

  • In Vitro Mammalian Cell Gene Mutation Tests: Assays like the mouse lymphoma assay or the HPRT test are used to detect gene mutations in mammalian cells.[14]

  • In Vitro and In Vivo Cytogenetic Assays: These tests, such as the chromosome aberration assay and the micronucleus test, evaluate for chromosomal damage in cultured mammalian cells or in rodents.[14]

Carcinogenicity Studies

Long-term animal studies are the gold standard for assessing the carcinogenic potential of a substance.

  • Protocol: These studies typically involve administering the test substance to rodents (rats or mice) over a significant portion of their lifespan (e.g., two years).[5][10] The animals are observed for the development of tumors, and a thorough histopathological examination of tissues is conducted at the end of the study. For instance, long-term feeding studies with 3,3'-dichlorobenzidine-based pigments like Pigment Yellow 12 showed no carcinogenic effects.[10]

Skin Sensitization Assays

These assays determine the potential of a substance to cause allergic contact dermatitis.

  • Direct Peptide Reactivity Assay (DPRA): This in vitro method assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine. Covalent binding to these peptides is a key molecular initiating event in skin sensitization.[9]

  • Patch Testing: In humans, patch testing is a diagnostic tool to identify the causative agent of allergic contact dermatitis.[15][16] A small amount of the suspected allergen is applied to the skin under occlusion and the reaction is observed.

Visualizing Key Concepts in Azo Pigment Toxicology

To further elucidate the complex processes involved in azo pigment toxicology, the following diagrams illustrate key pathways and workflows.

Metabolic_Activation_of_Azo_Dyes cluster_ingestion Ingestion cluster_gut Gastrointestinal Tract cluster_liver Liver AzoDye Azo Dye (Parent Compound) GutMicrobiota Intestinal Microbiota (Azoreductases) AzoDye->GutMicrobiota Reductive Cleavage AromaticAmine Aromatic Amines GutMicrobiota->AromaticAmine HepaticEnzymes Hepatic Enzymes (e.g., Cytochrome P450) DNA_Adducts DNA Adducts HepaticEnzymes->DNA_Adducts Metabolic Activation AromaticAmine->HepaticEnzymes Oxidative Metabolism Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Toxicological_Assessment_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Confirmation Start Test Substance (Azo Pigment) InVitro In Vitro Assays Start->InVitro Ames Ames Test InVitro->Ames MammalianCell Mammalian Cell Gene Mutation InVitro->MammalianCell DPRA DPRA (Skin Sensitization) InVitro->DPRA InVivo In Vivo Assays Carcinogenicity Long-term Carcinogenicity InVivo->Carcinogenicity Micronucleus Micronucleus Test InVivo->Micronucleus RiskAssessment Risk Assessment Ames->InVivo MammalianCell->InVivo DPRA->RiskAssessment Carcinogenicity->RiskAssessment Micronucleus->RiskAssessment Solubility_Risk_Comparison cluster_soluble Soluble Azo Dyes cluster_insoluble Insoluble Azo Pigments Soluble High Bioavailability SolubleMetabolism Metabolized to Aromatic Amines Soluble->SolubleMetabolism SolubleRisk Higher Toxicological Risk SolubleMetabolism->SolubleRisk Insoluble Low Bioavailability InsolubleMetabolism Limited Metabolism Insoluble->InsolubleMetabolism InsolubleRisk Lower Toxicological Risk InsolubleMetabolism->InsolubleRisk

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Pigment Red 31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Proper disposal of chemical waste, such as Pigment Red 31, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the appropriate disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or other suitable protective clothing.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.

Disposal Procedures: A Step-by-Step Guide

The primary principle for the disposal of this compound is to avoid direct release into the environment. Do not discharge into sewer systems or waterways. For laboratories, which are often classified as Very Small Quantity Generators (VSQGs), professional disposal is the recommended and often mandated route.

Step 1: Waste Collection and Storage

  • Segregation: Collect all waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and solutions, in a dedicated and clearly labeled waste container.

  • Container Requirements: The container must be made of a compatible material, be in good condition, and have a tightly sealing lid to prevent spills and evaporation.

  • Labeling: Label the container with "Hazardous Waste," the name "this compound," and the date accumulation started.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

Step 2: Professional Waste Disposal

  • Engage a Licensed Contractor: Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste. These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.

  • Documentation: Ensure you receive and retain all necessary documentation from the waste disposal company for your records, including waste manifests.

Laboratory-Scale Waste Treatment (For Informational Purposes)

While professional disposal is the standard, understanding laboratory-scale treatment methods for azo dyes can provide valuable context. These methods aim to decolorize and degrade the dye before disposal. Note: These are generalized protocols and should be fully evaluated and optimized for safety and efficacy in your specific laboratory setting before implementation.

Chemical Oxidation (Fenton's Reagent) This method uses hydroxyl radicals to break down the azo dye structure.

  • Preparation: In a fume hood, prepare a dilute aqueous solution of the this compound waste. Adjust the pH to approximately 3-4 using a suitable acid.

  • Reagent Addition: Slowly add a source of ferrous ions (e.g., iron(II) sulfate) followed by the dropwise addition of hydrogen peroxide (H₂O₂). The reaction is exothermic and should be cooled if necessary.

  • Reaction: Allow the reaction to proceed with stirring for several hours. The disappearance of color indicates the degradation of the dye.

  • Neutralization and Disposal: Neutralize the treated solution and dispose of it as hazardous waste, as it will now contain iron salts and potentially other byproducts.

Adsorption This method uses a solid adsorbent to remove the dye from a solution.

  • Adsorbent Selection: Choose a suitable adsorbent such as activated carbon.

  • Treatment: Add the adsorbent to the aqueous this compound waste solution and stir for several hours.

  • Separation: Separate the adsorbent from the decolorized liquid by filtration.

  • Disposal: The dye-laden adsorbent must be disposed of as solid hazardous waste. The treated liquid should be evaluated for residual dye before any further steps.

Quantitative Data on Azo Dye Treatment

The following table summarizes typical experimental conditions for the laboratory-scale treatment of various azo dyes, providing a reference for potential starting points for the development of a specific protocol for this compound.

ParameterChemical Oxidation (Fenton's)Biological TreatmentAdsorption (Activated Carbon)
Dye Concentration 20 - 500 mg/L50 - 250 mg/L50 - 100 mg/L
pH 3 - 66 - 102 - 10
Temperature 20 - 40 °C30 - 40 °C20 - 30 °C
Contact Time 1 - 4 hours24 - 96 hours2 - 24 hours
Key Reagents/Materials Fe²⁺ salts, H₂O₂Specific microbial consortiaActivated Carbon

This data is compiled from various laboratory studies on azo dye degradation and should be used for informational purposes only.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

PigmentRed31_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Options start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood collect Collect Waste in a Dedicated, Labeled Container fume_hood->collect storage Store in a Secure Secondary Containment Area collect->storage decision Is On-site Treatment Feasible & Permitted? storage->decision professional_disposal Contact Licensed Waste Disposal Company decision->professional_disposal No (Recommended) lab_treatment Laboratory-Scale Treatment (e.g., Chemical Oxidation, Adsorption) decision->lab_treatment Yes (Advanced Users) end_pro Waste Manifested & Removed by Contractor professional_disposal->end_pro post_treatment_waste Collect Treated Waste & Byproducts for Disposal lab_treatment->post_treatment_waste post_treatment_waste->professional_disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with environmental regulations.

Safeguarding Your Research: Essential Handling and Disposal of Pigment Red 31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of Pigment Red 31, focusing on operational procedures and disposal plans to ensure a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is a red-violet powder that may cause irritation to the eyes, skin, and respiratory tract.[1] While not classified as a hazardous substance under OSHA's Hazard Communication Standard, it is crucial to minimize exposure.[2] In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops or persists.[1][3]
Eye Contact Rinse eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is recommended:

PPE CategorySpecific Recommendations
Respiratory Protection A NIOSH-approved dust respirator is recommended, especially when handling the powder and generating dust.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]
Hand Protection Wear chemical-impermeable gloves that comply with EU Directive 89/686/EEC and the standard EN 374.[3] Nitrile or PVC gloves are suitable options.[4][5] Inspect gloves for any damage before use and wash hands after handling.[3]
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Body Protection Wear a lab coat, apron, or other protective clothing to prevent skin contact.[4][6] For more extensive handling, fire/flame resistant and impervious clothing may be necessary.[3]
Footwear Closed-toed shoes should be worn in the laboratory.[7]

Operational Plan for Handling this compound

Adherence to a strict operational protocol is essential to minimize the risk of exposure and contamination.

Step 1: Preparation

  • Before handling, review the Safety Data Sheet (SDS) for this compound.[8]

  • Work in a well-ventilated area, preferably within a chemical fume hood or a vented balance enclosure, to control airborne dust.[1][7][9]

  • Cover the work surface with absorbent bench paper.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Step 2: Weighing and Handling

  • When weighing the powder, use a vented balance enclosure to prevent particles from spreading.[7]

  • Keep the container of this compound closed as much as possible.[8]

  • Avoid the formation of dust and aerosols.[3] Use non-sparking tools to prevent ignition.[3]

  • If possible, pre-dissolve the chemical in a suitable solution to minimize airborne dust.[7]

Step 3: Post-Handling

  • Thoroughly clean the container and lid after use.[7]

  • Wipe down the work surface with a damp cloth to collect any residual powder. Do not dry sweep.[6][10]

  • Wash hands and any exposed skin thoroughly with soap and water.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood, Bench Paper) prep2->prep3 handle1 Weigh Pigment (Vented Enclosure) prep3->handle1 handle2 Perform Experiment handle1->handle2 cleanup1 Clean Workspace (Wet Wipe) handle2->cleanup1 cleanup2 Decontaminate Equipment cleanup1->cleanup2 cleanup3 Segregate Waste cleanup2->cleanup3 dispose1 Label Waste Container cleanup3->dispose1 dispose2 Store in Designated Area dispose1->dispose2 dispose3 Arrange for Professional Disposal dispose2->dispose3

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, bench paper, wipes) in a suitable, closed, and clearly labeled container.[3]

  • Waste Segregation: Do not mix with other waste streams unless compatible.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[3]

  • Regulatory Compliance: Waste from the production of certain dyes and pigments may be classified as hazardous waste (EPA hazardous waste K181) under the Resource Conservation and Recovery Act (RCRA).[11] Always consult with your institution's environmental health and safety (EHS) department and follow all local, state, and federal regulations for chemical waste disposal.[12]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.